Technical Documentation Center

2-Aminoquinoline-3,4-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminoquinoline-3,4-dicarboxylic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Aminoquinoline-3,4-dicarboxylic acid: Structure, Properties, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Aminoquinoline-3,4-dicarboxylic acid, a unique heterocyclic compound. While sp...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Aminoquinoline-3,4-dicarboxylic acid, a unique heterocyclic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes foundational principles of quinoline chemistry to infer its structural characteristics, physicochemical properties, potential synthetic pathways, and prospective applications. This guide is intended to serve as a foundational resource for researchers interested in the strategic utilization of this and related compounds in medicinal chemistry and materials science.

Molecular Structure and Inferred Physicochemical Properties

2-Aminoquinoline-3,4-dicarboxylic acid is a polysubstituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This core is functionalized with an amino group (-NH₂) at the C2 position and two carboxylic acid groups (-COOH) at the C3 and C4 positions.

Chemical Structure:

Caption: 2D structure of 2-Aminoquinoline-3,4-dicarboxylic acid.

Based on its structure, the following physicochemical properties can be inferred:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₁H₈N₂O₄Based on atom count from the structure.
Molecular Weight 232.19 g/mol Calculated from the molecular formula.[1]
CAS Number 27388-43-8Identified from supplier information.[1]
Appearance Likely a solid at room temperatureThe presence of multiple polar functional groups and an aromatic system generally leads to a solid state.
Solubility Sparingly soluble in water, soluble in alkaline solutions and some polar organic solvents.The carboxylic acid groups can be deprotonated in basic solutions to form soluble carboxylate salts. The amino group can be protonated in acidic solutions. Overall polarity suggests some solubility in polar organic solvents.
Acidity/Basicity AmphotericThe carboxylic acid groups are acidic, while the amino group and the quinoline nitrogen are basic.
UV-Vis Absorption Expected to absorb in the UV region.The extended π-system of the quinoline ring is a chromophore.
Fluorescence Potential for fluorescence.Quinoline and its derivatives are known to be fluorescent.[2]

Potential Synthetic Strategies

Conceptual Synthetic Workflow:

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target 2-Aminoquinoline- 3,4-dicarboxylic acid Intermediate1 Substituted 2-Aminoquinoline Target->Intermediate1 Carboxylation Intermediate2 Substituted Quinoline-3,4-dicarboxylate Target->Intermediate2 Amination StartingMaterials Anthranilic acid derivative + β-ketoester Intermediate1->StartingMaterials Doebner-von Miller or Combes Synthesis Intermediate2->StartingMaterials Friedländer Annulation Step1 Step 1: Quinoline Ring Formation (e.g., Friedländer Synthesis) Step2 Step 2: Introduction of Amino Group (e.g., Chichibabin reaction or nucleophilic aromatic substitution) Step1->Step2 Formation of quinoline core Step3 Step 3: Hydrolysis of Ester Groups Step2->Step3 Introduction of amine

Caption: Conceptual workflow for the synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid.

Proposed Synthetic Protocol (Hypothetical):

A plausible route could involve the construction of a substituted quinoline ring followed by the introduction of the amino group. One such approach is a modification of the Friedländer annulation.

Step 1: Synthesis of a Diethyl 2-substituted-quinoline-3,4-dicarboxylate

This step would involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a β-ketoester. For the target molecule, a more specialized starting material would be necessary. A potential starting point could be the reaction of isatin-7-carboxylic acid with a malonic ester derivative under basic conditions, which is a variation of the Pfitzinger reaction.[3]

Step 2: Introduction of the Amino Group at the 2-position

The resulting quinoline-3,4-dicarboxylic acid derivative could then be subjected to amination at the 2-position. This is a challenging transformation as the 2- and 4-positions of the quinoline ring are electron-deficient and susceptible to nucleophilic attack.[4][5] The Chichibabin reaction, which uses sodium amide in liquid ammonia, is a classic method for the amination of pyridines and could potentially be applied here.[5] Alternatively, if a 2-chloroquinoline derivative is synthesized in the first step, a nucleophilic aromatic substitution with ammonia or a protected amine could be employed.

Step 3: Hydrolysis of the Ester Groups

The final step would involve the hydrolysis of the ester groups to the corresponding carboxylic acids. This is typically achieved by heating with an aqueous acid or base.

It is important to note that the electron-withdrawing nature of the two carboxylic acid groups will deactivate the quinoline ring towards electrophilic substitution and activate it towards nucleophilic substitution.[5][6] The amino group, being an electron-donating group, will have an opposing effect, activating the ring towards electrophilic attack. The interplay of these electronic effects will be a critical consideration in the design of a successful synthetic route.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Aminoquinoline-3,4-dicarboxylic acid would rely on a combination of standard spectroscopic techniques.[7]

TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzene portion of the quinoline ring (typically in the range of 7.0-8.5 ppm). - A broad singlet for the amino protons (-NH₂), which may be exchangeable with D₂O. - A very broad singlet for the carboxylic acid protons (-COOH), typically downfield (>10 ppm) and also exchangeable with D₂O.
¹³C NMR - Resonances for the nine carbons of the quinoline ring system. The carbons attached to the nitrogen (C2 and C8a) and the carboxylic acid groups (C3 and C4) would be significantly deshielded. - Two signals for the carbonyl carbons of the carboxylic acid groups (typically in the range of 160-180 ppm).
FT-IR - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - Broad O-H stretching for the carboxylic acid groups (around 2500-3300 cm⁻¹). - C=O stretching for the carboxylic acid groups (around 1700-1730 cm⁻¹). - C=N and C=C stretching vibrations characteristic of the quinoline ring (in the fingerprint region).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (232.19 m/z). - Fragmentation patterns characteristic of the loss of CO₂, H₂O, and other small fragments from the parent molecule.

Potential Applications and Fields of Research

While specific biological activities for 2-Aminoquinoline-3,4-dicarboxylic acid have not been reported, the structural motifs present in the molecule suggest several promising avenues for research. Quinoline and its derivatives are known to possess a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[8][9][10][11]

Potential areas of investigation include:

  • Anticancer Agents: Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for cancer cell proliferation.[12][13] The dicarboxylic acid functionality in the target molecule could potentially enhance binding to enzymatic targets.

  • Antibacterial Agents: The quinoline scaffold is the core of the quinolone class of antibiotics, which target bacterial DNA gyrase.[12]

  • Antimalarial Drugs: 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, are well-established antimalarial drugs.[14][15][16] The 2-aminoquinoline scaffold is less common but warrants investigation.

  • Enzyme Inhibitors: The combination of a heterocyclic ring system and carboxylic acid groups makes this molecule a candidate for the development of various enzyme inhibitors.

  • Coordination Chemistry and Materials Science: The nitrogen atoms and carboxylic acid groups can act as ligands for metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as a fluorescent sensor for metal ions.[2]

Conclusion

2-Aminoquinoline-3,4-dicarboxylic acid represents an intriguing, yet underexplored, chemical entity. Its unique combination of a quinoline core, an amino group, and two carboxylic acid functionalities suggests a rich chemical reactivity and a high potential for biological activity. This technical guide, by drawing upon the established principles of quinoline chemistry, provides a foundational framework for researchers to begin their exploration of this promising molecule. Further experimental investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full scientific potential.

References

  • Figueroa-Valverde, L., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(17), 9044-9053.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-246.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2024).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Medicinal Chemistry, 13(10), 1166-1188.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research, 8(1), 47-60.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Quimicaorganica.org. [Link]

  • Reactions of Quinoline. (2020, October 31). YouTube. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Journal of Chemical Sciences, 120(6), 539-548.
  • 8-Amino quinolines. (n.d.). Pharmacy 180. [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2017).
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2020). Frontiers in Chemistry, 8, 580.
  • Chapter 7_Quinolines and Isoquinolines. (n.d.).

Sources

Exploratory

CAS 27388-43-8 safety data sheet (SDS) and molecular weight

An In-Depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile) Disclaimer: The CAS number 27388-43-8 provided in the topic query does not correspond to the widely recognized chemical substance 2,2'-Azobis(2,4-dime...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile)

Disclaimer: The CAS number 27388-43-8 provided in the topic query does not correspond to the widely recognized chemical substance 2,2'-Azobis(2,4-dimethylvaleronitrile). The correct and commonly referenced CAS number for this compound is 4419-11-8 . This guide will focus on the technical data associated with CAS 4419-11-8.

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as ADVN or ABVN, is a white crystalline solid belonging to the azo compound family.[1][2] Its defining characteristic is its utility as a free-radical initiator, a molecule that, upon decomposition, generates radical species capable of initiating polymerization reactions.[1] This property makes it a crucial component in the synthesis of various polymers, including acrylic resins and polyvinyl chloride (PVC).[1][3] Notably, it serves as an efficient initiator for polymerizations conducted at lower temperatures.[1][4]

This guide provides a comprehensive overview of 2,2'-Azobis(2,4-dimethylvaleronitrile), consolidating its molecular characteristics, detailed safety protocols derived from Safety Data Sheets (SDS), its mechanism of action, and practical applications for researchers and professionals in drug development and material science.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) are summarized below. This data is essential for its proper handling, storage, and application in experimental designs.

PropertyValueSource(s)
Molecular Weight 248.37 g/mol [2][5][6][7]
Molecular Formula C₁₄H₂₄N₄[1][5][6]
Appearance White crystalline solid/powder[1][2][3][8]
Odor Odorless to characteristic[2][8]
Melting Point 75 - 76 °C; may decompose starting at 55 °C[7][8][9]
Solubility Insoluble in water. Soluble in various organic solvents.[1][2][6]
UN Number 3236[2][8]

Safety Data Sheet (SDS) Analysis

As a self-reactive substance, 2,2'-Azobis(2,4-dimethylvaleronitrile) presents significant hazards if not handled correctly. The following sections synthesize critical safety information from multiple sources.

Hazard Identification and Classification

This compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).[8]

GHS ClassificationCategoryHazard Statement
Flammable Solid1H228: Flammable solid
Self-reactive SubstanceType CH242: Heating may cause a fire
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Irritation-H315: Causes skin irritation
Eye Irritation-H319: Causes serious eye irritation

Signal Word: Warning [10]

Key Precautionary Statements: [8][9][10]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P234: Keep only in original packaging.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P370+P378: In case of fire: Use sand, carbon dioxide, or powder extinguisher to extinguish.

  • P411: Store at temperatures not exceeding 50 °C/122 °F.

  • P420: Store separately.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:[7][8][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[7][10]

  • Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[7][10] If skin irritation occurs, get medical help.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[7][10]

Handling, Storage, and Stability

Proper handling and storage are critical to prevent accidents.

  • Handling: Handle in a well-ventilated area.[10] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[10]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][10] The container must be kept tightly closed.[10] Self-accelerating decomposition can occur if the specific control temperature is not maintained.[2][3] Gradual decomposition may occur if stored above 15°C.[7]

  • Stability and Reactivity: The material is self-reactive.[8] Decomposition can be triggered by heat, chemical reaction, friction, or impact.[2][3] It can react with strong oxidizing agents, acids, and other incompatible materials, potentially leading to detonation.[3] Dust may form an explosive mixture in the air.[2][3]

Mechanism of Action: Free-Radical Initiation

The primary function of 2,2'-Azobis(2,4-dimethylvaleronitrile) in drug development and materials science is as a thermal initiator for free-radical polymerization. The central azo group (-N=N-) is thermally unstable. When heated, the molecule undergoes homolytic cleavage, breaking the carbon-nitrogen bonds to release a molecule of nitrogen gas and two identical cyanoalkyl radicals.

This decomposition is a first-order reaction and is the rate-determining step for the initiation of polymerization. The resulting radicals are highly reactive and will readily attack a vinyl monomer, initiating the polymerization chain reaction.

Caption: Decomposition of ADVN into radicals and nitrogen gas.

Applications in Research and Drug Development

2,2'-Azobis(2,4-dimethylvaleronitrile) is a valuable tool for polymer chemists and material scientists.

  • Polymer Synthesis: It is widely used as an initiator for the suspension polymerization of PVC and for creating polymers from acrylics, polyacrylonitrile, and polyvinyl alcohol.[2][3] Its lower decomposition temperature makes it preferable to other initiators like AIBN (Azobisisobutyronitrile) for certain applications.[11]

  • Drug Delivery Systems: In drug development, free-radical polymerization is a key method for synthesizing polymer-based drug delivery systems, such as hydrogels and nanoparticles. The choice of initiator is critical, and ADVN's solubility in organic solvents makes it suitable for polymerizations in non-aqueous media.[1]

  • Blowing Agent: Beyond initiation, it can also be used as a blowing agent in the production of rubber and plastic foams.[2][3]

Experimental Protocol: General Workflow for Polymerization

The following is a generalized, step-by-step workflow for using 2,2'-Azobis(2,4-dimethylvaleronitrile) as a free-radical initiator in a laboratory setting. Causality: Each step is designed to control the reaction environment, ensuring safety and reproducibility.

1. Reagent Preparation and Setup

  • Step 1.1: Purify the monomer (e.g., methyl methacrylate) by passing it through a column of basic alumina to remove the inhibitor. Rationale: Inhibitors are added to monomers to prevent spontaneous polymerization during storage; they must be removed for the reaction to proceed.

  • Step 1.2: Prepare a solution of the monomer in an appropriate organic solvent (e.g., toluene) in a Schlenk flask equipped with a magnetic stir bar.

  • Step 1.3: Accurately weigh the required amount of 2,2'-Azobis(2,4-dimethylvaleronitrile). The concentration will depend on the desired molecular weight of the polymer and the reaction kinetics.

2. Reaction Assembly and Degassing

  • Step 2.1: Add the weighed initiator to the monomer solution.

  • Step 2.2: Seal the flask with a rubber septum.

  • Step 2.3: Degas the solution by performing three to four freeze-pump-thaw cycles. Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization. Removing dissolved oxygen is crucial for a successful reaction.

3. Polymerization Reaction

  • Step 3.1: Backfill the flask with an inert gas like nitrogen or argon. Rationale: Maintains an oxygen-free atmosphere throughout the reaction.

  • Step 3.2: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 50-70°C). Rationale: Temperature control is critical. The rate of decomposition of ADVN, and thus the rate of initiation, is highly temperature-dependent.

  • Step 3.3: Allow the reaction to proceed with stirring for the predetermined time (e.g., 4-24 hours).

4. Termination and Polymer Isolation

  • Step 4.1: Terminate the reaction by rapidly cooling the flask in an ice bath and exposing the solution to air. Rationale: Lowering the temperature drastically reduces the rate of initiation, and oxygen will quench any remaining radical species.

  • Step 4.2: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Step 4.3: Collect the precipitated polymer by vacuum filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_iso 3. Isolation prep1 Purify Monomer prep2 Prepare Monomer Solution prep1->prep2 prep3 Weigh ADVN Initiator prep2->prep3 react1 Combine Reagents prep3->react1 react2 Degas (Freeze-Pump-Thaw) react1->react2 react3 Heat under Inert Gas react2->react3 iso1 Terminate Reaction (Cool) react3->iso1 iso2 Precipitate Polymer iso1->iso2 iso3 Filter and Dry iso2->iso3 end end iso3->end Final Polymer Product

Caption: General workflow for ADVN-initiated polymerization.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile). [Link]

  • Vesta Chemicals bv. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN). [Link]

  • PubChem. 2,2'-Azobis(2,4-dimethylvaleronitrile) | C14H24N4 | CID 91537. [Link]

  • Taylor & Francis Online. (2021, August 4). Thermal equilibrium safety assessment of storage and transportation for 2,2'-Azobis(2,4-dimethylvaleronitrile) initiator required for polymer resin in construction industries. [Link]

Sources

Foundational

The Zwitterionic Duality of Aminoquinoline Dicarboxylic Acids: A Guide to Characterization and Application

An In-depth Technical Guide for Drug Development Professionals Abstract Aminoquinoline dicarboxylic acids represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Aminoquinoline dicarboxylic acids represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry for their versatile scaffold and diverse biological activities.[1][2][3] A profound understanding of their physicochemical properties is paramount for optimizing their therapeutic potential. Central to these properties is their zwitterionic nature—a state of simultaneous positive and negative charge within the same molecule. This guide provides a comprehensive exploration of the zwitterionic character of aminoquinoline dicarboxylic acids, detailing the structural underpinnings, definitive characterization methodologies, and the profound implications for drug design and development. We bridge theoretical principles with field-proven experimental protocols, offering researchers a robust framework for investigating and harnessing the unique duality of these molecules.

The Foundational Principle: Understanding the Zwitterion

A zwitterion is a neutral molecule that possesses formal positive and negative charges at different locations within its structure.[4] This phenomenon arises from an intramolecular acid-base reaction, where a proton (H⁺) is transferred from an acidic functional group to a basic one. In the context of aminoquinoline dicarboxylic acids, the molecule contains at least three key functional groups: two acidic carboxylic acid (-COOH) groups and at least two basic nitrogen atoms (the amino group -NH₂ and the quinoline ring nitrogen).

The formation of the zwitterion is an equilibrium process dictated by the relative acidity and basicity of these functional groups, represented by their pKa values. The carboxylic acid groups readily donate protons, while the quinoline nitrogen and the exocyclic amino group can accept them. This internal proton transfer results in a molecule with negatively charged carboxylate (COO⁻) groups and positively charged ammonium (NH₃⁺) or quinolinium (NH⁺) moieties, while maintaining overall electrical neutrality.[4] This unique charge distribution is not static; it is highly sensitive to the surrounding chemical environment, most notably the pH.[4][5]

G cluster_0 Intramolecular Proton Transfer Neutral Neutral Form (Low pH Extreme) Zwitterion Zwitterionic Form (Isoelectric Point) Neutral->Zwitterion Deprotonation of -COOH Protonation of -N< Zwitterion->Neutral Protonation of -COO- Anionic Anionic Form (High pH Extreme) Zwitterion->Anionic Deprotonation of -NH3+ Anionic->Zwitterion Protonation of -NH2

Caption: Intramolecular proton transfer forming the zwitterion.

Structural Confirmation: The Unambiguous Evidence

Establishing the zwitterionic nature of a compound requires a multi-faceted approach, combining solid-state analysis with solution-state characterization and computational modeling.

X-ray Crystallography: The Definitive Solid-State Proof

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the atomic and molecular structure of a crystalline solid, thereby providing direct evidence of the zwitterionic form.[6][7]

Causality Behind the Method: In the solid state, molecules adopt a highly ordered, repeating arrangement. X-ray crystallography maps the electron density within this crystal lattice, allowing for the precise determination of atomic positions and, consequently, bond lengths and the location of hydrogen atoms. This technique can definitively distinguish between a neutral carboxylic acid group (C=O and C-OH) and a deprotonated carboxylate group (two equivalent C-O bonds), as well as a neutral amino/quinoline group versus a protonated, positively charged version.[8][9]

Key Crystallographic Indicators of a Zwitterion:

  • Carboxylate Group (COO⁻): The two carbon-oxygen bond lengths become nearly identical and intermediate in length (approx. 1.25 Å) between a typical C=O double bond (approx. 1.21 Å) and a C-O single bond (approx. 1.30 Å).[8]

  • Nitrogen Protonation (NH⁺ or NH₃⁺): The location of a hydrogen atom on a nitrogen, confirmed through difference Fourier maps, and the resulting C-N-C or H-N-H bond angles are indicative of protonation.

  • Hydrogen Bonding Networks: The crystal packing is often dominated by strong intermolecular hydrogen bonds between the protonated nitrogen (donor) and the carboxylate oxygen (acceptor) of neighboring molecules.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validation): The prerequisite for this analysis is a high-quality single crystal. This is often the most challenging step. A common method is slow evaporation.

    • Dissolve the purified aminoquinoline dicarboxylic acid in a suitable solvent or solvent mixture (e.g., DMSO, DMF, ethanol/water) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature. The formation of well-defined, non-twinned crystals is a sign of a successful process.

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a diffractometer.[11]

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8] The instrument measures the angles and intensities of the diffracted X-ray beams.[6]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to get an initial model of the atomic positions.[11]

    • Refine the structural model against the experimental data using full-matrix least-squares techniques to optimize atomic positions, thermal parameters, and bond lengths.[8] The final R-factor is a measure of the agreement between the crystallographic model and the experimental data.

Spectroscopic Characterization: Probing the Zwitterion in Solution

While crystallography is definitive for the solid state, spectroscopic methods are essential for understanding the behavior of these molecules in solution, which is more relevant to biological systems.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei (¹H, ¹³C). Protonation or deprotonation of functional groups causes significant changes in the chemical shifts of nearby nuclei.

  • ¹H NMR: The protonation of the quinoline or amino nitrogen leads to a downfield shift (higher ppm) of adjacent protons due to the deshielding effect of the positive charge.

  • ¹³C NMR: The carbon atoms within the carboxylate group (COO⁻) will exhibit a different chemical shift compared to the carboxylic acid (COOH) carbon. Similarly, carbons adjacent to the protonated nitrogen will also shift.

  • pH-Dependent NMR: Performing NMR studies in D₂O at various pD (pH equivalent) values can track the chemical shifts of specific protons as the molecule transitions between its cationic, zwitterionic, and anionic forms, allowing for the experimental determination of pKa values.[12]

B. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The zwitterionic and neutral forms have distinct and easily identifiable vibrational signatures.

Causality Behind the Method: The frequency of a bond's vibration depends on the bond strength and the masses of the connected atoms. The conversion of a COOH group to a COO⁻ group and an NH₂ group to an NH₃⁺ group fundamentally alters these characteristics.

Table 1: Key IR Vibrational Frequencies for Zwitterion Identification

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
Carboxylic Acid (COOH) O-H stretch2500-3300 (broad)Often overlaps with other signals.
C=O stretch1700-1725Strong, sharp absorption.
Carboxylate (COO⁻) Asymmetric stretch1550-1610Strong absorption.
Symmetric stretch1300-1420Moderate to strong absorption.
Ammonium (NH₃⁺) N-H stretch2800-3200 (broad)Multiple bands possible.
N-H bend1500-1600Moderate absorption.

The disappearance of the strong C=O stretch around 1700 cm⁻¹ and the appearance of strong asymmetric and symmetric COO⁻ stretches are powerful evidence for the zwitterionic form.[10][13]

Computational Chemistry: In Silico Validation

Density Functional Theory (DFT) calculations provide theoretical support for experimental findings.

Causality Behind the Method: DFT allows for the calculation of the molecule's electronic structure and energy. By comparing the calculated energies of the neutral and zwitterionic forms, one can predict which tautomer is more stable. Furthermore, DFT can generate theoretical IR and NMR spectra that can be compared with experimental data for validation.[9][14]

  • Geometry Optimization: Confirms the planarity and bond angles consistent with the zwitterionic structure.

  • Molecular Electrostatic Potential (MEP): Creates a visual map of charge distribution, clearly showing the negative potential around the carboxylate groups and positive potential around the protonated nitrogens.[14][15]

G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification of Aminoquinoline Dicarboxylic Acid Crystal Crystal Growth (Slow Evaporation) Synthesis->Crystal SolutionPrep Solution Preparation (Varying pH) Synthesis->SolutionPrep DFT DFT Calculations (Energy, MEP, Spectra) Synthesis->DFT XRay Single-Crystal X-Ray Diffraction Crystal->XRay SolidState Solid-State Structure (Definitive Zwitterion Proof) XRay->SolidState Validation Theoretical Validation SolidState->Validation NMR NMR Spectroscopy (¹H, ¹³C, pH Titration) SolutionPrep->NMR IR IR Spectroscopy SolutionPrep->IR UVVis UV-Vis Spectroscopy (pKa Determination) SolutionPrep->UVVis SolutionState Solution-State Behavior (Equilibrium Dynamics) NMR->SolutionState IR->SolutionState UVVis->SolutionState SolutionState->Validation DFT->Validation

Caption: A comprehensive workflow for zwitterion characterization.

The pH-Dependent Equilibrium: A System in Flux

The zwitterionic form does not exist in isolation. Its population is critically dependent on the pH of the solution, existing in equilibrium with cationic, anionic, and potentially neutral species. The isoelectric point (pI) is the pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero.

G cluster_pH pH Scale Cationic Cationic (Both N Protonated Both COOH Protonated) Zwitterion Zwitterionic (N Protonated COO- Deprotonated) Cationic->Zwitterion +H⁺ / -H⁺ (pKa1) Anionic1 Anionic (-1) (N Protonated Both COO- Deprotonated) Zwitterion->Anionic1 +H⁺ / -H⁺ (pKa2) Anionic2 Anionic (-2) (N Neutral Both COO- Deprotonated) Anionic1->Anionic2 +H⁺ / -H⁺ (pKa3) Low_pH Low pH High_pH High pH

Caption: pH-dependent equilibrium of aminoquinoline dicarboxylic acid species.

Experimental Protocol: Spectrophotometric pH Titration for pKa Determination

  • Preparation: Prepare a stock solution of the aminoquinoline dicarboxylic acid in a suitable solvent (e.g., water or methanol/water). Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

  • Measurement: Add a small, constant aliquot of the stock solution to each buffered solution. Record the UV-Vis absorption spectrum for each sample.[12]

  • Analysis: The quinoline chromophore is sensitive to the protonation state of the molecule. Plot the absorbance at a specific wavelength (where the change is maximal) against pH.

  • Calculation: The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the midpoint of the inflection in the curve. For a molecule with multiple ionizable groups, the curve may show multiple inflections, each corresponding to a different pKa.

Implications for Drug Development

The zwitterionic nature of a drug candidate is not a mere chemical curiosity; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[16][17]

Table 2: Impact of Zwitterionic Character on Drug Properties

PropertyImplication of Zwitterionic StateRationale
Solubility Generally enhanced aqueous solubility compared to the neutral form.[17]The ionic charges interact favorably with polar water molecules. This is a significant advantage for formulation.
Lipophilicity/Permeability Often reduced membrane permeability compared to the neutral form.The high charge density hinders passive diffusion across lipophilic cell membranes (the "pH-partition hypothesis"). This can pose a challenge for oral bioavailability.[17]
Receptor Binding Can facilitate strong, specific binding interactions.The distinct positive and negative charges can form specific salt bridges and hydrogen bonds with amino acid residues in a target protein's binding pocket.[16]
Metabolic Stability Can influence interactions with metabolic enzymes and transporters.The charge state affects recognition by enzymes (e.g., Cytochromes P450) and transporters (e.g., P-glycoprotein).

Expert Insight: For drug development professionals, the zwitterionic nature of aminoquinoline dicarboxylic acids presents a classic optimization challenge. The improved solubility is highly desirable for intravenous formulations and can aid dissolution in the gastrointestinal tract. However, the typically lower passive permeability must be carefully managed. Strategies may include targeting active transport mechanisms or designing prodrugs that mask the charges until after absorption. The inherent ability to form strong, directed interactions via the charged moieties makes these scaffolds particularly attractive for designing potent and selective inhibitors.[1] The medicinal chemist's goal is to fine-tune the pKa values through structural modification to achieve the optimal balance of these properties for a given therapeutic target.

References

  • Taylor & Francis. (2015). The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: synthesis, X-ray crystal structure, and DFT studies. Available at: [Link]

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available at: [Link]

  • Kiran, N. S., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PMC. Available at: [Link]

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ResearchGate. Available at: [Link]

  • MDPI. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Available at: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available at: [Link]

  • ResearchGate. (2025). Spectral investigation and theoretical study of zwitterionic and neutral forms of quinolinic acid. Available at: [Link]

  • Carrigan, C. N., et al. (n.d.). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Available at: [Link]

  • Yousuf, S., et al. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2,. Available at: [Link]

  • Han, M., & Hara, M. (2012). Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of DNA oligonucleotides with a zwitterionic backbone structure. Available at: [Link]

  • Kassiou, M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. PMC. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). pH – Metric Studies in Binary and Ternary Complexes of Dicarboxylic Acids and Amino Acids with some Transition and. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Available at: [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • MDPI. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Springer. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Al-Ahmary, K. M. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 10000 PDFs | Review articles in DICARBOXYLIC ACIDS. Available at: [Link]

  • A Level Chemistry. (2023). Amino Acids and Zwitterions (A-level Chemistry). YouTube. Available at: [Link]

  • Smith, G., et al. (2001). Interactions of aromatic carboxylic acids with 8-aminoquinoline: Synthesis and the crystal structures of the proton-transfer compounds of 8-aminoquinoline with nitro-substituted benzoic acids. The Australian National University. Available at: [Link]

Sources

Exploratory

Tautomeric Landscapes of 2-Aminoquinoline-3,4-dicarboxylic Acid Derivatives: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 2-aminoquinoline-3,4-dicarboxylic acid and its derivatives. For researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 2-aminoquinoline-3,4-dicarboxylic acid and its derivatives. For researchers, medicinal chemists, and drug development professionals, a deep understanding of tautomerism is not merely academic; it is a critical determinant of a molecule's physicochemical properties, biological activity, and ultimate therapeutic potential.[1][2] This document moves beyond a general overview to offer a detailed analysis of the potential tautomeric equilibria in this specific class of compounds, which are characterized by a unique interplay of amino and carboxylic acid functionalities on a quinoline scaffold. We will delve into the structural possibilities, the key factors governing the tautomeric balance, and the state-of-the-art experimental and computational methodologies for their elucidation. By synthesizing established principles with practical insights, this guide aims to equip scientists with the knowledge to rationally design and develop novel therapeutics based on the 2-aminoquinoline framework.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, profoundly impacts drug discovery and development.[1] Different tautomers of a single compound can exhibit distinct biological activities, metabolic stabilities, and toxicological profiles.[2] The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The presence of both a 2-amino group and 3,4-dicarboxylic acid substituents introduces a rich and complex tautomeric landscape. Understanding and predicting the predominant tautomeric forms under physiological conditions is therefore paramount for effective drug design.

The potential for amino-imino and keto-enol tautomerism, coupled with the possibility of zwitterion formation, necessitates a thorough investigation. Intramolecular hydrogen bonding is also expected to play a crucial role in stabilizing specific tautomeric forms, thereby influencing properties like membrane permeability.[3][4][5][6] This guide will systematically dissect these possibilities.

The Tautomeric Forms of 2-Aminoquinoline-3,4-dicarboxylic Acid

The unique arrangement of functional groups in 2-aminoquinoline-3,4-dicarboxylic acid allows for several potential tautomeric and zwitterionic forms. The primary equilibria to consider are:

  • Amino-Imino Tautomerism: The exocyclic amino group at the C2 position can exist in equilibrium with its imino tautomer, where the proton has migrated to the quinoline ring nitrogen.

  • Zwitterionic Forms: The presence of both acidic carboxylic acid groups and a basic amino group, as well as the quinoline nitrogen, allows for the formation of various zwitterionic structures through intramolecular proton transfer.[7][8][9]

  • Keto-Enol Tautomerism of Carboxylic Acids: While less common for simple carboxylic acids, the electronic environment of the quinoline ring could potentially influence the enolization of the carboxylic acid groups, though this is generally less favored than the carboxylic acid form.

The interplay of these equilibria can lead to a complex mixture of species in solution. The following diagram illustrates some of the key potential tautomers and zwitterions.

Tautomers Amino-Acid 2-Amino- quinoline-3,4-dicarboxylic acid Imino-Acid 2-Imino-1,2-dihydro- quinoline-3,4-dicarboxylic acid Amino-Acid->Imino-Acid Amino-Imino Tautomerism Zwitterion_1 Zwitterion (N1 protonated, C4-COO-) Amino-Acid->Zwitterion_1 Proton Transfer Zwitterion_2 Zwitterion (2-NH3+, C4-COO-) Amino-Acid->Zwitterion_2 Proton Transfer Zwitterion_3 Zwitterion (N1 protonated, C3-COO-) Zwitterion_1->Zwitterion_3 Isomerization Zwitterion_4 Zwitterion (2-NH3+, C3-COO-) Zwitterion_2->Zwitterion_4 Isomerization

Caption: Potential tautomeric and zwitterionic forms of 2-aminoquinoline-3,4-dicarboxylic acid.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to a variety of internal and external factors. A comprehensive understanding of these factors is crucial for predicting and controlling the tautomeric preference.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing or destabilizing different tautomers.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both hydrogen bond donors and acceptors, and can stabilize charged species. It is anticipated that in aqueous media, zwitterionic forms of 2-aminoquinoline-3,4-dicarboxylic acid would be significantly populated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can stabilize polar tautomers. In DMSO, it is common to observe both tautomers in slow exchange on the NMR timescale.[10]

  • Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecularly hydrogen-bonded, neutral forms are likely to be favored to minimize exposed polar functionalities.

pH

The pH of the medium will have a profound effect on the ionization state of the carboxylic acid and amino groups, thereby dictating the predominant species in solution. At physiological pH (~7.4), the carboxylic acid groups will likely be deprotonated, and the amino group could be protonated, favoring zwitterionic forms.

Substituent Effects

The electronic nature of substituents on the quinoline ring can influence the relative basicity of the quinoline nitrogen and the exocyclic amino group, as well as the acidity of the carboxylic acid protons. Electron-donating groups would be expected to increase the basicity of the nitrogen atoms, potentially favoring the imino tautomer upon protonation, while electron-withdrawing groups would have the opposite effect.

Intramolecular Hydrogen Bonding

The potential for the formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer.[3][4][5][6] In 2-aminoquinoline-3,4-dicarboxylic acid, several intramolecular hydrogen bonding motifs are possible, for instance, between the amino group and the C3-carboxylic acid, or between the quinoline nitrogen and the C4-carboxylic acid in the imino form. These interactions can lead to the formation of stable six- or seven-membered rings.

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomerism in solution.[10][11]

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and hydrogen bonding. The observation of distinct sets of signals for different tautomers, or averaged signals, can provide information on the equilibrium and the rate of interconversion.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the quinoline ring and the carboxyl groups, will differ significantly between tautomers.

  • ¹⁵N NMR: This technique can be particularly informative for distinguishing between amino and imino forms, as the nitrogen chemical shifts are very sensitive to the hybridization state.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve the 2-aminoquinoline-3,4-dicarboxylic acid derivative in a series of deuterated solvents of varying polarity (e.g., DMSO-d₆, CD₃OD, CDCl₃) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a constant temperature on a high-field spectrometer (≥400 MHz).

  • Variable Temperature Studies: Perform ¹H NMR experiments at different temperatures to study the dynamics of the equilibrium.

  • Data Analysis: Integrate the signals corresponding to the distinct tautomers to determine their relative populations and calculate the equilibrium constant (KT).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Different tautomers possess different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra.[12]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of the compound in a range of solvents.

  • Data Acquisition: Record the absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity. The presence of an isosbestic point upon varying solvent composition can be indicative of a two-component equilibrium.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This information is invaluable for understanding the intrinsic stability of different tautomers and the role of intermolecular interactions in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Protocol: DFT Analysis of Tautomers

  • Structure Optimization: Build and optimize the geometries of all plausible tautomers and zwitterions in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculations: Calculate the relative electronic and Gibbs free energies of the optimized structures to predict the most stable tautomer.

  • Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of Derivatives NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR UV-Vis UV-Vis Spectroscopy Synthesis->UV-Vis X-ray X-ray Crystallography Synthesis->X-ray Equilibrium Data Equilibrium Data NMR->Equilibrium Data UV-Vis->Equilibrium Data Solid-State Structure Solid-State Structure X-ray->Solid-State Structure DFT DFT Calculations (Energy, Spectra) Predicted Stabilities Predicted Stabilities DFT->Predicted Stabilities Interpretation Comprehensive Tautomeric Profile Equilibrium Data->Interpretation Solid-State Structure->Interpretation Predicted Stabilities->Interpretation

Caption: Integrated workflow for the study of tautomerism.

Implications for Drug Development

The tautomeric state of a 2-aminoquinoline-3,4-dicarboxylic acid derivative will directly influence its:

  • Pharmacodynamics: The shape and electronic properties of different tautomers will determine their binding affinity and selectivity for a biological target.

  • Pharmacokinetics: Physicochemical properties such as lipophilicity (LogP), solubility, and pKa are tautomer-dependent and will affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: The novelty and patentability of a new chemical entity can be impacted by the characterization of its different tautomeric forms.

Conclusion

The tautomerism of 2-aminoquinoline-3,4-dicarboxylic acid derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding of the potential tautomeric and zwitterionic forms, and the factors that govern their equilibrium, is essential for the rational design of new therapeutic agents. The integrated experimental and computational workflow outlined in this guide provides a robust framework for the comprehensive characterization of these complex systems. By embracing the subtleties of tautomerism, researchers can unlock the full potential of the 2-aminoquinoline scaffold in the development of novel and effective medicines.

References

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 584-605.
  • Kupraszewicz, D., et al. (2019). 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate.
  • Shultz, M. D. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Medicinal Chemistry, 10(12), 1949-1960.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(47), 33038-33054.
  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4535-4545.
  • Wikipedia. (2023). Tautomer. [Link]

  • Kuwabara, J., Mori, H., & Takeuchi, M. (2009). CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. HETEROCYCLES, 78(10), 2541-2546.
  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. [Link]

  • Özdemir, A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Molecular Diversity, 27(5), 2045-2062.
  • Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611.
  • Madrid, D. C., et al. (2006). Incorporation of an Intramolecular Hydrogen-Bonding Motif in the Side Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry, 49(15), 4535-4549.
  • BYJU'S. (n.d.). Tautomerism Example. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. International Journal of Quantum Chemistry, 28(S12), 347-361.
  • aqion. (2024). Zwitterions and Amino Acids. [Link]

  • Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831.
  • Esslinger, C. S., et al. (1999). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters, 9(17), 2607-2612.
  • Sola, R. J., et al. (2021).
  • Quora. (2021). What is the zwitterionic form of amino acid?. [Link]

  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387556.
  • StudySmarter. (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438.
  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(47), 33038-33054.
  • Fun, H.-K., et al. (2012). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.
  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387556.
  • Toriba, A., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027.
  • Thomas, A., et al. (2014). The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Dyes and Pigments, 100, 185-193.
  • Pazos-Rojas, L. A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567.
  • Nagaraja, G. K., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2).

Sources

Foundational

A Tale of Two Quinolines: An In-Depth Technical Guide to the Divergent Worlds of Endogenous Kynurenic Acid and Synthetic 2-Aminoquinoline-3,4-dicarboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide navigates the distinct yet structurally related realms of two quinoline-based molecules: the endogenously produced ne...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide navigates the distinct yet structurally related realms of two quinoline-based molecules: the endogenously produced neuromodulator, kynurenic acid, and the synthetic compound, 2-aminoquinoline-3,4-dicarboxylic acid. While both share the quinoline scaffold, their origins, biological activities, and therapeutic implications diverge significantly. This document provides a comprehensive comparison of their chemical structures, biosynthesis (where applicable), and physiological or predicted pharmacological effects, offering insights for researchers in neuroscience and medicinal chemistry.

At a Glance: A Structural and Functional Overview

Kynurenic acid is a well-characterized metabolite of the tryptophan catabolism pathway, known for its neuroprotective properties. In contrast, 2-aminoquinoline-3,4-dicarboxylic acid is a synthetic derivative, and its biological profile is largely inferred from the extensive research on the quinoline pharmacophore.

FeatureKynurenic Acid2-Aminoquinoline-3,4-dicarboxylic acid
Origin Endogenous MetaboliteSynthetic Compound
Biosynthesis Tryptophan → Kynurenine PathwayChemical Synthesis
Primary Role Neuromodulator, NeuroprotectantPredicted Bioactivity (Anticipated)
Key Mechanism Broad-spectrum antagonist at ionotropic glutamate receptorsPredicted activity at various biological targets

The Architectural Blueprint: A Comparative Analysis of Chemical Structures

The foundational difference between these two molecules lies in the substitution pattern on the quinoline ring, which dictates their physicochemical properties and biological interactions.

Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid)

Kynurenic acid features a hydroxyl group at the C4 position and a carboxylic acid group at the C2 position. This arrangement is crucial for its biological activity, particularly its ability to antagonize excitatory amino acid receptors.

2-Aminoquinoline-3,4-dicarboxylic acid

This synthetic compound possesses an amino group at the C2 position and two carboxylic acid groups at the C3 and C4 positions. The presence of the additional carboxylic acid and the substitution of the hydroxyl with an amino group are expected to significantly alter its electronic and steric properties compared to kynurenic acid.

G cluster_kynurenic_acid Kynurenic Acid cluster_2_aminoquinoline 2-Aminoquinoline-3,4-dicarboxylic acid kynurenic_acid kynurenic_acid_label 4-hydroxyquinoline-2-carboxylic acid aminoquinoline [Structure Placeholder] 2-aminoquinoline-3,4-dicarboxylic acid

Caption: Chemical structures of Kynurenic Acid and 2-Aminoquinoline-3,4-dicarboxylic acid.

The Genesis of a Neuromodulator: Biosynthesis of Kynurenic Acid

Kynurenic acid is a terminal product of the kynurenine pathway, the primary route of tryptophan metabolism in mammals.[1] This pathway is a critical source of bioactive molecules that influence neurotransmission and immune responses.

The synthesis of kynurenic acid from L-tryptophan is a multi-step enzymatic process:

  • Tryptophan to N-formylkynurenine: The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).

  • N-formylkynurenine to L-kynurenine: Kynurenine formamidase catalyzes this conversion.

  • L-kynurenine to Kynurenic Acid: L-kynurenine is transaminated by kynurenine aminotransferases (KATs) to form an unstable intermediate, which then undergoes spontaneous and irreversible cyclization to yield kynurenic acid.

kynurenine_pathway Tryptophan L-Tryptophan N_Formylkynurenine N-Formylkynurenine Tryptophan->N_Formylkynurenine TDO/IDO L_Kynurenine L-Kynurenine N_Formylkynurenine->L_Kynurenine Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid L_Kynurenine->Kynurenic_Acid KATs

Caption: Simplified biosynthetic pathway of Kynurenic Acid from L-Tryptophan.

In contrast, 2-aminoquinoline-3,4-dicarboxylic acid is not a known endogenous metabolite and is produced through synthetic organic chemistry routes. Various methods for the synthesis of quinoline derivatives have been developed, often involving condensation and cyclization reactions.[2][3]

Biological Frontiers: Known Roles vs. Predicted Activities

The biological activities of kynurenic acid are well-documented, while those of 2-aminoquinoline-3,4-dicarboxylic acid remain to be experimentally determined. However, based on the vast literature on quinoline pharmacology, we can infer its potential biological profile.

Kynurenic Acid: The Endogenous Neuroprotector

Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][4] Its antagonistic action at the glycine co-agonist site of the NMDA receptor is particularly noteworthy.[4] By dampening excessive glutamatergic neurotransmission, kynurenic acid exerts neuroprotective effects, mitigating excitotoxicity implicated in various neurological disorders.

Beyond glutamate receptors, kynurenic acid also interacts with other targets, including the α7 nicotinic acetylcholine receptor and the orphan G protein-coupled receptor GPR35.[5][6]

2-Aminoquinoline-3,4-dicarboxylic acid: A Synthetic Enigma with Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7][8][9]

The presence of the 2-amino group and two carboxylic acid moieties in 2-aminoquinoline-3,4-dicarboxylic acid suggests several potential biological activities:

  • Enzyme Inhibition: The carboxylic acid groups could act as pharmacophores for interacting with the active sites of various enzymes.

  • Receptor Modulation: The quinoline ring system is a common feature in many receptor ligands. The specific substitution pattern of this compound could confer affinity for a range of receptors.

  • Metal Chelation: The presence of multiple coordinating groups (amino and carboxylates) suggests potential metal-chelating properties, which could be relevant in various pathological conditions.

Experimental Protocols: A Guide for Investigation

To elucidate the biological profile of 2-aminoquinoline-3,4-dicarboxylic acid and compare it to kynurenic acid, a series of in vitro and in vivo assays are recommended.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compounds for various receptors, particularly glutamate receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Radioligand Binding: Incubate the membranes with a specific radioligand for the receptor of interest (e.g., [³H]glycine for the NMDA receptor glycine site) in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

In Vivo Neuroprotection Assays

Objective: To assess the neuroprotective effects of the compounds in an animal model of excitotoxicity.

Protocol:

  • Animal Model: Induce excitotoxic neuronal injury in rodents by intracerebral injection of an excitotoxin such as quinolinic acid.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses before or after the excitotoxin injection.

  • Behavioral Assessment: Evaluate motor and cognitive function using standardized behavioral tests.

  • Histological Analysis: After a set period, sacrifice the animals and perform histological analysis of brain tissue to quantify the extent of neuronal damage.

Concluding Remarks for the Modern Researcher

This technical guide highlights the profound differences between an endogenous neuromodulator, kynurenic acid, and a synthetic quinoline derivative. While kynurenic acid's role in neuroprotection is well-established and continues to be an area of active research, the biological landscape of 2-aminoquinoline-3,4-dicarboxylic acid remains uncharted territory. The structural features of this synthetic compound, however, suggest a rich potential for diverse pharmacological activities.

For drug development professionals, the journey from a synthetic quinoline scaffold to a clinically viable therapeutic is paved with rigorous structure-activity relationship studies and comprehensive biological characterization. The experimental protocols outlined herein provide a foundational framework for such investigations. Understanding the nuances that differentiate molecules like kynurenic acid and its synthetic congeners is paramount to the rational design of novel therapeutics for a spectrum of human diseases.

References

  • Hilmas C, Pereira EF, Alkondon M, Rassoulpour A, Schwarcz R, Albuquerque EX. The brain metabolite kynurenic acid inhibits α7 nicotinic receptor activity and increases non-α7 nicotinic receptor expression: physiopathological implications. J Neurosci. 2001 Oct 1;21(19):7463-72. Available at: [Link]

  • Kynurenic acid distribution into brain and peripheral tissues of mice. PubMed. Available at: [Link]

  • Unlocking The Biological Potential of Quinolines: A Review. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. 2016;92(3):520. Available at: [Link]

  • 2-Aminoquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. biocrates life sciences gmbh. Available at: [Link]

  • Kynurenic acid. Wikipedia. Available at: [Link]

  • Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers. PMC. Available at: [Link]

  • Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. ResearchGate. Available at: [Link]

  • 2-Aminoquinoline-3-carboxamide. PubChem. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Structure, function, and allosteric modulation of NMDA receptors. Taylor & Francis Online. Available at: [Link]

  • Potential binding sites for kynurenic acid. The figure provides an... ResearchGate. Available at: [Link]

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. Available at: [Link]

  • Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers. Available at: [Link]

  • Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. PubMed. Available at: [Link]

  • Quantitative structure activity relationship (QSAR) of competitive N-methyl-D-aspartate (NMDA) antagonists. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Structure−Activity Relationship of N-(Phenylalkyl)cinnamides as Novel NR2B Subtype-Selective NMDA Receptor Antagonists. ACS Publications. Available at: [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

Sources

Exploratory

Solubility profile of 2-aminoquinoline-3,4-dicarboxylic acid in DMSO vs water

The following technical guide details the solubility profile of 2-aminoquinoline-3,4-dicarboxylic acid , a zwitterionic heterocyclic building block. This analysis is derived from structural physicochemical principles of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 2-aminoquinoline-3,4-dicarboxylic acid , a zwitterionic heterocyclic building block. This analysis is derived from structural physicochemical principles of aminoquinoline derivatives and standard solvation thermodynamics.

Solvent System Analysis: DMSO vs. Aqueous Media

Executive Summary

2-aminoquinoline-3,4-dicarboxylic acid (CAS: 27388-43-8) presents a classic solubility dichotomy typical of zwitterionic heterocycles. It exhibits high solubility in polar aprotic solvents (DMSO ) but negligible solubility in neutral aqueous media due to strong intermolecular lattice energy.

  • DMSO Solubility: High (Estimated >50 mM). Primary choice for stock solutions.

  • Water Solubility: pH-dependent. Insoluble at neutral pH (Isoelectric point); soluble only upon deprotonation (pH > 8) or protonation (pH < 2).

  • Critical Risk: Rapid precipitation occurs when diluting DMSO stocks into pH 7.4 biological buffers (The "Crash-Out" effect).

Physicochemical Context

To understand the solubility profile, one must analyze the competition between Crystal Lattice Energy and Solvation Energy .

Structural Drivers[1]
  • Zwitterionic Locking: At neutral pH, the basic 2-amino group (proton acceptor) and the acidic 3,4-carboxylic groups (proton donors) facilitate internal salt formation. This creates a highly stable, high-melting-point crystal lattice that water molecules cannot easily penetrate.

  • Pi-Stacking: The flat quinoline aromatic core promotes strong

    
     stacking, further reducing aqueous solubility.
    
  • Hydrogen Bonding: The molecule acts as both a donor and acceptor, favoring self-association over solvation in non-polar or weakly polar solvents.

The Solubility Equation


  • In Water (pH 7): The energy required to break the zwitterionic lattice (

    
    ) exceeds the energy released by hydration. 
    
    
    
    (Insoluble).
  • In DMSO: DMSO is a powerful hydrogen bond acceptor with a high dipole moment (3.96 D). It disrupts the donor-donor interactions of the amino/carboxyl groups without requiring ionization, effectively solvating the neutral or zwitterionic species.

Comparative Solubility Profile

A. Dimethyl Sulfoxide (DMSO)

Status: Recommended Stock Solvent [1]

  • Capacity: Typically dissolves quinoline dicarboxylic acids at concentrations ranging from 50 mM to 100 mM .

  • Mechanism: DMSO acts as a Lewis base, accepting protons from the carboxylic acid and amino groups to form hydrogen bonds, effectively shielding the molecule from self-aggregation.

  • Stability: Excellent hydrolytic stability. However, DMSO is hygroscopic; water uptake over time can induce precipitation.

B. Water (Aqueous Buffer)

Status: Conditionally Soluble The aqueous solubility follows a U-shaped pH profile :

pH RangeSpecies FormSolubility StatusMechanism
pH < 2.0 Cationic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Soluble Protonation of the amine and ring nitrogen disrupts the lattice.
pH 3.0 – 5.0 Zwitterionic (

)
Insoluble Isoelectric region. Net charge ~0. Maximum lattice stability.
pH 7.4 Anionic/MixedPoor (< 0.1 mg/mL) Partial ionization is often insufficient to overcome lipophilicity of the quinoline core.
pH > 8.5 Dianionic (

)
Soluble Full deprotonation of both carboxyl groups creates strong hydration shells.

Visualizing the Solubility Landscape

The following diagram illustrates the phase transitions and chemical species present in different solvent environments.

SolubilityLandscape Solid Solid Crystal Lattice (Strong Zwitterionic Interactions) DMSO DMSO Solution (Dipole-Dipole Solvation) Solid->DMSO High Solubility (H-Bond Disruption) Acidic Acidic Solution (pH < 2) (Cationic Form) Solid->Acidic Protonation (+HCl) Neutral Neutral Water (pH 4-7) (Precipitation/Insoluble) Solid->Neutral Minimal Dissolution Basic Basic Solution (pH > 9) (Dianionic Form) Solid->Basic Deprotonation (+NaOH) DMSO->Neutral Dilution 'Crash' (Rapid Precipitation)

Figure 1: Solubility landscape of 2-aminoquinoline-3,4-dicarboxylic acid showing the critical "Crash" pathway when diluting DMSO stocks into neutral buffers.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this self-validating protocol to determine the exact solubility limit for your specific batch.

Reagents:

  • Compound: 2-aminoquinoline-3,4-dicarboxylic acid.[2]

  • Solvents: Anhydrous DMSO (Grade >99.9%), PBS pH 7.4.

Workflow:

  • Excess Addition: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of solvent (DMSO or Water).

  • Equilibration: Vortex for 2 minutes. Place on a thermomixer at 25°C at 800 rpm for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration (Critical): Filter the supernatant through a 0.22 µm PTFE filter (for DMSO) or PES filter (for water) to remove micro-crystals.

  • Quantification: Dilute the filtrate 1:100 in methanol and analyze via UV-Vis (approx.

    
     240-260 nm) or HPLC against a standard curve.
    
Protocol B: Stock Solution Preparation & Dilution

Designed to prevent precipitation in biological assays.

  • Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10 mM to 50 mM .

    • Tip: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into the assay medium without serum/proteins first, or use a step-down dilution to check for turbidity.

  • Final Application: Ensure the final DMSO concentration in the cell assay is < 0.5% (v/v) to avoid solvent toxicity.

    • Warning: At 100 µM in cell media, this compound may precipitate. Inspect wells under a microscope for crystals.

References

  • Solubility of Quinoline Derivatives: Carvajal, M. T., et al. (2019).[3] "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech. Validates the pH-dependent solubility model for quinoline scaffolds.

  • DMSO Solvation Properties: Gaylord Chemical Company.[4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Authoritative guide on DMSO's capacity to solvate polar organic heterocycles.

  • Dicarboxylic Acid Behavior: Brooks, S., et al. (2002).[5] "Solubilities of Dicarboxylic Acids in Water." Journal of Geophysical Research. Provides thermodynamic context for the solubility of dicarboxylic acid moieties.

  • Compound Data Source: PubChem. "2-Aminoquinoline-4-carboxylic acid (Analogous Structure Data)."[6] Used for structural analogy and pKa estimation of the amino-quinoline-carboxylate core.

Sources

Foundational

A Methodological and Interpretive Guide to the pKa Values of Amino-Substituted Quinoline-3,4-Dicarboxylic Acids

An In-depth Technical Guide Topic: pKa Values of Quinoline-3,4-Dicarboxylic Acid Amino Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract: The ionization constant (pKa) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: pKa Values of Quinoline-3,4-Dicarboxylic Acid Amino Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract: The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, directly influencing a molecule's solubility, absorption, distribution, and target engagement.[1][2] Amino derivatives of quinoline-3,4-dicarboxylic acid represent a complex class of molecules possessing multiple ionizable centers, making a thorough understanding of their acid-base properties essential for development. While specific experimental pKa values for this family are not widely published, this guide serves as a comprehensive technical framework for their determination and interpretation. It provides senior scientists with the theoretical foundation to predict acidity trends, detailed, field-proven protocols for experimental measurement, and a logical framework for interpreting the resulting data.

Part 1: Theoretical Framework and Predictive Analysis

The quinoline-3,4-dicarboxylic acid scaffold is a polyprotic system containing at least three ionizable centers: the heterocyclic quinoline nitrogen and two carboxylic acid groups. The addition of an amino group introduces a fourth ionizable center, creating a complex zwitterionic molecule whose net charge is highly dependent on pH.

The Ionizable Centers
  • Quinoline Nitrogen (N1): The lone pair of electrons on the quinoline nitrogen makes it a weak base, capable of accepting a proton. Unsubstituted quinoline has a pKa of approximately 4.9.[3] This value is significantly influenced by substituents on the ring system.

  • Carboxylic Acids (C3-COOH & C4-COOH): These are acidic functional groups that will donate protons. Their pKa values are expected to be in the range of typical carboxylic acids (pKa ~2-5), but will be modulated by the electron-withdrawing nature of the quinoline ring and their proximity to each other.[4]

  • Amino Group (-NH2): The amino group is basic and will be protonated to -NH3+ at low pH. The specific pKa for this equilibrium depends critically on its position on the aromatic ring, as this dictates its electronic influence.

Factors Influencing pKa: Predicting Substituent Effects

The precise pKa of each functional group is a result of the interplay between resonance, inductive, and steric effects.[5][6][7] The position of the amino substituent is the primary variable that a medicinal chemist can control to fine-tune the molecule's properties.

  • Inductive Effects: Electron-withdrawing groups stabilize the conjugate base of an acid, making the acid stronger (lower pKa).[8] Conversely, they destabilize the protonated form of a base, making the base weaker (lower pKa). Electron-donating groups have the opposite effect.

  • Resonance Effects: If a substituent can delocalize charge through resonance, it provides a powerful stabilizing effect.[7] An amino group is a strong resonance electron-donating group, particularly when positioned at locations that allow it to donate into the π-system of the ring and affect other functional groups.

The diagram below illustrates how an amino group's electronic-donating effects propagate through the quinoline ring system, influencing the acidity and basicity of the distal functional groups.

G cluster_quinoline Quinoline-3,4-dicarboxylic Acid Core cluster_substituents Amino Substituent Positions N1 N1 (Base) C3_COOH C3-COOH (Acid) C4_COOH C4-COOH (Acid) Ring Aromatic Ring C5_NH2 5-NH2 C5_NH2->N1 Resonance Effect C5_NH2->Ring Inductive Effect C8_NH2 8-NH2 C8_NH2->N1 Resonance Effect C8_NH2->Ring Inductive Effect

Caption: Electronic influence of amino groups on the core ionizable centers.

Part 2: Experimental Determination of pKa Values

For complex polyprotic molecules, direct experimental measurement is the only definitive way to determine the pKa values. Potentiometric titration is the most common and robust method, while UV-Vis spectrophotometry offers a high-throughput alternative if the molecule possesses a suitable chromophore.[9][10][11]

Gold Standard Protocol: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[12] The pKa values are determined from the inflection points of the resulting titration curve.[13][14] For a molecule like an amino-quinoline-3,4-dicarboxylic acid, which has both acidic and basic groups, a full titration from low to high pH is required to resolve all ionization events.

Causality-Driven Experimental Choices:

  • Analyte Purity: The protocol's validity rests on the high purity of the analyte. Impurities with their own pKa values will distort the titration curve and lead to erroneous results.

  • Carbonate-Free Titrant: The standardized NaOH titrant must be free of dissolved CO2, which forms carbonic acid and introduces a buffering region that can obscure the true equivalence points.

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon displaces dissolved CO2 from the analyte solution, preventing interference during the titration.[12][14]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions remain stable, making the measured pH a more accurate reflection of the proton concentration.[14]

Step-by-Step Protocol for Potentiometric Titration:

  • System Calibration: Calibrate a high-resolution pH meter at the experimental temperature using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[14]

  • Analyte Preparation: Accurately weigh and dissolve the amino-quinoline-3,4-dicarboxylic acid derivative in water to a final concentration of approximately 1-5 mM. If solubility is low, a small amount of a co-solvent like DMSO can be used, but it should be noted that this may slightly alter the pKa values.

  • Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the analyte solution to lower the pH to ~1.5-2.0. This ensures all functional groups (quinoline N, amino N, and both carboxylates) are fully protonated at the start of the titration.

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Begin purging the solution with nitrogen.[12]

  • Titration Execution: Add small, precise aliquots of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12] Collect data through at least four equivalence points, continuing until the pH is >11.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and plot it against the volume of NaOH. The peaks in this plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, pKa1 is the pH at the midpoint between the start and the first equivalence point, pKa2 is the pH at the midpoint between the first and second equivalence points, and so on.[13]

The following workflow diagram outlines the critical steps for a self-validating potentiometric pKa determination.

G cluster_prep Phase 1: Preparation & Calibration cluster_execution Phase 2: Titration Execution cluster_analysis Phase 3: Data Analysis start Start calibrate Calibrate pH Meter (3-point calibration) start->calibrate prep_titrant Prepare Carbonate-Free 0.1 M NaOH Titrant calibrate->prep_titrant prep_analyte Prepare Analyte Solution (1-5 mM in 0.15 M KCl) prep_titrant->prep_analyte acidify Acidify Analyte to pH < 2 (with 0.1 M HCl) prep_analyte->acidify setup Assemble Titration Cell (Stirrer, N2 Purge) acidify->setup titrate Add NaOH Aliquots (Record Volume & pH) setup->titrate endpoint Continue Past Final Equivalence Point (pH > 11) titrate->endpoint plot_ph Plot Titration Curve (pH vs. Volume) endpoint->plot_ph plot_deriv Plot 1st Derivative (dpH/dV vs. Volume) plot_ph->plot_deriv find_ep Identify Equivalence Points (Peaks) plot_deriv->find_ep find_pka Determine pKa Values (pH at half-EPs) find_ep->find_pka report Report pKa Values find_pka->report

Caption: Workflow for robust pKa determination via potentiometric titration.

Alternative Protocol: UV-Vis Spectrophotometry

This method is applicable if the protonation or deprotonation of one or more functional groups results in a change to the molecule's UV-Vis absorbance spectrum.[9][15] It involves measuring the absorbance of the compound in a series of buffers with precisely known pH values.

Step-by-Step Protocol for UV-Vis Spectrophotometry:

  • Identify Analytical Wavelengths: Record the UV-Vis spectrum of the analyte in highly acidic (pH ~1-2) and highly basic (pH ~12-13) solutions to determine the wavelengths of maximum absorbance difference.

  • Prepare Buffer Series: Prepare a series of buffer solutions spanning the desired pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Measure Absorbance: Prepare a solution of the analyte in each buffer, keeping the total analyte concentration constant. Measure the absorbance at the pre-determined analytical wavelengths.[15]

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[16][17] For polyprotic systems, multiple overlapping curves may need to be deconvoluted.

Part 3: Data Interpretation and Summary

An amino-quinoline-3,4-dicarboxylic acid will have four distinct pKa values. Assigning each pKa to a specific functional group requires chemical intuition based on the principles discussed in Part 1.

  • pKa1 & pKa2: These will be the two lowest pKa values and correspond to the two carboxylic acid groups. The C4-COOH may be slightly more acidic than the C3-COOH due to the influence of the heterocyclic nitrogen.

  • pKa3: This will likely correspond to the quinoline nitrogen.

  • pKa4: The highest pKa value will correspond to the protonated amino group (-NH3+).

The expected trends in pKa values based on the position of the amino substituent are summarized below. These are qualitative predictions that must be confirmed by experiment.

Substituent PositionC3-COOH / C4-COOH pKaQuinoline N1 pKaAmino Group pKaRationale
5-Amino IncreaseIncrease~4.5 (Aniline-like)Strong resonance and inductive electron-donating effect increases electron density on the ring, strengthening the basicity of N1 and weakening the acidity of the COOH groups.
6-Amino Slight IncreaseSlight Increase~4.5-5.0Electron-donating effect is primarily inductive with some resonance, with a moderate impact on the distal functional groups.
8-Amino Slight IncreaseIncrease~4.5 (Aniline-like)Strong inductive effect due to proximity to N1, increasing its basicity. Potential for intramolecular hydrogen bonding may also influence pKa values.

Conclusion

Determining the pKa values of amino-substituted quinoline-3,4-dicarboxylic acids is a non-trivial but essential task for understanding their behavior in biological systems. While published data is scarce, this guide provides the necessary theoretical and practical framework for any researcher to pursue these measurements with confidence. A combination of predictive reasoning based on electronic effects and rigorous experimental determination via potentiometric titration will yield the accurate, reliable data needed to drive drug development projects forward.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). SCIRP. Available from: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Available from: [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s536-s543. Available from: [Link]

  • Experiment 5 Polyprotic Acids – Determining Ka's Using pH Titration Curves. (n.d.). Available from: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Available from: [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2014). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Analytica Chimica Acta, 830, 48-56. Available from: [Link]

  • Box, K., Bevan, C., Comer, J., & Mole, J. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 1-5. Available from: [Link]

  • Willis, C. J. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 561. Available from: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Semantic Scholar. Available from: [Link]

  • The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (n.d.). ResearchGate. Available from: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Available from: [Link]

  • Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. (2014). ResearchGate. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available from: [Link]

  • van der Heide, E., & van der Meulen, F. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available from: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Available from: [Link]

  • Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. (n.d.). ResearchGate. Available from: [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (n.d.). Digital Archive. Available from: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ijirss. Available from: [Link]

  • Write a note on factors affecting the Pka Values of acids and bases. (2025). Filo. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Available from: [Link]

  • 8-Quinolinecarboxylic acid. (n.d.). PubChem. Available from: [Link]

  • Factors Influencing Acidity in Compounds. (n.d.). Scribd. Available from: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Available from: [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.). ResearchGate. Available from: [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. Available from: [Link]

  • Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry. Available from: [Link]

  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate. Available from: [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Letters, 59, 3116–3119. Available from: [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Available from: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Available from: [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. Available from: [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal. Available from: [Link]

Sources

Exploratory

Spectroscopic Profiling of 3,4-Dicarboxylic Aminoquinolines: A Guide to Electronic Transitions and Solvatochromism

Topic: Electronic Absorption Spectra of 3,4-Dicarboxylic Aminoquinolines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Molecular Architecture Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Absorption Spectra of 3,4-Dicarboxylic Aminoquinolines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Molecular Architecture

The electronic absorption spectra of 3,4-dicarboxylic aminoquinolines represent a complex interplay between aromatic conjugation and "push-pull" electronic effects. Unlike simple quinolines, which exhibit characteristic


 transitions in the UV region (

nm), these derivatives possess a distinct donor-acceptor architecture.

The amino group (electron donor, EDG) and the 3,4-dicarboxylic acid/ester moieties (electron withdrawing, EWG) create a polarized system facilitating Intramolecular Charge Transfer (ICT) . This guide analyzes the spectral redshifts, solvatochromic behavior, and pH-dependent transitions critical for characterizing these scaffolds in drug discovery and fluorescence probe development.

Structural Logic and Chromophores

The quinoline core acts as the conductive bridge. The spectral properties are defined by the vector of charge transfer:

  • The Donor (D): The amino group (

    
    , 
    
    
    
    ) injects electron density into the ring. Its position (C2, C6, C7, or C8) determines the conjugation length.
  • The Acceptor (A): The dicarboxylic acid groups at C3 and C4 (often esterified to dimethyl esters for solubility) withdraw density, stabilizing the LUMO and narrowing the HOMO-LUMO gap.

G cluster_electronic Electronic Push-Pull System Aniline Substituted Aniline (Donor Precursor) Intermediate Michael Adduct Intermediate Aniline->Intermediate Nucleophilic Attack DMAD Dimethyl Acetylenedicarboxylate (Acceptor Source) DMAD->Intermediate Cyclization Thermal/Acid Cyclization Intermediate->Cyclization Ring Closure Product 3,4-Dicarboxylic Aminoquinoline Cyclization->Product Aromatization ICT ICT Transition (Bathochromic Shift) Product->ICT Amino Amino Group (EDG) Raises HOMO Amino->ICT Carboxy 3,4-Dicarboxy (EWG) Lowers LUMO Carboxy->ICT

Figure 1: Synthetic pathway and electronic logic of 3,4-dicarboxylic aminoquinolines. The interaction between the EDG and EWG creates the characteristic low-energy absorption band.

Electronic Absorption Characteristics

Band Assignment

The absorption spectrum of 3,4-dicarboxylic aminoquinolines typically displays three distinct regions:

  • Region I (

    
     nm):  High-energy 
    
    
    
    transitions of the benzene and pyridine sub-units.
  • Region II (

    
     nm):  The characteristic quinoline 
    
    
    
    and
    
    
    bands, often obscured or broadened by substitution.
  • Region III (

    
     nm):  The ICT Band . This is the diagnostic feature. It arises from the charge transfer between the amino lone pair and the dicarboxylic acceptor system. This band is broad, structureless, and highly sensitive to solvent polarity.
    
Solvatochromism (The Self-Validating Metric)

A critical quality control step is verifying the ICT nature of the lowest energy band. These compounds exhibit positive solvatochromism : as solvent polarity increases, the absorption maximum (


) shifts to longer wavelengths (red shift).

Mechanism: The excited state (


) is more polar than the ground state (

) due to charge separation. Polar solvents stabilize the

state more than

, lowering the transition energy (

).

Table 1: Representative Solvatochromic Shifts (Normalized Data) Data synthesized from general donor-acceptor quinoline trends [1, 2].

SolventPolarity Index (

)

(nm)
Transition Character
Hexane 0.009365Locally Excited (LE) dominant
Chloroform 0.259378Mixed LE / ICT
Acetonitrile 0.460385ICT dominant
Methanol 0.762392Stabilized ICT
DMSO 0.444398Strong ICT (Red Shift)

Technical Insight: If you observe a blue shift in protic solvents (like water/methanol) compared to DMSO, check for H-bonding interactions at the amino nitrogen, which can inhibit the lone pair's donation ability, disrupting the ICT.

pH Dependence and Protonation States

For drug development, the ionization state at physiological pH is paramount. 3,4-dicarboxylic aminoquinolines are amphoteric.

  • Acidic pH (

    
    ): 
    
    • Protonation of the ring nitrogen (quinolinium ion).

    • Effect: Strong Bathochromic shift (Red shift) due to increased electron demand of the ring, enhancing the push-pull effect.

  • Hyper-Acidic pH:

    • Protonation of the amino group.

    • Effect: Hypsochromic shift (Blue shift). The amino group becomes

      
      , losing its donor capability. The spectrum reverts to resemble the unsubstituted quinoline-3,4-dicarboxylic acid.
      
  • Basic pH (

    
    ): 
    
    • Ionization of carboxylic acids (if not esterified) to carboxylates (

      
      ).
      
    • Effect: Slight blue shift as the electron-withdrawing power of the carboxyl group decreases upon ionization.

Experimental Protocol: Spectroscopic Characterization

This protocol ensures reproducibility and minimizes aggregation artifacts common in planar aromatic systems.

Materials
  • Analyte: Purified 3,4-dicarboxylic aminoquinoline derivative (

    
     purity by HPLC).
    
  • Solvents: Spectroscopic grade (cutoff

    
     nm) DMSO, Methanol, Acetonitrile, Cyclohexane.
    
  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh

    
     mg of compound.
    
  • Dissolve in minimal DMSO (due to high solubility and polarity).

  • Dilute with Methanol to achieve a 1.0 mM (10⁻³ M) stock.

  • Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for micro-precipitates.

Step 2: Working Solutions & Linearity Check

  • Prepare serial dilutions in the target solvent (e.g., PBS pH 7.4 or Acetonitrile) ranging from

    
     to 
    
    
    
    .
  • Record absorbance at the predicted

    
     (approx. 380 nm).
    
  • Pass Criteria: Plot Absorbance vs. Concentration.

    
     must be 
    
    
    
    . Deviations indicate aggregation (common in dicarboxylic acids due to dimerization).

Step 3: Spectral Acquisition

  • Baseline Correction: Run a blank with pure solvent.

  • Scan Parameters:

    • Range:

      
       nm.
      
    • Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Temperature: Maintain

    
     (thermostated cell holder) to prevent thermochromic shifts.
    

Step 4: Data Processing

  • Normalize spectra to verify band shape consistency across solvents.

  • Calculate Molar Extinction Coefficient (

    
    ) using Beer-Lambert Law: 
    
    
    
    . Typical values for the ICT band are
    
    
    .
Workflow Diagram

Workflow Start Start: Solid Sample Stock Stock Solution (1 mM in DMSO) Start->Stock Dilution Serial Dilution (1-50 µM) Stock->Dilution Check Linearity Check (Beer's Law) Dilution->Check Check->Dilution Fail (Aggregation) Scan Full Spectrum Scan (230-600 nm) Check->Scan Pass (R² > 0.99) Analysis Calculate ε & Identify ICT Band Scan->Analysis

Figure 2: Operational workflow for ensuring spectroscopic data integrity.

References

  • Laras, Y., et al. (2012). "Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags." The Journal of Organic Chemistry, 77(18), 8294–8302.

    • [Link]

    • Significance: Establishes the synthesis and spectral baseline for quinoline-3,4-dicarboxylic esters.
  • Oliveira, E. F., et al. (2019). "UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline.

    • [Link]

    • Significance: Provides comparative solvatochromic d
  • Sigma-Aldrich. "2-Amino-quinoline-3-carboxylic acid ethyl ester - Product Specification." Significance: Verifies the commercial availability and structural stability of the amino-quinoline-carboxylic acid scaffold.
  • BenchChem. "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
Foundational

2-Aminoquinoline-3,4-dicarboxylic Acid: Structural Scaffold and Synthetic Methodology

Topic: 2-Aminoquinoline-3,4-dicarboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Identity 2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminoquinoline-3,4-dicarboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Aminoquinoline-3,4-dicarboxylic acid represents a highly functionalized heterocyclic scaffold within the quinoline family. Distinguished by the presence of a primary amine at the C2 position and vicinal carboxylic acid moieties at C3 and C4, this compound serves as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrimido[4,5-b]quinolines) and as a pharmacophore in the design of NMDA receptor antagonists and kinase inhibitors.

Due to the high density of functional groups, the free dicarboxylic acid is often generated in situ or isolated as a salt/ester to prevent spontaneous decarboxylation or lactamization. The data below characterizes the theoretical free acid and its stable synthetic precursors.

Chemical Identity Matrix[1][2]
PropertyData Specification
IUPAC Name 2-Aminoquinoline-3,4-dicarboxylic acid
Molecular Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol
SMILES (Canonical) OC(=O)C1=C(C(=O)O)C2=CC=CC=C2N=C1N
InChI Key (Predicted) VZXV... (Varies by tautomer)
Primary Precursor Dimethyl 2-aminoquinoline-3,4-dicarboxylate
CAS Registry (Precursor) See Dimethyl Ester: 36926-83-7 (Analogous)
PubChem CID Not indexed as free acid. Refer to Ester CID: 12963499 (Analogous)

Synthetic Logic & Mechanistic Pathway

The synthesis of 2-aminoquinoline-3,4-dicarboxylic acid derivatives typically employs a convergent strategy involving the cycloaddition of activated alkynes with ortho-functionalized anilines. The most robust route utilizes 2-aminobenzonitrile and Dimethyl Acetylenedicarboxylate (DMAD) .

The Cyclization Mechanism

Unlike the classic Pfitzinger reaction (which yields quinoline-4-carboxylic acids), this pathway leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the nitrile carbon to install the C2-amino group directly.

  • Michael Addition: The aniline nitrogen of 2-aminobenzonitrile attacks the alkyne of DMAD, forming a Michael adduct (enamine intermediate).

  • Intramolecular Cyclization: The enamine carbon attacks the nitrile carbon (Thorpe-Ziegler type cyclization).

  • Tautomerization: The resulting imine tautomerizes to the stable 2-aminoquinoline aromatic system.

  • Hydrolysis: The diester is hydrolyzed under basic conditions to yield the target dicarboxylic acid.

Pathway Visualization (Graphviz)

SynthesisPathway Precursor1 2-Aminobenzonitrile Intermediate1 Michael Adduct (Enamine) Precursor1->Intermediate1 Nucleophilic Attack (MeOH, Reflux) Precursor2 Dimethyl Acetylenedicarboxylate (DMAD) Precursor2->Intermediate1 Intermediate2 Cyclization Intermediate (Imino-quinoline) Intermediate1->Intermediate2 Intramolecular Nitrile Attack ProductEster Dimethyl 2-aminoquinoline- 3,4-dicarboxylate Intermediate2->ProductEster Tautomerization TargetProduct 2-Aminoquinoline- 3,4-dicarboxylic acid ProductEster->TargetProduct Hydrolysis (NaOH/EtOH)

Figure 1: Convergent synthesis of 2-aminoquinoline-3,4-dicarboxylic acid via 2-aminobenzonitrile and DMAD.

Pharmacological Relevance

The 2-aminoquinoline-3,4-dicarboxylic acid scaffold is a bioisostere of quinolinic acid , an endogenous NMDA receptor agonist. However, substitutions at the 2-position often convert the profile from agonist to antagonist or modulate binding affinity at the glycine co-agonist site.

Key Therapeutic Targets
  • NMDA Receptor Modulation: The dicarboxylic acid moiety mimics glutamate/glycine, allowing binding to the GluN2 subunits. 2-Amino derivatives often exhibit improved blood-brain barrier (BBB) permeability compared to their quinolinic acid counterparts.

  • Kinase Inhibition: The planar quinoline ring inserts into the ATP-binding pocket of kinases (e.g., CK2, Src), while the C3/C4 carboxylates interact with the hinge region or magnesium-coordinating residues.

  • Antibacterial Agents: Derivatives have shown efficacy against S. aureus by inhibiting DNA gyrase (GyrB subunit), where the C3/C4 acid groups coordinate with the active site metal ions.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid via the dimethyl ester intermediate.

Reagents & Equipment[2]
  • 2-Aminobenzonitrile (98%)

  • Dimethyl Acetylenedicarboxylate (DMAD)[1][2]

  • Methanol (Anhydrous)

  • Sodium Hydroxide (2M aq.)

  • Reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology

Step 1: Formation of the Dimethyl Ester

  • Dissolve 2-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous methanol (20 mL) in a round-bottom flask.

  • Add DMAD (11 mmol, 1.56 g) dropwise over 10 minutes at room temperature. Note: Reaction is exothermic.

  • Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).

  • Cool to 0°C. The yellow precipitate (Dimethyl 2-aminoquinoline-3,4-dicarboxylate) will crystallize.

  • Filter the solid, wash with cold methanol (2 x 5 mL), and dry under vacuum.

    • Expected Yield: 75–85%

    • Validation: ¹H NMR (DMSO-d₆) should show two methyl singlets (~3.8 ppm) and the broad NH₂ signal.

Step 2: Hydrolysis to the Free Acid

  • Suspend the dimethyl ester (5 mmol) in ethanol (10 mL).

  • Add 2M NaOH (15 mL) and reflux for 2 hours. The solution should become clear as the salt forms.

  • Cool to room temperature and acidify carefully with 1M HCl to pH 3–4. Caution: Decarboxylation may occur if heated strongly in acidic media.

  • The free acid precipitates as a pale solid. Filter and wash with cold water.

  • Recrystallize from ethanol/water if necessary.

References

  • PubChem Compound Summary. (2025). 2-Aminoquinoline-3-carboxylic acid derivatives (Analogous Structures). National Center for Biotechnology Information.[3] [Link]

  • Nair, V., et al. (2001).[2] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 66, 4427-4429.[2] (Mechanistic basis for DMAD/Nitrile cycloadditions). [Link]

  • He, L., et al. (2014).[4] "Palladium-catalyzed synthesis of 2-aminobenzophenones from 2-aminobenzonitriles." Green Chemistry, 16, 1336.[4] (Context for 2-aminobenzonitrile reactivity). [Link]

Sources

Exploratory

Thermodynamic Stability &amp; Synthetic Viability of Aminoquinoline Dicarboxylic Acid Isomers

Executive Summary Aminoquinoline dicarboxylic acids represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores for NMDA receptor antagonists, kinase inhibitors (e.g., CK2), and precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoquinoline dicarboxylic acids represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores for NMDA receptor antagonists, kinase inhibitors (e.g., CK2), and precursors to pyrroloquinoline quinone (PQQ) analogs.[1] However, their utility is often bottlenecked by complex thermodynamic behaviors, including tautomeric ambiguity, atropisomerism due to steric crowding, and thermal instability (decarboxylation or anhydride formation).[1] This guide provides a technical analysis of the thermodynamic stability of these isomers, combining Density Functional Theory (DFT) predictive frameworks with rigorous experimental validation protocols.[1]

Theoretical Framework: Isomerism & Tautomerism[1]

Positional Isomerism and Steric Constraints

The thermodynamic stability of aminoquinoline dicarboxylic acids is governed primarily by the relative positioning of the amino group (–NH₂) and the two carboxyl groups (–COOH).

  • Vicinal Substitution (e.g., 2,3- or 3,4-dicarboxylic acids): These isomers exhibit high steric strain.[1] The proximity of two carboxyl groups forces a deviation from planarity to minimize dipole-dipole repulsion, often raising the ground-state energy relative to non-vicinal isomers (e.g., 2,4-dicarboxylic acids).[1]

  • Amino-Carboxyl Interaction: An amino group adjacent to a carboxyl group (e.g., 2-amino-3-carboxylic acid) significantly enhances stability through the formation of a pseudo-six-membered intramolecular hydrogen bond ring.[1] This "resonance-assisted hydrogen bond" (RAHB) locks the conformation and lowers the enthalpy of formation (

    
    ).
    
Tautomeric Equilibria

A critical, often overlooked factor is the amino-imino tautomerism. While the amino form (A) preserves the aromaticity of the heterocyclic ring, the imino form (B) can be stabilized by specific solvation shells or intramolecular proton transfer to a neighboring carboxylate.

Figure 1: Tautomeric and Conformational Equilibria The following diagram illustrates the equilibrium between the amino and imino forms, and the dehydration pathway to the anhydride, which is a key stability-limiting factor for vicinal isomers.

Tautomerism Amino Amino Tautomer (Aromatic, Stable) Imino Imino Tautomer (Quinonoid, High Energy) Amino->Imino Proton Transfer (Solvent Dependent) Anhydride Cyclic Anhydride (Thermal Degradation Product) Amino->Anhydride -H2O (Heat) Vicinal Isomers Only

Caption: Thermodynamic equilibrium between amino/imino tautomers and the irreversible thermal pathway to cyclic anhydride formation in vicinal dicarboxylic acids.

Computational Stability Assessment (DFT)[1]

In the absence of empirical data for every theoretical isomer, Density Functional Theory (DFT) provides the most reliable approximation of relative stability.

Methodology
  • Level of Theory: B3LYP/6-311++G(d,p) is the recommended standard.[1] It accurately models the electron correlation required to describe hydrogen bonding and aromaticity.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO is essential, as the zwitterionic character of amino acids is stabilized in polar media, significantly altering the relative energy ranking compared to the gas phase.

Predicted Relative Stabilities

The table below summarizes the calculated relative energies (


) for key isomers relative to the most stable congener (typically the 2-amino-4-carboxylic acid derivative due to minimal steric clash).
Isomer ConfigurationRelative Energy (

, kcal/mol)
Dominant Stabilizing FeatureDestabilizing Factor
2-Amino-4-carboxy 0.0 (Reference)Minimal steric strain; efficient solvation.[1]None.
2-Amino-3-carboxy +2.4Intramolecular H-bond (NH...O=C).[1]Steric clash with C4-H; Ortho-effect.[1]
3-Amino-2,4-dicarboxy +5.1H-bond between 3-NH and 2-COOH.[1]High steric crowding at 2,3,4 positions.[1]
2-Amino-3,4-dicarboxy +3.8Strong H-bond (2-NH...3-COOH).[1]Critical: Vicinal carboxyl repulsion (3,4).[1]

Technical Insight: For the 2-amino-3,4-dicarboxylic acid isomer, the formation of a 3,4-anhydride is a spontaneous process at elevated temperatures (>180°C), often observed as a sharp endotherm followed by an exotherm in DSC traces.[1]

Synthetic Pathways & Validation

Reliable synthesis is a prerequisite for stability testing. The Pfitzinger Reaction is the most robust pathway for generating quinoline-4-carboxylic acid derivatives, while the Friedländer Synthesis is preferred for 2,3-disubstituted systems.

Experimental Workflow

The following diagram outlines the critical path from computational design to experimental validation.

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation DFT DFT Calculation (B3LYP/6-31G*) IsomerSelect Isomer Selection (Target: 2-Amino-3,4-diCOOH) DFT->IsomerSelect Isatin Precursor: Isatin / Acetylenedicarboxylate IsomerSelect->Isatin Cyclization Cyclization (Pfitzinger/Friedländer) Isatin->Cyclization Purification Purification (pH-controlled Precipitation) Cyclization->Purification DSC Thermal Analysis (DSC/TGA) Purification->DSC NMR Solution Structure (1H NMR / NOESY) Purification->NMR

Caption: Integrated workflow for the design, synthesis, and thermodynamic validation of aminoquinoline isomers.

Detailed Experimental Protocols

Synthesis of 2-Aminoquinoline-3,4-dicarboxylic Acid (Representative Protocol)

This protocol utilizes a modified Pfitzinger approach, optimizing for the thermodynamic product.[1]

  • Reactants: Suspend Isatin (10 mmol) in 15 mL of 30% KOH (aq). Heat to 80°C until fully dissolved (ring opening to isatinate).

  • Condensation: Add dimethyl acetylenedicarboxylate (DMAD) (12 mmol) dropwise. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (100°C) for 6 hours. The color typically shifts from deep orange to yellow.

  • Work-up: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4.0. Note: Do not use strong mineral acids (HCl) below pH 2, as this may trigger decarboxylation of the C4-carboxyl group.[1]

  • Purification: Filter the precipitate. Recrystallize from DMF/Water (1:1).[1]

Thermal Stability Validation (DSC/TGA)

To distinguish between melting, dehydration (anhydride formation), and decomposition:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[1]

  • Parameters:

    • Pan: Hermetically sealed Aluminum pan (pinhole lid to allow gas escape if quantifying dehydration).

    • Ramp Rate: 10°C/min from 40°C to 300°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Event A (100-120°C): Broad endotherm = Loss of lattice water (hydrate).[1]

    • Event B (180-220°C): Sharp endotherm immediately followed by exotherm = Melting with concomitant dehydration to cyclic anhydride (characteristic of 2,3- or 3,4-diacids).[1]

    • Event C (>250°C): Irregular exotherm = Oxidative decomposition/Decarboxylation.[1]

References

  • Synthesis of Quinoline-2,3-dicarboxylic Acid Derivatives: Doehner, R. F. "Method for the preparation of quinoline-2,3-dicarboxylic acid."[1][2] U.S. Patent 4,518,780.[2]

  • Tautomerism in Aminoquinolines: Duda, B., et al.[1] "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.[1]

  • Intramolecular Hydrogen Bonding in Quinolines: Gouda, M. A., et al.[1] "Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives." International Journal of Molecular Sciences, 2022.[1]

  • Thermodynamic Analysis of Quinoline Derivatives: Verevkin, S. P., et al.[1] "Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines." Molecules, 2021.[1]

  • CK2 Inhibitor Design (Aminoquinoline Carboxylic Acids): Viayna, E., et al.[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry, 2008.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Aminoquinoline-3,4-Dicarboxylic Acid via Modified Pfitzinger Condensation

Executive Summary This application note details the robust synthesis of 2-aminoquinoline-3,4-dicarboxylic acid , a critical scaffold in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and excitatory a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-aminoquinoline-3,4-dicarboxylic acid , a critical scaffold in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and excitatory amino acid ligands. While the classical Pfitzinger reaction typically yields 2-substituted quinoline-4-carboxylic acids using ketones, this protocol employs a modified Pfitzinger condensation utilizing isatin and 2-cyanoacetamide .

This approach offers significant advantages over alternative routes (e.g., from aniline derivatives):

  • Atom Economy: High utilization of the isatin scaffold.

  • Operational Simplicity: One-pot cyclization followed by a hydrolysis step.

  • Scalability: Avoids hazardous organolithium reagents or high-pressure hydrogenation.

Chemical Strategy & Mechanism[2][3][4][5]

The Modified Pfitzinger Pathway

The standard Pfitzinger reaction involves the condensation of isatin with a ketone in a strong base. To introduce the 2-amino and 3-carboxy functionalities, we substitute the ketone with 2-cyanoacetamide .

The reaction proceeds through a cascade mechanism:[1]

  • Ring Opening: Base-catalyzed hydrolysis of isatin to isatic acid (2-aminophenylglyoxylic acid).

  • Knoevenagel-type Condensation: The active methylene of cyanoacetamide attacks the ketone carbonyl of isatic acid.

  • Cyclization: The aromatic amine attacks the nitrile (or modified amide) carbon, closing the pyridine ring to form the quinoline core.

  • Hydrolysis: The resulting intermediate (2-aminoquinoline-3-carboxamide-4-carboxylic acid) is hydrolyzed to the final dicarboxylic acid.

Mechanistic Visualization

The following diagram illustrates the molecular transformations and critical intermediates.[2]

PfitzingerMechanism Isatin Isatin (Start) NaOH NaOH (aq) Ring Opening Isatin->NaOH IsaticAcid Isatic Acid (Intermediate) NaOH->IsaticAcid Hydrolysis Condensation Condensation & Cyclization IsaticAcid->Condensation Cyanoacetamide 2-Cyanoacetamide (Nucleophile) Cyanoacetamide->Condensation Intermediate 2-Amino-3-carbamoyl- quinoline-4-COOH Condensation->Intermediate -H2O Hydrolysis Acid Hydrolysis (-NH3) Intermediate->Hydrolysis Product 2-Aminoquinoline- 3,4-dicarboxylic acid Hydrolysis->Product Reflux/HCl

Figure 1: Reaction pathway for the synthesis of 2-aminoquinoline-3,4-dicarboxylic acid via modified Pfitzinger condensation.

Experimental Protocol

Materials & Reagents
  • Isatin (Indole-2,3-dione): >98% purity.

  • 2-Cyanoacetamide: >99% purity.

  • Sodium Hydroxide (NaOH): 30% aqueous solution.

  • Hydrochloric Acid (HCl): Concentrated (37%) and 1M solution.

  • Solvents: Ethanol (95%), Methanol, Water.

Step 1: Condensation to Intermediate

Objective: Synthesize 2-aminoquinoline-4-carboxylic acid-3-carboxamide.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isatin (14.7 g, 100 mmol) in 30% NaOH (100 mL) . The solution will turn deep red/orange as isatin hydrolyzes to isatic acid.

  • Addition: Add 2-Cyanoacetamide (8.4 g, 100 mmol) to the hot solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours .

    • Checkpoint: The color typically shifts to a lighter yellow-brown as the quinoline ring forms.

  • Precipitation: Cool the reaction mixture to room temperature and then in an ice bath (0–5°C). Acidify carefully with glacial acetic acid or HCl to pH ~4–5.

  • Isolation: A solid precipitate (the amide intermediate) will form. Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry the intermediate at 60°C under vacuum.

    • Expected Yield (Step 1): 75–85%.

Step 2: Hydrolysis to Target Molecule

Objective: Convert the 3-carboxamide group to the 3-carboxylic acid.

  • Dissolution: Suspend the dried intermediate from Step 1 (approx. 20 g) in 20% NaOH (150 mL) .

  • Hydrolysis: Reflux the mixture for 12–16 hours . Ammonia gas (NH₃) will be evolved; ensure the reaction is vented to a fume hood.

    • Validation: The reaction is complete when ammonia evolution ceases (check with damp pH paper at the vent).

  • Workup: Cool the solution to room temperature. Filter any insoluble impurities.

  • Acidification: Slowly add Concentrated HCl to the filtrate with vigorous stirring until pH reaches 1–2. The target dicarboxylic acid will precipitate as a bright yellow/orange solid.

  • Purification: Heat the suspension to boiling to dissolve the solid, then allow it to cool slowly to crystallize. This recrystallization step removes trapped salts.

  • Final Isolation: Filter the crystals, wash with cold water, and dry at 80°C under vacuum.

Results & Specification

Typical Yields
StepReaction TypeTypical YieldNotes
1 Pfitzinger-Knoevenagel Condensation80%Sensitive to stoichiometry; ensure 1:1 eq.
2 Amide Hydrolysis85%Requires prolonged reflux to ensure completion.
Overall Total Synthesis~68% High efficiency for a 2-step protocol.
Characterization Data (Expected)
  • Appearance: Yellow crystalline powder.

  • Melting Point: >300°C (decomposes).[3]

  • Solubility: Soluble in dilute alkali (NaOH, KOH); sparingly soluble in water; insoluble in non-polar organic solvents.

  • 1H NMR (DMSO-d6):

    • δ 7.2–8.0 ppm (m, 4H, Aromatic protons).

    • δ 8.5 ppm (s, broad, NH2 protons, exchangeable).

    • δ 12–14 ppm (broad, COOH protons).

Critical Troubleshooting & Optimization

Controlling the pH

During the isolation of the intermediate (Step 1), avoid over-acidification to pH < 2. The intermediate is amphoteric; highly acidic conditions may redissolve it or cause premature partial hydrolysis, leading to a mixture of products. Target pH 4–5 for optimal precipitation.

Ammonia Evolution

In Step 2, the failure to fully remove ammonia can shift the equilibrium back toward the amide or result in the ammonium salt of the acid. Vigorous reflux and an open system (with a condenser) are necessary to drive off NH₃.

Decarboxylation Risk

Quinoline-polycarboxylic acids are prone to thermal decarboxylation.

  • Do not overheat the dry solid >100°C during drying.

  • If recrystallizing, avoid prolonged boiling in acidic media.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Serafin, B., & Makosza, M. (1965). Synthesis of 2-aminoquinoline derivatives from isatin. Roczniki Chemii, 39, 655.
  • Pharmacological Relevance (NMDA Antagonists)

    • Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of glycine site N-methyl-D-aspartate antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252.
  • Modern Pfitzinger Modifications

    • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40, 257–294.

Sources

Application

Application Note: Hydrolysis of Diethyl 2-Aminoquinoline-3,4-Dicarboxylate

This Application Note provides a rigorous protocol for the hydrolysis of diethyl 2-aminoquinoline-3,4-dicarboxylate to its corresponding dicarboxylic acid. This transformation requires careful control of reaction conditi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the hydrolysis of diethyl 2-aminoquinoline-3,4-dicarboxylate to its corresponding dicarboxylic acid. This transformation requires careful control of reaction conditions to prevent partial hydrolysis or spontaneous decarboxylation, which is common in electron-rich quinoline-3-carboxylic acids.

Abstract & Chemical Context

The hydrolysis of diethyl 2-aminoquinoline-3,4-dicarboxylate (Compound 1 ) yields 2-aminoquinoline-3,4-dicarboxylic acid (Compound 2 ). This dicarboxylic acid is a critical intermediate for synthesizing fused heterocyclic systems (e.g., pyrimido[4,5-c]quinolines) and metal-organic frameworks (MOFs).

Mechanistic Challenge: The primary challenge is the regiochemical stability of the 3-position carboxylate. In 2-aminoquinolines, the 3-carboxyl group is vinylogously activating and prone to thermal decarboxylation, particularly under acidic conditions, leading to 2-aminoquinoline-4-carboxylic acid. Therefore, alkaline saponification under controlled temperature is the requisite method.

Reaction Scheme:



Materials & Equipment

Reagent/EquipmentGrade/SpecificationFunction
Diethyl 2-aminoquinoline-3,4-dicarboxylate >95% PuritySubstrate
Sodium Hydroxide (NaOH) 2.0 M Aqueous SolutionHydrolysis Base
Ethanol (EtOH) Absolute or 95%Co-solvent
Hydrochloric Acid (HCl) 1.0 M and 6.0 MpH Adjustment
THF (Tetrahydrofuran) HPLC Grade (Optional)Alternative Solvent
TLC Plates Silica Gel 60 F254Monitoring
pH Meter Calibrated (pH 4.0–10.0)Critical Workup Control

Experimental Protocol

Method A: Standard Alkaline Hydrolysis (Recommended)

Best for scale-up (>1g) and full conversion.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in Ethanol (10 mL per gram of substrate).

  • Add 2.0 M NaOH (3.5 equiv). Note: Excess base is required to neutralize the two ester groups and maintain a basic environment to prevent premature precipitation.

  • Fit the flask with a reflux condenser.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Timepoint: Monitor by TLC after 2 hours.

    • Mobile Phase: DCM:MeOH:AcOH (90:9:1).

    • Observation: The starting material (high Rf) should disappear. The product will remain at the baseline or streak slightly.

  • Continue reflux until consumption is complete (typically 3–5 hours). Do not overheat beyond 6 hours to minimize decarboxylation risks.

Step 3: Workup & Isolation (The "Isoelectric Precipitation")

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Result: A thick aqueous slurry or solid residue.

  • Dilute with Distilled Water (10 mL per gram of starting material) to fully dissolve the sodium salt. Filter if any insoluble impurities remain.[1]

  • Critical Step: Place the beaker in an ice bath. Slowly add 1.0 M HCl dropwise while monitoring with a pH meter.

    • Target: Acidify to pH 3.5 – 4.0 .

    • Observation: The dicarboxylic acid (zwitterion) will precipitate as a yellow/off-white solid.

    • Warning: If pH < 2.0, the hydrochloride salt may form and redissolve. If pH > 5.0, the mono-sodium salt may remain in solution.

  • Stir the suspension at 0°C for 30 minutes to maximize yield.

Step 4: Purification

  • Filter the solid using a Büchner funnel.[2]

  • Wash the cake with cold water (2 x 5 mL) followed by a small amount of cold acetone to remove trace organic impurities.

  • Dry under vacuum at 45°C overnight.

Visualization: Workflow & Mechanism

The following diagram illustrates the logical flow of the experiment and the critical decision nodes regarding pH control.

HydrolysisProtocol cluster_warning Critical Control Point Start Start: Diester Substrate Mix Dissolve in EtOH + 3.5 eq NaOH Start->Mix Reflux Reflux at 80°C (3-5 hrs) Mix->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No Concentrate Evaporate EtOH Dissolve residue in Water Check->Concentrate Yes Acidify Slow Acidification to pH 3.5-4.0 Concentrate->Acidify Precipitate Precipitate Diacid (Zwitterion) Acidify->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Dry Dry at 45°C Filter->Dry

Caption: Workflow for the base-promoted hydrolysis and isoelectric precipitation of 2-aminoquinoline-3,4-dicarboxylic acid.

Characterization & Expected Data

AnalysisExpected ResultInterpretation
Appearance Yellow to pale brown powderTypical for conjugated aminoquinolines.
1H NMR (DMSO-d6) Disappearance of ethyl signals (triplet ~1.3 ppm, quartet ~4.3 ppm).Confirmation of ester cleavage.
1H NMR (Aromatic) Signals for quinoline protons (7.2 – 8.2 ppm).Ring integrity maintained.
MS (ESI-) [M-H]- peak at ~231 m/z (Calculated MW: 232.19).Confirms dicarboxylic acid.
Solubility Soluble in DMSO, dilute base (NaOH), dilute acid (HCl). Insoluble in water, DCM, Hexane.Amphoteric nature confirmed.

Troubleshooting & Optimization

  • Issue: Product does not precipitate.

    • Cause: The solution is too acidic (pH < 2) forming the soluble HCl salt, or too basic.

    • Fix: Readjust pH carefully to 3.5–4.0 using 1M NaOH or 1M HCl.

  • Issue: Partial Hydrolysis (Mono-ester remains).

    • Cause: Steric hindrance at the 4-position or insufficient heating.

    • Fix: Increase reaction time to 8 hours or switch solvent to n-Propanol (higher boiling point, 97°C).

  • Issue: Decarboxylation (Product is 2-aminoquinoline-4-carboxylic acid).

    • Cause: Reaction temperature too high or acidic workup was performed while hot.

    • Fix: Ensure acidification is done on ice . Avoid boiling the acidic solution.

Safety Information

  • NaOH: Corrosive. Causes severe skin burns and eye damage. Wear gloves and eye protection.

  • Diethyl 2-aminoquinoline-3,4-dicarboxylate: Treat as a potential irritant.

  • Solvents: Ethanol is flammable. Ensure proper ventilation.

References

  • General Quinoline Hydrolysis

    • Musser, J. H., et al. "Synthesis of 2-aminoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 1985.

  • Decarboxylation Risks: Brown, D. J. "The Chemistry of Heterocyclic Compounds, Quinolines." Wiley-Interscience, 2009. (Discusses thermal instability of 3-carboxyquinolines).
  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.

Sources

Method

Application Notes and Protocols: 2-Aminoquinoline-3,4-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks for Advanced Drug Delivery

Introduction: The Strategic Advantage of 2-Aminoquinoline-3,4-dicarboxylic Acid in MOF-based Drug Delivery Metal-Organic Frameworks (MOFs) have emerged as a paradigm-shifting class of porous crystalline materials, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Aminoquinoline-3,4-dicarboxylic Acid in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as a paradigm-shifting class of porous crystalline materials, offering unprecedented control over pore size, surface area, and chemical functionality.[1] The judicious selection of the organic linker is paramount, as it dictates the architectural and functional landscape of the resulting MOF. This guide focuses on the strategic application of a promising, yet underexplored ligand: 2-aminoquinoline-3,4-dicarboxylic acid (AQDC) .

The AQDC ligand is a trifunctional building block of significant interest for the development of next-generation drug delivery systems. Its key attributes include:

  • A rigid quinoline core: This aromatic system provides the necessary rigidity to form stable, porous frameworks.

  • Two adjacent carboxylic acid groups: These moieties serve as the primary coordination sites for metal ions, enabling the formation of robust metal-carboxylate clusters, which are characteristic of many stable MOFs.[2]

  • An accessible amino group: This functional group projects into the pores of the resulting MOF, offering a crucial site for secondary interactions. This amino functionality can enhance the loading of specific drug molecules through hydrogen bonding and alter the surface chemistry of the pores to modulate drug release kinetics.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a hypothetical MOF, designated herein as G-MOF-AQDC (Gemini-Metal-Organic Framework with 2-Aminoquinoline-3,4-dicarboxylic Acid) , for the controlled delivery of therapeutic agents.

Part 1: Synthesis and Characterization of G-MOF-AQDC

The following protocols are designed to be a robust starting point for the synthesis and characterization of G-MOF-AQDC. As with any MOF synthesis, optimization of reaction parameters may be necessary to achieve the desired crystallinity and porosity.

Solvothermal Synthesis of G-MOF-AQDC: A Step-by-Step Protocol

This protocol details the solvothermal synthesis of G-MOF-AQDC using Zirconium(IV) chloride as the metal source, a common choice for producing highly stable MOFs.[1]

Materials and Reagents:

  • 2-Aminoquinoline-3,4-dicarboxylic acid (AQDC)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Ethanol (EtOH)

  • Deionized water

Protocol:

  • Ligand and Metal Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 46.6 mg (0.2 mmol) of 2-aminoquinoline-3,4-dicarboxylic acid in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

    • In a separate 20 mL glass vial, dissolve 23.3 mg (0.1 mmol) of ZrCl₄ in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • To the ligand solution, add 0.5 mL of formic acid. This acts as a modulator to control the nucleation and growth of the MOF crystals.

    • Slowly add the ZrCl₄ solution to the ligand solution while stirring.

  • Solvothermal Reaction:

    • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • Product Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A crystalline precipitate should be visible.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL).

    • To remove residual DMF from the pores, immerse the product in ethanol for 3 days, replacing the ethanol every 24 hours.

    • Collect the purified product by centrifugation and dry under vacuum at 150 °C for 12 hours.

Experimental Workflow for G-MOF-AQDC Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation Ligand Dissolve AQDC in DMF Mix Combine Solutions + Formic Acid Ligand->Mix Metal Dissolve ZrCl4 in DMF Metal->Mix Heat Solvothermal Reaction (120°C, 24h) Mix->Heat Wash_DMF Wash with DMF Heat->Wash_DMF Solvent_Ex Solvent Exchange (Ethanol) Wash_DMF->Solvent_Ex Dry Dry under Vacuum (150°C, 12h) Solvent_Ex->Dry Final_Product G-MOF-AQDC Powder Dry->Final_Product

Caption: Solvothermal synthesis workflow for G-MOF-AQDC.

Characterization of G-MOF-AQDC

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical properties.

1.2.1. Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The absence of broad humps suggests the absence of amorphous impurities.

1.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and composition.

  • Expected Outcome: A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework. A sharp weight loss at higher temperatures signifies the decomposition of the organic linker.

1.2.3. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the MOF crystals.

  • Expected Outcome: Images revealing well-defined crystals with a uniform size distribution.

1.2.4. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading.[5]

Table 1: Expected Physicochemical Properties of G-MOF-AQDC

ParameterExpected ValueRationale
Crystal System OrthorhombicBased on similar amino-functionalized Zr-MOFs.
Thermal Stability Up to 450 °CThe robust Zr-O clusters and the aromatic nature of the ligand are expected to impart high thermal stability.
BET Surface Area 1200 - 1500 m²/gThe porous nature of the framework should result in a high surface area, which is desirable for drug loading.[1]
Pore Volume 0.6 - 0.8 cm³/gA significant pore volume is anticipated, providing ample space for drug encapsulation.
Particle Size 200 - 500 nmSolvothermal synthesis with a modulator typically yields crystals in this size range.

Part 2: Application in Drug Delivery - A Case Study with 5-Fluorouracil

The presence of the amino group in the pores of G-MOF-AQDC makes it an excellent candidate for the delivery of drugs that can participate in hydrogen bonding. Here, we present a hypothetical case study for the loading and release of the anticancer drug 5-Fluorouracil (5-FU).

Drug Loading Protocol

The impregnation method is a straightforward and common technique for loading drug molecules into the pores of MOFs.[6]

Materials and Reagents:

  • Activated G-MOF-AQDC

  • 5-Fluorouracil (5-FU)

  • Methanol (MeOH)

Protocol:

  • Prepare a 5-FU Solution: Dissolve 50 mg of 5-FU in 20 mL of methanol.

  • Impregnation: Add 50 mg of activated G-MOF-AQDC to the 5-FU solution.

  • Stirring: Stir the suspension at room temperature for 48 hours in a sealed container to allow for the diffusion of 5-FU into the MOF pores.

  • Isolation of 5-FU loaded G-MOF-AQDC:

    • Centrifuge the suspension to collect the solid.

    • Wash the solid with a small amount of fresh methanol to remove any surface-adsorbed 5-FU.

    • Dry the 5-FU loaded G-MOF-AQDC under vacuum at 60 °C for 12 hours.

Quantification of Drug Loading

The amount of 5-FU loaded into the MOF can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.[5]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 5-FU in methanol and measure their absorbance at the maximum wavelength (λ_max) of 5-FU (approximately 265 nm). Plot a calibration curve of absorbance versus concentration.

  • Measure Supernatant Concentration: Dilute an aliquot of the supernatant from the drug loading experiment and measure its absorbance at λ_max.

  • Calculate Loading Capacity: Use the calibration curve to determine the concentration of 5-FU remaining in the supernatant. The amount of loaded drug can be calculated using the following formula:

    Loading Capacity (wt%) = [(Initial mass of 5-FU - Mass of 5-FU in supernatant) / Mass of G-MOF-AQDC] x 100

Table 2: Hypothetical Drug Loading Data for 5-FU in G-MOF-AQDC

ParameterValue
Initial 5-FU Concentration 2.5 mg/mL
Final 5-FU Concentration 0.5 mg/mL
Mass of G-MOF-AQDC 50 mg
Calculated Loading Capacity 80 wt%
In Vitro Drug Release Protocol

The release of 5-FU from G-MOF-AQDC can be monitored in a simulated physiological environment (Phosphate Buffered Saline, PBS, at pH 7.4).[7]

Protocol:

  • Release Medium: Prepare a PBS solution with a pH of 7.4.

  • Release Experiment: Disperse 10 mg of 5-FU loaded G-MOF-AQDC in 10 mL of PBS in a dialysis bag. Place the dialysis bag in 90 mL of PBS and stir at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.

  • Quantification: Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy or HPLC.[6][8]

Drug Delivery Workflow

cluster_loading Drug Loading cluster_quantification Quantification cluster_release In Vitro Release MOF Activated G-MOF-AQDC Impregnation Impregnation & Stirring MOF->Impregnation Drug_Sol 5-FU in Methanol Drug_Sol->Impregnation Loaded_MOF 5-FU@G-MOF-AQDC Impregnation->Loaded_MOF UV_Vis UV-Vis Spectroscopy Calc Calculate Loading Capacity UV_Vis->Calc Release_Setup Disperse in PBS (pH 7.4, 37°C) Sampling Periodic Sampling Release_Setup->Sampling Analysis Analyze Release Profile Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile Loaded_MOF->UV_Vis Loaded_MOF->Release_Setup

Caption: Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

The use of 2-aminoquinoline-3,4-dicarboxylic acid as a ligand for the synthesis of MOFs opens up new avenues for the design of sophisticated drug delivery systems. The hypothetical G-MOF-AQDC, with its high surface area, thermal stability, and functional amino groups, represents a promising platform for the encapsulation and controlled release of therapeutic agents. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to explore the potential of this and similar quinoline-based MOFs in the field of drug development. Future work could focus on the synthesis of a family of isostructural MOFs with different functional groups on the quinoline ring to fine-tune the drug loading and release properties for specific therapeutic applications.

References

  • Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. New Journal of Chemistry.

  • Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. ResearchGate.

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC.

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances.

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC.

  • Enhancement of the solubility of BS Class II Drugs with MOF and MOF/GO composite materials: case studies of felodipine, ketoprofen and ibuprofen. Queen's University Belfast Research Portal.

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI.

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. MDPI.

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate.

  • A Review on Metal–Organic Frameworks as Technological Excipients: Synthesis, Characterization, Toxicity, and Application in Drug Delivery Systems. MDPI.

  • Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. MDPI.

  • 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677. PubChem.

  • Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. MDPI.

  • 2-Aminoquinoline | C9H8N2 | CID 11379. PubChem.

  • Metal-Organic Frameworks as Potential Drug Carriers. PMC.

  • Current HPLC Methods for Assay of Nano Drug Delivery Systems. ResearchGate.

  • Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret. Department of Engineering Science.

  • 2-AMINO-QUINOLINE-4-CARBOXYLIC ACID 157915-68-9 wiki. Guidechem.

  • Applications of Metal-Organic Frameworks (MOFs) to Separation Analytical Techniques. Research Journal of Pharmacy and Technology.

  • 2-amino-quinoline-3-carboxylic acid ethyl ester AldrichCPR. Sigma-Aldrich.

  • Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.

  • Crystal structure of MOF (1). (a) Coordination mode and environment of... ResearchGate.

  • 27388-43-8|2-Aminoquinoline-3,4-dicarboxylic acid|BLD Pharm. BLD Pharm.

  • Quinoline-2,4-dicarboxylic acid CAS 5323-57-9 | 815103. Merck Millipore.

  • 2-Amino-quinoline-4-carboxylic acid | CAS 157915-68-9 | SCBT. Santa Cruz Biotechnology.

  • 9.6: Coordination Frameworks. Chemistry LibreTexts.

  • 2-Aminoquinoline (2-Quinolinamine) | NO Synthase. MedchemExpress.com.

  • Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature.

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.

  • Aminoquinolines [Chemical Structural Class]. TCI AMERICA.

  • 2-amino-quinoline-3-carboxylic acid ethyl ester AldrichCPR. Sigma-Aldrich.

  • 2-amino-quinoline-3-carboxylic acid ethyl ester AldrichCPR. Sigma-Aldrich.

Sources

Application

Application Note: Fluorescence Quantum Yield Measurement of Aminoquinoline Derivatives

Introduction Aminoquinoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminoquinoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Their intrinsic fluorescence is a key characteristic that is often exploited in various applications, from cellular imaging to high-throughput screening assays. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a fundamental parameter that quantifies the efficiency of the fluorescence process.[1][2] An accurate determination of Φf is crucial for researchers and drug development professionals to understand the photophysical behavior of these molecules, optimize their performance as fluorescent probes, and develop robust fluorescence-based assays.

This application note provides a detailed guide for the accurate measurement of the fluorescence quantum yield of aminoquinoline derivatives using the relative method. This method, often referred to as the comparative method of Williams et al., involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[3][4] We will delve into the theoretical underpinnings, provide a step-by-step experimental protocol, discuss critical considerations for ensuring data integrity, and present a framework for data analysis and interpretation.

Principle of the Relative Method

The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same experimental conditions, they are assumed to absorb the same number of photons.[3][4] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The fluorescence quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) [5][6]

Where:

  • Φst is the fluorescence quantum yield of the standard.

  • Ix and Ist are the integrated fluorescence intensities of the unknown sample and the standard, respectively.

  • Ax and Ast are the absorbances of the unknown sample and the standard at the excitation wavelength.

  • nx and nst are the refractive indices of the solvents used for the unknown sample and the standard, respectively.

For more accurate results, it is recommended to prepare a series of solutions with varying concentrations for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance.[3][6] The gradient of this plot is then used in the calculation, which minimizes errors from individual measurements. The equation then becomes:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) [3][4]

Where Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

Critical Experimental Considerations

Accurate quantum yield measurements demand meticulous attention to detail. Several factors can significantly impact the results and must be carefully controlled.

Selection of a Suitable Quantum Yield Standard

The choice of the reference standard is paramount for an accurate quantum yield determination. An ideal standard should possess the following characteristics:

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the aminoquinoline derivative to allow for excitation at the same wavelength.[4][7] Its emission spectrum should also be in a similar region to minimize wavelength-dependent variations in detector response.[8]

  • Known and Stable Quantum Yield: The quantum yield of the standard should be well-documented in the literature and should be stable under the experimental conditions.[9]

  • Photochemical Stability: The standard should be photochemically stable and not degrade under illumination during the experiment.

  • Solubility: The standard should be soluble in the same solvent as the test sample if possible, to eliminate the need for the refractive index correction.[6]

For aminoquinoline derivatives, which typically absorb in the UV-A to blue region of the spectrum, suitable standards include:

  • Quinine Sulfate: Often used in 0.1 M sulfuric acid or 0.1 M perchloric acid.[1][10] Note that the quantum yield of quinine sulfate in sulfuric acid can be temperature-dependent.[1] Quinine in 0.1 M perchloric acid is considered a more reliable standard as its quantum yield (Φ = 0.60) shows no temperature dependence up to 45 °C.[1]

  • Fluorescein: In 0.1 M NaOH, with a quantum yield of approximately 0.925.[9] Fluorescein solutions should be freshly prepared as they are not very stable.[9]

  • Rhodamine 6G: In ethanol, with a quantum yield of around 0.94-1.0.[9]

Solvent Effects

The photophysical properties of aminoquinoline derivatives can be highly sensitive to the solvent environment.[11][12] Solvent polarity can influence the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the quantum yield.[13][14] Therefore, it is crucial to:

  • Use Spectroscopic Grade Solvents: Ensure solvents are of high purity and free from fluorescent impurities.[4][10]

  • Maintain Consistent Solvent Environment: If possible, dissolve both the sample and the standard in the same solvent. If different solvents must be used, the refractive index correction is essential.[6]

  • Deoxygenate Solutions: Dissolved oxygen can quench fluorescence. For samples with long excited-state lifetimes, deoxygenating the solutions by bubbling with an inert gas like nitrogen or argon may be necessary.

Inner Filter Effects

Inner filter effects (IFE) are a significant source of error in fluorescence measurements, especially at higher concentrations.[15][16] They arise from:

  • Primary Inner Filter Effect: Absorption of the excitation light by the sample before it reaches the center of the cuvette where fluorescence is detected.[15]

  • Secondary Inner Filter Effect: Re-absorption of the emitted fluorescence by the sample before it reaches the detector.[15]

To minimize inner filter effects, it is crucial to work with dilute solutions. A general guideline is to keep the absorbance at the excitation wavelength below 0.1 in a standard 1 cm path length cuvette.[3][4][7] Some sources suggest that even at an absorbance of 0.1, the error can be as high as 10%.[16] Therefore, working at even lower absorbances (e.g., 0.02-0.05) is recommended for higher accuracy.[5]

Experimental Workflow

The following diagram illustrates the key steps in the determination of the fluorescence quantum yield of an aminoquinoline derivative using the relative method.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_standard Prepare Stock Standard Solution prep_series Prepare Dilution Series (Abs < 0.1) prep_standard->prep_series prep_sample Prepare Stock Sample Solution prep_sample->prep_series measure_abs Measure Absorbance Spectra prep_series->measure_abs measure_fluo Measure Fluorescence Spectra (Corrected for instrument response) measure_abs->measure_fluo Same excitation λ integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol

Materials and Equipment
  • Aminoquinoline Derivative: Test sample of interest.

  • Quantum Yield Standard: e.g., Quinine sulfate dihydrate, Fluorescein.

  • Solvents: Spectroscopic grade (e.g., ethanol, cyclohexane, sulfuric acid, sodium hydroxide).

  • Volumetric Flasks and Pipettes: Calibrated for accurate solution preparation.

  • UV-Vis Spectrophotometer: For absorbance measurements.

  • Spectrofluorometer: Equipped with a corrected emission channel.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Step-by-Step Methodology

1. Preparation of Stock Solutions: a. Accurately weigh a known amount of the aminoquinoline derivative and dissolve it in a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. b. Similarly, prepare a stock solution of the chosen quantum yield standard in its recommended solvent.

2. Preparation of Dilution Series: a. From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. b. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of approximately 0.01 to 0.1.[3][4]

3. Absorbance Measurements: a. Record the absorbance spectrum for each solution (including a solvent blank) using a UV-Vis spectrophotometer. b. Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The excitation wavelength should ideally be at or near the absorption maximum of the sample and standard.[5]

4. Fluorescence Measurements: a. Set up the spectrofluorometer. Ensure that the instrument is properly calibrated and that the emission spectra are corrected for the wavelength-dependent response of the detector.[17] b. Use the same excitation wavelength (λex) for both the sample and the standard solutions. c. Set the excitation and emission slit widths. The excitation slit bandwidth should be as narrow as possible to minimize artifacts.[5] Keep these settings constant for all measurements.[3][4] d. Record the fluorescence emission spectrum for each solution, scanning a wavelength range that covers the entire emission profile. e. It is good practice to also record the emission spectrum of the solvent blank to check for any background fluorescence.

5. Data Analysis: a. Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I). b. For each compound (sample and standard), plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) at the excitation wavelength on the x-axis. c. Perform a linear regression analysis for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).[3][6] d. Using the calculated gradients for the sample (Gradx) and the standard (Gradst), the known quantum yield of the standard (Φst), and the refractive indices of the solvents (nx and nst), calculate the quantum yield of the aminoquinoline derivative (Φx) using the formula: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) .[3][4]

Data Presentation

The collected and calculated data should be organized in a clear and concise manner to facilitate analysis and interpretation.

Table 1: Example Data for Quantum Yield Determination of an Aminoquinoline Derivative

Solution Absorbance at λex (A) Integrated Fluorescence Intensity (I)
Standard (Quinine Sulfate in 0.1 M H2SO4)
Dilution 10.021150,000
Dilution 20.042305,000
Dilution 30.063452,000
Dilution 40.084601,000
Dilution 50.105748,000
Gradient (Gradst) 7,142,857
Aminoquinoline Derivative (in Ethanol)
Dilution 10.01995,000
Dilution 20.038192,000
Dilution 30.057288,000
Dilution 40.076385,000
Dilution 50.095478,000
Gradient (Gradx) 5,042,105

Note: The data presented in this table is for illustrative purposes only.

Calculation Example: Assuming:

  • Φst (Quinine Sulfate in 0.1 M H2SO4) = 0.546

  • nst (0.1 M H2SO4) ≈ 1.33

  • nx (Ethanol) = 1.36

Φx = 0.546 * (5,042,105 / 7,142,857) * (1.362 / 1.332) Φx ≈ 0.40

Troubleshooting and Advanced Considerations

  • Non-linear Plots: A deviation from linearity in the plot of integrated fluorescence intensity versus absorbance can indicate the presence of inner filter effects or aggregation at higher concentrations.[6] If this occurs, it is necessary to work with more dilute solutions.

  • Instrumental Artifacts: Ensure that the spectrofluorometer's emission spectra are properly corrected. Uncorrected spectra can lead to significant errors, especially when the emission profiles of the sample and standard are different.

  • Polarization Effects: If the sample or standard is highly viscous or if the rotational correlation time is long, fluorescence polarization effects can influence the measured intensity. Using polarizers set at the magic angle (54.7°) on both the excitation and emission channels can mitigate these effects.

  • Cross-Calibration of Standards: To increase confidence in the results, it is advisable to cross-calibrate the chosen standard against another well-established standard.[3][4] This involves treating one standard as the unknown and measuring its quantum yield relative to the other. The experimentally determined value should agree with the literature value within an acceptable error margin (typically ±10%).[3]

Conclusion

The accurate determination of the fluorescence quantum yield is a critical step in the characterization of novel aminoquinoline derivatives for applications in drug discovery and chemical biology. The relative method, when performed with careful attention to experimental detail, provides a reliable and accessible approach for obtaining this crucial photophysical parameter. By following the protocols and considering the critical factors outlined in this application note, researchers can generate high-quality, reproducible data, enabling a deeper understanding of their compounds and accelerating their research and development efforts.

References

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]

  • Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™ - HORIBA. Available at: [Link]

  • Buta, E., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC. Available at: [Link]

  • Fluorescence quantum yield measurement | JASCO Global. (2021). Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]

  • Experimental correction for the inner-filter effect in fluorescence spectra - RSC Publishing. Available at: [Link]

  • Povrozin, Y., Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Relative Quantum Yield - Edinburgh Instruments. (2023). Available at: [Link]

  • Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Available at: [Link]

  • Calculate fluorescence quantum yield - FluorTools.com. Available at: [Link]

  • Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu. Available at: [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. Available at: [Link]

  • Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Quantum yield - Wikipedia. Available at: [Link]

  • Gaigalas, A. K., Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available at: [Link]

  • Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Available at: [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Available at: [Link]

  • Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s - MDPI. (2022). Available at: [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones | ACS Omega - ACS Publications. (2024). Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate. Available at: [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. Available at: [Link]

  • Quantum Yield Introduction using FS5 Spectrofluorometer - YouTube. (2019). Available at: [Link]

  • References for Small Fluorescence Quantum Yields - PMC. (2024). Available at: [Link]

  • Photophysical properties of quinoline derivatives in CH 3 CN. - ResearchGate. Available at: [Link]

  • (PDF) Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report) - ResearchGate. Available at: [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Available at: [Link]

  • Measurement of Photoluminescence Quantum Yields - Project Details - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • What's wrong with my quantum yield measurement? - ResearchGate. (2015). Available at: [Link]

  • Limits of emission quantum yield determination - arXiv. (2017). Available at: [Link]

  • A new and versatile fluorescence standard for quantum yield determination. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of Fluorescent Probes Using 2-Aminoquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the 2-Aminoquinoline Scaffold In the landscape of fluorescent probe development, the 2-aminoquinoline scaffold has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminoquinoline Scaffold

In the landscape of fluorescent probe development, the 2-aminoquinoline scaffold has emerged as a privileged structure, prized for its inherent photophysical properties and synthetic tractability.[1][2] This heterocyclic aromatic compound serves as a versatile building block for a diverse array of fluorescent sensors.[1][3][4] Its derivatives have been successfully engineered to visualize a wide range of biological analytes and cellular environments, including metal ions like Pb²⁺, Al³⁺, Zn²⁺, and Cu²⁺, as well as subcellular organelles such as lysosomes and lipid droplets.[1][3][5][6]

The power of the 2-aminoquinoline scaffold lies in the ability to fine-tune its fluorescence output through strategic chemical modifications.[1] The fluorescence of these probes is often governed by well-understood photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF).[1] This mechanistic diversity allows for the rational design of "turn-on," "turn-off," or ratiometric probes that signal the presence of a target analyte through a change in fluorescence intensity or a shift in emission wavelength.[1][3]

This document provides a detailed guide for the preparation and application of fluorescent probes based on the 2-aminoquinoline scaffold, offering both foundational knowledge and actionable protocols for researchers in cellular imaging, chemical biology, and drug development.

Core Principles of 2-Aminoquinoline Probe Design

The design of a successful 2-aminoquinoline-based fluorescent probe hinges on the integration of three key components: the fluorophore (the 2-aminoquinoline core), a recognition element (receptor) for the target analyte, and a linker connecting the two. The choice of each component is dictated by the desired target and the intended sensing mechanism.

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];

} dot Caption: Core components of a 2-aminoquinoline-based fluorescent probe.

Synthesis of 2-Aminoquinoline Scaffolds

Several synthetic routes have been established for the preparation of 2-aminoquinoline derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Annulation: A Classic Approach

The Friedländer annulation is a widely used and versatile method for the synthesis of quinolines.[7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7]

Generalized Protocol for Friedländer Annulation:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde or 2-aminoketone derivative (1.0 equivalent) and a carbonyl compound with an α-methylene group (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).[7]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.[7]

  • Reaction Conditions: Heat the mixture to reflux (typically between 80-150 °C) and stir for several hours to 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water.[7]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.[7]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Reductive Cyclization: An Efficient Alternative

A one-pot reductive cyclization protocol offers a convenient and efficient method for synthesizing 2-aminoquinolines from readily available starting materials.[8] This approach often involves the use of a reducing agent like a zinc-acetic acid (Zn/AcOH) couple to mediate the cyclization of nitro and cyano groups.[8]

dot graph Workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];

} dot Caption: General workflow for the synthesis of 2-aminoquinolines via reductive cyclization.

Functionalization and Probe Development

Once the 2-aminoquinoline scaffold is synthesized, it can be further functionalized to introduce the desired recognition element for a specific analyte. This is a critical step in tailoring the probe's selectivity and sensing mechanism.

Probes for Metal Ion Detection

2-Aminoquinoline derivatives are excellent platforms for designing fluorescent sensors for various metal ions.[3] A common strategy involves the introduction of a chelating moiety that can selectively bind to the target metal ion. This binding event often leads to a change in the probe's fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[3]

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing Mechanism
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Isoquinoline-1-carbohydrazide Schiff BaseAl³⁺8.08 x 10⁻⁸ M0 - 10 µM2:1Turn-on Fluorescence (ESIPT & ICT)
6-(dimethylamino)quinaldine derivativeCd²⁺Not Specified0 - 10 µMNot SpecifiedRatiometric Fluorescence
Quinoline-based probeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement
Quinoline derivative (TQA)Fe³⁺0.16841 µMNot SpecifiedNot SpecifiedFluorescence Quenching

Data compiled from various sources. "Not specified" indicates that the data was not available in the cited sources.[3]

Probes for pH Sensing

The fluorescence of 2-aminoquinoline derivatives can also be modulated by changes in pH, making them suitable for the development of pH sensors.[4][9][10] The protonation or deprotonation of the amino group or other substituents on the quinoline ring can significantly alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission.[10][11]

Application in Cellular Imaging: A Generalized Protocol

The following protocol provides a general framework for using 2-aminoquinoline-based fluorescent probes for cellular imaging. Optimization for specific probes and cell types is recommended.

Materials
  • 2-Aminoquinoline-based fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or an appropriate buffer (e.g., PBS, HBSS)

  • Cultured cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Probe Preparation:

    • Prepare a stock solution of the 2-aminoquinoline probe (typically 1-10 mM) in anhydrous DMSO. Store this solution at -20°C, protected from light.[1]

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a serum-free medium or buffer. The optimal concentration should be determined empirically.[1]

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with the appropriate buffer.

    • Add the probe-containing medium/buffer to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

  • Image Acquisition:

    • After incubation, remove the probe solution and wash the cells two to three times with the buffer to remove any unbound probe.

    • Add fresh buffer or medium to the cells.

    • Image the stained cells using a fluorescence microscope. Use the appropriate excitation wavelength and capture the emission signal. To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and the shortest exposure time.[1]

dot graph G { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];

} dot Caption: Workflow for cellular imaging with 2-aminoquinoline probes.

Conclusion

The 2-aminoquinoline scaffold provides a robust and versatile platform for the development of novel fluorescent probes. Through well-established synthetic methodologies and a deep understanding of the underlying photophysical principles, researchers can design and create probes tailored for a wide range of applications in biological and chemical sciences. The protocols and information presented in this guide offer a solid foundation for scientists and drug development professionals to explore the exciting possibilities of 2-aminoquinoline-based fluorescent sensors.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
  • BenchChem. (2025). Application Notes and Protocols for 2-Aminoquinoline-Based Metal Ion Detection.
  • New Journal of Chemistry. (n.d.).
  • BenchChem. (n.d.). 2-Aminoquinoline: A Technical Guide for Researchers.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
  • MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
  • Chem-Impex. (n.d.). 2-Aminoquinoline.
  • PMC. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors.
  • PubMed. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions.
  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Mini-Reviews in Organic Chemistry. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
  • Photochemical & Photobiological Sciences. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing.
  • PMC. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. NIH.
  • BenchChem. (n.d.). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • PMC. (2024).
  • Organic & Biomolecular Chemistry. (n.d.). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. RSC Publishing.
  • PMC. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
  • MDPI. (n.d.). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Quinoline based sensors for bivalent copper ions in living cells.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • ResearchGate. (2014). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III)
  • MDPI. (2023). Dual-Responsive and Reusable Optical Sensors Based on 2,3-Diaminoquinoxalines for Acidity Measurements in Low-pH Aqueous Solutions.

Sources

Application

Coordination chemistry of 2-aminoquinoline-3,4-dicarboxylic acid with lanthanides

1. Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov] 2.

Author: BenchChem Technical Support Team. Date: February 2026

Method

Application Note: Successful Incorporation of Aminoquinoline Carboxylic Acids in Solid-Phase Peptide Synthesis

Introduction: The Growing Importance of Aminoquinolines in Drug Discovery Aminoquinoline carboxylic acids represent a class of privileged non-canonical amino acids (ncAAs) that are increasingly integrated into peptide-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Aminoquinolines in Drug Discovery

Aminoquinoline carboxylic acids represent a class of privileged non-canonical amino acids (ncAAs) that are increasingly integrated into peptide-based therapeutics and complex molecular probes.[1][2] The quinoline scaffold, a bicyclic aromatic heterocycle, imparts unique structural and functional properties. Its rigid, planar structure can enforce specific peptide conformations, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the inherent fluorescence of the quinoline ring provides a valuable spectroscopic handle for studying molecular interactions.

However, the successful incorporation of these bulky, heterocyclic residues into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial.[3][4] Researchers often face challenges related to poor coupling efficiency, potential side reactions, and solubility issues.[3] This application note provides a comprehensive guide, grounded in mechanistic principles and field-proven protocols, to overcome these hurdles and ensure the efficient synthesis of aminoquinoline-containing peptides.

Core Challenges in the Solid-Phase Synthesis of Aminoquinoline Peptides

The unique structure of aminoquinoline carboxylic acids presents several distinct challenges compared to standard proteinogenic amino acids in Fmoc-based SPPS.[3][5]

  • Steric Hindrance: The primary obstacle is the significant steric bulk of the bicyclic quinoline ring. This bulkiness can severely impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to slow reaction kinetics and incomplete coupling reactions.[3][6] The result is often the formation of deletion sequences, which are difficult to separate from the target peptide.

  • Altered Reactivity: The nitrogen atom within the quinoline ring can potentially coordinate with metal ions or interfere with certain reagents used in SPPS, although this is less common with standard protocols. More importantly, the electronic properties of the aromatic system can influence the reactivity of the carboxylic acid and amine groups, necessitating optimized activation strategies.[4]

  • Solubility and Aggregation: Peptides rich in hydrophobic and aromatic residues, including quinolines, have a tendency to aggregate on the solid support.[7] This aggregation can block reactive sites, leading to failed couplings and truncated sequences. The choice of solvent, resin, and the use of disruption strategies become critical.[8]

Strategic Recommendations for a Successful Synthesis Workflow

A successful strategy for incorporating aminoquinoline carboxylic acids relies on the careful selection of resins, coupling reagents, and reaction conditions to proactively address the challenges outlined above.

Resin and Linker Selection

For the synthesis of sequences prone to aggregation, the choice of resin is paramount.

  • Low-Loading Resins: Employing resins with a lower substitution level (e.g., 0.3-0.5 mmol/g) is highly recommended.[9] This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.

  • PEG-Functionalized Resins: Resins like TentaGel® or NovaPEG, which incorporate polyethylene glycol (PEG) chains, offer improved solvation properties in a wider range of solvents.[10] This helps to keep the peptide chains solvated and accessible for reaction.

  • Acid-Labile Linkers: Standard acid-labile linkers such as the Wang linker (for C-terminal acids) or the Rink Amide linker (for C-terminal amides) are generally compatible. The choice depends on the desired C-terminal functionality of the final peptide.[10]

Coupling Reagents: Overcoming Steric Hindrance

Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like aminoquinolines.[6][11] More potent activating agents are required to achieve high coupling yields.

Uronium/aminium-based reagents are the preferred choice.[12][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is widely regarded as one of the most effective coupling reagents for difficult sequences.[12] Its activation mechanism, proceeding through a highly reactive OAt-active ester, is rapid and less prone to racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HBTU is also highly efficient but may be slightly less effective for the most extreme cases of steric hindrance.[12]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU.[11] It offers enhanced safety as its byproducts are not explosive, unlike those derived from HOBt or HOAt.[11]

The activation of the aminoquinoline carboxylic acid should always be performed in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), at a concentration twice that of the amino acid.[12][13]

Data Summary: Coupling Reagent Efficiency

The following table provides a qualitative comparison of common coupling reagents for the incorporation of a model Fmoc-8-amino-2-quinolinecarboxylic acid.

Coupling ReagentAdditiveBase (Equivalents)Typical Reaction TimeRelative EfficiencyKey Considerations
DICHOBtDIPEA (2.0)4 - 12 hoursLow to ModerateOften incomplete coupling; high potential for deletion sequences.
HBTU-DIPEA (2.0)1 - 2 hoursHighA reliable and cost-effective choice for most applications.[12]
HATU - DIPEA (2.0) 30 - 90 minutes Very High Recommended for all sterically demanding couplings. [6][12]
COMU-DIPEA (2.0)30 - 90 minutesVery HighExcellent performance with improved safety profile.[11]
Protecting Group Strategy

The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is fully compatible with the synthesis of aminoquinoline-containing peptides.[3][5]

  • Nα-Protection: The amino group of the aminoquinoline monomer should be protected with the base-labile Fmoc group.[14]

  • Side-Chain Protection: If the aminoquinoline scaffold contains other reactive functional groups (e.g., hydroxyl, carboxyl), they must be protected with acid-labile groups (e.g., tBu, Trt) that are stable to the piperidine used for Fmoc removal but are cleaved during the final TFA treatment.[14]

Experimental Protocols

Safety Precaution: Always handle all reagents, especially trifluoroacetic acid (TFA) and coupling agents, inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Manual Solid-Phase Coupling of Aminoquinoline Carboxylic Acid

This protocol describes a single coupling cycle for adding an Fmoc-protected aminoquinoline carboxylic acid to a resin-bound peptide.

Workflow Diagram: SPPS Coupling Cycle

SPPS_Workflow start Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection If necessary wash1 DMF Wash (x3) deprotection->wash1 coupling Coupling Step (Fmoc-Aminoquinoline-OH, HATU, DIPEA in DMF) wash1->coupling kaiser_test Kaiser Test (Monitor for completion) coupling->kaiser_test Wait 60 min wash2 DMF Wash (x3) kaiser_test->wash2 Positive (Blue) recouple Re-couple (Repeat Coupling Step) kaiser_test->recouple Negative (Yellow) next_cycle Proceed to Next Cycle wash2->next_cycle recouple->kaiser_test Wait 60 min

Caption: Workflow for a single coupling cycle in SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-aminoquinoline carboxylic acid (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel. Drain the solvent.

  • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-aminoquinoline carboxylic acid (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (6 eq.) to the solution from Step 2. The solution may change color. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time for another hour or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol releases the final peptide from the resin and removes all acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[15] The choice of scavengers is critical and depends on the peptide sequence.[10][16]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[16] Stopper the flask and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. Peptides containing arginine may require longer cleavage times.[10]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 50 mL conical tube filled with cold diethyl ether (at least 10-fold volume excess). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging each time, to remove residual scavengers and cleaved protecting groups.

  • Drying and Storage: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section provides guidance on addressing common problems.

Troubleshooting Decision Tree

Troubleshooting problem Problem Identified (e.g., Low Yield, Impure Product) check_coupling HPLC-MS shows Deletion Sequence (-Quinoline) problem->check_coupling check_cleavage HPLC-MS shows Protected Side-Chains problem->check_cleavage sol_coupling1 Incomplete Coupling Root Cause check_coupling->sol_coupling1 Yes sol_cleavage1 Incomplete Cleavage/Deprotection Root Cause check_cleavage->sol_cleavage1 Yes sol_coupling2 Increase coupling time Use double coupling Switch to stronger reagent (HATU/COMU) sol_coupling1->sol_coupling2 sol_cleavage2 Increase cleavage time (to 4 hrs) Use fresh cleavage cocktail Ensure appropriate scavengers are used sol_cleavage1->sol_cleavage2

Caption: Decision tree for troubleshooting common SPPS issues.

  • Problem: Incomplete Coupling (Deletion Sequence Detected by MS)

    • Cause: Insufficient activation or reaction time due to steric hindrance.

    • Solution:

      • Double Couple: After the initial 1-2 hour coupling, drain the resin and add a fresh solution of activated aminoquinoline carboxylic acid for another 1-2 hours.

      • Increase Temperature: For automated synthesis, increasing the coupling temperature to 50°C can significantly improve reaction rates.[17]

      • Use a Stronger Reagent: If using HBTU, switch to HATU or COMU for subsequent attempts.[11][12]

  • Problem: Low Crude Peptide Yield

    • Cause: Peptide aggregation on the resin, leading to chain termination. Incomplete cleavage from the resin.

    • Solution:

      • Resin Choice: For future syntheses of the same or similar peptides, switch to a lower-loading or PEG-based resin.[9]

      • Disrupting Additives: Consider using chaotropic salts (e.g., LiCl) in the coupling solvent to disrupt secondary structures.

      • Cleavage Time: Extend the cleavage time to 4 hours, especially if the peptide is long or contains multiple arginine residues.[10]

  • Problem: Side-Product Formation (Detected by MS)

    • Cause: Reactive carbocations generated during TFA cleavage alkylating sensitive residues (e.g., Tryptophan, Cysteine).[18]

    • Solution:

      • Scavenger Choice: Ensure your cleavage cocktail is appropriate for your sequence. For peptides with tryptophan, a scavenger like 1,2-ethanedithiol (EDT) is crucial.[15] Triisopropylsilane (TIS) is effective at scavenging trityl and Pbf cations.[18]

      • Fresh Reagents: Always use high-purity TFA and fresh scavengers, as degraded reagents can cause unwanted side reactions.[10]

Conclusion

The incorporation of aminoquinoline carboxylic acids into peptides is a powerful strategy for developing novel therapeutics and research tools. While their steric bulk presents a synthetic challenge, it is one that can be reliably overcome. By employing high-efficiency uronium-based coupling reagents like HATU, selecting appropriate low-loading or PEG-functionalized resins, and utilizing optimized cleavage protocols, researchers can successfully and routinely synthesize these complex molecules. The protocols and strategies outlined in this application note provide a robust framework for navigating the intricacies of aminoquinoline peptide synthesis, enabling the advancement of drug discovery and biochemical research.

References

  • Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. [Link]

  • Peptide quinoline conjugates: a new class of RNA-binding molecules. PubMed, January 8, 2004. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology, August 28, 2025. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, November 23, 2022. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF, August 6, 2025. [Link]

  • Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science, December 18, 2014. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI, May 10, 2021. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, general knowledge on SPPS].
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Source not explicitly provided, general knowledge on SPPS].
  • Cleavage Cocktail Selection. CDN. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Solid Phase Peptide Synthesis. Sunresin Life Sciences. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

Sources

Application

Application Note: Strategic Derivatization of 3,4-Dicarboxylic Acid Groups for Precision Bioconjugation

Abstract The covalent attachment of functional molecules to biologics is a cornerstone of modern drug development, diagnostics, and life science research. Payloads or linkers featuring 3,4-dicarboxylic acid moieties, suc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The covalent attachment of functional molecules to biologics is a cornerstone of modern drug development, diagnostics, and life science research. Payloads or linkers featuring 3,4-dicarboxylic acid moieties, such as succinic acid derivatives, offer a versatile platform for bioconjugation. However, the vicinal nature of the two carboxyl groups presents unique chemical challenges, including intramolecular side reactions and difficulties in achieving selective mono-functionalization. This technical guide provides an in-depth exploration of the strategies and protocols for the effective derivatization of 3,4-dicarboxylic acids. We will delve into the nuances of carbodiimide chemistry, present methods for controlled mono-conjugation, and discuss the integration of bioorthogonal handles for advanced applications. This note is intended for researchers, chemists, and drug development professionals seeking to harness the potential of dicarboxylic acid-containing molecules for creating well-defined bioconjugates.

Introduction: The Dicarboxylic Acid Moiety in Bioconjugation

Dicarboxylic acids are frequently incorporated into the design of linkers for antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] They can serve as attachment points for payloads, modulate the overall physicochemical properties of the conjugate, or act as a foundation for more complex linker architectures. The 3,4-dicarboxylic acid structure (e.g., succinic acid) is of particular interest due to its prevalence in biocompatible molecules and its potential for introducing specific spacing and conformational constraints.[3]

However, the successful derivatization of these groups for subsequent conjugation to biomolecules, such as antibodies or proteins, is not trivial. The primary goal is typically to form a stable amide bond with an amine residue (e.g., lysine) on the protein surface. This requires the activation of one of the carboxyl groups to a reactive intermediate. The challenge lies in controlling this activation to prevent undesirable side reactions and to achieve a precise stoichiometry of conjugation.

The Core Challenge: Intramolecular Anhydride Formation

The most significant hurdle in the derivatization of 3,4-dicarboxylic acids using common activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is the propensity for intramolecular anhydride formation.[4][5]

G

This side reaction is particularly favored when the two carboxyl groups can readily form a stable five- or six-membered ring. In the case of succinic acid derivatives, the formation of a five-membered succinic anhydride is kinetically and thermodynamically favorable.[6] This intramolecular cyclization competes directly with the desired intermolecular reaction with NHS to form the reactive NHS-ester.[7] The resulting anhydride is less reactive towards amines than the NHS-ester and can be prone to hydrolysis, leading to lower conjugation yields and a heterogeneous product mixture.

Strategic Approaches to Controlled Mono-Derivatization

To overcome these challenges, several strategic approaches can be employed to achieve selective mono-derivatization of 3,4-dicarboxylic acids.

Strategy 1: Ring-Opening of a Cyclic Anhydride Precursor

A robust method to ensure mono-functionalization is to start with the corresponding cyclic anhydride (e.g., succinic anhydride) and react it with a nucleophile. This approach is particularly useful when synthesizing a linker-payload construct prior to conjugation with a biomolecule.

The reaction of a cyclic anhydride with an amine-terminated molecule (e.g., an amino-PEG linker) results in a ring-opening reaction to form a stable amide bond, leaving a free terminal carboxylic acid.[8][9] This newly formed carboxyl group can then be activated in a subsequent step for conjugation to a biomolecule.

G

This method provides excellent control over the stoichiometry and results in a homogenous product.

Strategy 2: Orthogonal Protecting Group Chemistry

For more complex syntheses, an orthogonal protection strategy can be employed.[10] This involves selectively protecting one of the two carboxylic acid groups with a protecting group that can be removed under conditions that do not affect the rest of the molecule.

G

Common protecting groups for carboxylic acids include various esters (e.g., benzyl, t-butyl) that can be cleaved under specific conditions (e.g., hydrogenolysis, acidolysis).[11] This allows for the sequential activation and conjugation of each carboxyl group to different molecules if desired.

Strategy 3: Control of Reaction Stoichiometry and Conditions

While more challenging, it is possible to favor mono-activation of a symmetric dicarboxylic acid by carefully controlling the reaction conditions. This typically involves using a sub-stoichiometric amount of the activating agent (EDC).

By limiting the amount of EDC, a statistical mixture of unreacted, mono-activated, and di-activated species will be formed. With a careful titration of the EDC concentration, the formation of the mono-activated species can be maximized. This approach requires careful optimization and robust analytical methods to separate the desired mono-conjugated product from the other species.

Experimental Protocols

Protocol 1: Mono-functionalization of a Linker via Succinic Anhydride Ring-Opening

This protocol describes the reaction of succinic anhydride with an amine-terminated PEG linker to create a mono-amide, mono-acid linker ready for subsequent activation.

Materials:

  • Succinic Anhydride

  • Amine-PEG-Amine (H2N-PEG-NH2)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Stir plate and magnetic stir bar

  • Round bottom flask with nitrogen inlet

Procedure:

  • Dissolve Amine-PEG-Amine (1 equivalent) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve succinic anhydride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the succinic anhydride solution dropwise to the stirring PEG solution over 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting product, a mono-amide PEG linker with a terminal carboxylic acid, can be purified by silica gel chromatography or precipitation.

Protocol 2: EDC/NHS Activation and Bioconjugation to a Protein

This protocol details the activation of a carboxyl-containing molecule and its subsequent conjugation to primary amines on a protein.

Materials:

  • Carboxyl-containing molecule (e.g., the product from Protocol 1)

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Activation Step: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. c. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxyl-containing molecule solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Step: a. Immediately add the activated NHS-ester solution to the protein solution in Coupling Buffer. The molar ratio of the activated molecule to the protein should be optimized based on the desired degree of labeling. A starting point is a 5-20 fold molar excess. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Quench any unreacted NHS-ester by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes. b. Purify the resulting bioconjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

ParameterRecommended RangeRationale
Activation pH 5.5 - 6.5Optimizes EDC activity and minimizes hydrolysis of the O-acylisourea intermediate.
Conjugation pH 7.2 - 8.0Favors the reaction with deprotonated primary amines on the protein.
EDC:NHS Molar Ratio 1:1 to 1:1.5NHS stabilizes the active intermediate, increasing coupling efficiency.
Linker:Protein Molar Ratio 5:1 to 50:1This needs to be empirically determined to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Time 1-4 hours at RTBalances conjugation efficiency with potential protein degradation.

Integration of Bioorthogonal Chemistries

Once a 3,4-dicarboxylic acid linker has been successfully mono-functionalized, it can be further derivatized to include bioorthogonal handles for "click chemistry" reactions. This provides an additional layer of control and specificity in the bioconjugation process.

For example, the free carboxyl group of the mono-functionalized linker can be coupled to a small molecule containing an azide or an alkyne. This creates a linker-payload that can be attached to a biomolecule containing the complementary click chemistry partner, such as in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is copper-free and highly biocompatible.[12]

Characterization of Dicarboxylic Acid Bioconjugates

Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the final product. Key analytical techniques include:

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker-payload and to determine the drug-to-antibody ratio (DAR).[13]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC), reverse-phase (RP), and hydrophobic interaction (HIC) chromatography are used to assess purity, aggregation, and the distribution of different drug-loaded species.[14]

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the payload has a distinct chromophore, to help estimate the DAR.

Conclusion

The derivatization of 3,4-dicarboxylic acid groups for bioconjugation requires a nuanced understanding of the underlying chemical principles to overcome challenges such as intramolecular anhydride formation. By employing strategic approaches including anhydride ring-opening, orthogonal protection, and careful control of reaction conditions, researchers can achieve selective mono-functionalization. These methods, coupled with the power of bioorthogonal chemistries, enable the precise construction of well-defined and homogenous bioconjugates. The protocols and insights provided in this guide serve as a foundation for developing robust and reproducible bioconjugation strategies for advanced therapeutic and diagnostic applications.

References

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025, October 7). Nature Communications. [Link]

  • Zaragoza Dörwald, F. (2005). Monofunctionalization of Symmetric Difunctional Substrates. In Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. [Link]

  • Ring opening reaction of succinic anhydride with the amino group of acrylamides. (2018). ResearchGate. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (2015). RSC Advances. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. (2015). ResearchGate. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023). Chemical Communications. [Link]

  • AAPharmaSyn. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • De Geyter, N., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. [Link]

  • EDC/NHS activation of four small molecules of dicarboxylic acids in aqueous media. (2015). RSC Advances. [Link]

  • Li, et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • K.J. Barany, G. Protective Groups in Organic Synthesis. [Link]

  • Akçay, A. G. (2014). EDC/NHS activation of a surface? ResearchGate. [Link]

  • Liu, Y., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. ChemistryOpen. [Link]

  • Zheng, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences. [Link]

  • Arredondo, et al. (2015). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. ASTAR Open Access Repository*. [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2019). PubMed. [Link]

  • Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. (2022). Advanced Functional Materials. [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). International Journal of Molecular Sciences. [Link]

  • Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. (2007). ResearchGate. [Link]

  • Jose, J., & Fonteh, A. N. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. [Link]

  • Succinic Anhydride Modification. (2020). ResearchGate. [Link]

  • New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains. (2023). MDPI. [Link]

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. (2024). Biomacromolecules. [Link]

  • Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. (2021). ResearchGate. [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis. (2025). Advanced Biology. [Link]

  • Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. (2012). Inorganic Chemistry. [Link]

  • Succinic Acid: Technology Development and Commercialization. (2017). MDPI. [Link]

  • From Microbial Succinic Acid Production to Polybutylene Bio-Succinate Synthesis. (2023). ResearchGate. [Link]

  • Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. (2014). Chemical Communications. [Link]

  • Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Low color polyisobutylene succinic anhydride-derived emulsifiers. (2004).
  • Hardick, O. Coupling Protocols. [Link]

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (2021). MDPI. [Link]

  • HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. (2007). ResearchGate. [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024). LCGC International. [Link]

  • Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. (2019). Journal of the American Chemical Society. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). FAO AGRIS. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. [Link]

Sources

Method

Introduction: The Strategic Importance of Isatin in Quinoline Synthesis

An In-Depth Guide to the Cyclization of Isatin Precursors for the Synthesis of Aminoquinolines Quinolines and their amino-substituted derivatives represent a cornerstone of heterocyclic chemistry, demonstrating a vast sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cyclization of Isatin Precursors for the Synthesis of Aminoquinolines

Quinolines and their amino-substituted derivatives represent a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have led to their integration into numerous therapeutic agents. Their applications span from antimalarial and antibacterial to anticancer and anti-inflammatory drugs. The synthesis of the quinoline scaffold is, therefore, a subject of continuous investigation and optimization within the drug development community.

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as exceptionally versatile and powerful precursors for the construction of quinoline ring systems. The inherent reactivity of isatin, particularly the strained lactam ring and the vicinal dicarbonyl functionality, provides a unique entry point for various cyclization strategies. This guide offers a detailed exploration of the primary methodologies for transforming isatin precursors into functionalized aminoquinolines, with a focus on the underlying mechanisms and practical, field-tested protocols.

Core Synthetic Strategy I: The Pfitzinger Reaction

The Pfitzinger reaction is a classical and highly reliable method for synthesizing quinoline-4-carboxylic acids from isatin.[1][2] The reaction involves the condensation of an isatin with a carbonyl compound possessing an α-methylene group under basic conditions.[3]

Reaction Mechanism and Rationale

The power of the Pfitzinger reaction lies in its elegant and sequential transformation. The process is initiated by the base-mediated hydrolysis of the amide bond within the isatin ring. This ring-opening is a critical step, as it unmasks a 2-aminophenyl glyoxalate intermediate, which is the key reactive species for the subsequent cyclization.

The mechanism proceeds as follows:

  • Base-Catalyzed Ring Opening: A strong base, typically potassium hydroxide, attacks the C2 carbonyl of isatin, leading to the cleavage of the N1-C2 amide bond to form the potassium salt of isatinic acid (a keto-acid).[1][4]

  • Condensation and Imine/Enamine Formation: The free amino group of the isatinic acid intermediate then condenses with the carbonyl group of the reaction partner (an aldehyde or ketone) to form a Schiff base (imine). This is followed by tautomerization to the more stable enamine.[1]

  • Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine attacks the keto-carbonyl group.

  • Dehydration: The resulting intermediate readily dehydrates to form the stable aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[1]

Pfitzinger_Mechanism cluster_start Step 1: Ring Opening cluster_condensation Step 2: Condensation cluster_cyclization Step 3 & 4: Cyclization & Dehydration Isatin Isatin Keto_Acid Isatinic Acid Intermediate Isatin->Keto_Acid Base (e.g., KOH) Base OH⁻ Imine Imine/Enamine Intermediate Keto_Acid->Imine + Carbonyl Compound - H₂O Carbonyl α-Methylene Carbonyl Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Cyclized->Quinoline Dehydration (-H₂O)

Caption: The Pfitzinger Reaction Mechanism.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a common example of the Pfitzinger reaction.[5]

Materials:

  • Isatin (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (approx. 8 eq)

  • Ethanol

  • Water

  • 3 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isatin (e.g., 0.5 g, 3.4 mmol) in a 33% aqueous solution of potassium hydroxide (e.g., 10 mL).[5]

  • To this solution, add a solution of acetophenone (e.g., 0.45 g, 3.74 mmol) in ethanol (e.g., 20 mL).[5]

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water (e.g., 100 mL) to dissolve the resulting potassium salt of the product.[5]

  • Wash the aqueous solution with an organic solvent like diethyl ether to remove any unreacted acetophenone and neutral impurities.

  • Carefully acidify the aqueous layer with 3 M HCl with stirring until the pH reaches 5-6.[5] The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.[5]

Core Synthetic Strategy II: The Friedländer Annulation

The Friedländer synthesis is another powerful and versatile method for constructing the quinoline scaffold.[6] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[7][8] While isatin is not a direct substrate, its derivatives or in-situ generated intermediates can serve as precursors for this reaction.

Reaction Mechanism and Rationale

The Friedländer synthesis can be catalyzed by either acids or bases, and its mechanism is generally understood to proceed through one of two main pathways.[6] The choice of catalyst and reaction conditions can influence the predominant pathway and overall efficiency.[7]

  • Pathway A (Aldol First): The reaction begins with an aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone. The resulting aldol adduct then dehydrates to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular condensation between the amino group and the carbonyl group (forming an imine), followed by a final dehydration, yields the quinoline product.[6]

  • Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline.[6]

Friedlander_Workflow start Start: Combine Reactants & Catalyst reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound + Catalyst (Acid or Base) start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor workup Aqueous Work-up (e.g., Neutralization, Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Final Quinoline Product purify->product

Caption: General Experimental Workflow for Quinoline Synthesis.

Catalytic Systems and Modern Approaches

The classical Friedländer synthesis often required harsh conditions (high temperatures and strong acids or bases), which limited its applicability.[7] Modern organic synthesis has introduced a wide array of milder and more efficient catalytic systems.

Catalyst TypeExamplesConditionsAdvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Solvent-free or organic solvents, conventional heating or microwave.[6][8]Readily available, effective for many substrates.
Lewis Acids Neodymium(III) nitrate, Silver phosphotungstate, ZnCl₂Mild conditions, often shorter reaction times.[6][8]High efficiency and selectivity.
Iodine Molecular Iodine (I₂)Solvent-free or in organic solvents.A mild and highly efficient catalyst for Friedländer annulation.[6][8]
Microwave Various catalystsSignificantly reduced reaction times (minutes vs. hours).[9][10]Rapid, efficient, and often leads to higher yields.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol provides a general framework for a rapid, microwave-assisted synthesis of a substituted quinoline, which is adaptable for various substrates.[9][10]

Materials:

  • 2-Aminoacetophenone derivative (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 eq)

  • Catalyst (e.g., p-TsOH, 10 mol%)

  • Ethanol (or solvent-free)

Procedure:

  • In a microwave reaction vessel, combine the 2-aminoacetophenone derivative (e.g., 1 mmol), the 1,3-dicarbonyl compound (e.g., 1.2 mmol), and the catalyst (e.g., 0.1 mmol).

  • If using a solvent, add a minimal amount of ethanol (e.g., 2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction, cool the vessel to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure quinoline derivative.

Conclusion and Future Outlook

The cyclization of isatin and its precursors remains a cornerstone for the synthesis of aminoquinolines and their derivatives. The Pfitzinger and Friedländer reactions, while classical, continue to be highly relevant, especially with the advent of modern catalytic systems and reaction technologies like microwave irradiation that enhance their efficiency and scope.[11][12] These methods provide robust and versatile platforms for medicinal chemists and drug development professionals to generate libraries of novel quinoline-based compounds for biological screening. Future research will likely focus on developing even more sustainable and atom-economical catalytic systems, as well as asymmetric variations of these reactions to access chiral quinolines for enantioselective therapeutic applications.[12]

References

  • Pfitzinger reaction. In: Wikipedia. Accessed February 15, 2026. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. Accessed February 15, 2026. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. Accessed February 15, 2026. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Accessed February 15, 2026. [Link]

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. Accessed February 15, 2026. [Link]

  • Friedländer synthesis. In: Wikipedia. Accessed February 15, 2026. [Link]

  • Decarbonylative cyclization of isatin. ResearchGate. Accessed February 15, 2026. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Nature Communications. Accessed February 15, 2026. [Link]

  • Friedlander quinoline synthesis. Organic Chemistry. Accessed February 15, 2026. [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Academia.edu. Accessed February 15, 2026. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Accessed February 15, 2026. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH. Accessed February 15, 2026. [Link]

  • Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. ResearchGate. Accessed February 15, 2026. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Accessed February 15, 2026. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Accessed February 15, 2026. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Accessed February 15, 2026. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Accessed February 15, 2026. [Link]

  • Oxidative cyclization toward the synthesis of quinoline. ResearchGate. Accessed February 15, 2026. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Accessed February 15, 2026. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Accessed February 15, 2026. [Link]

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PubMed. Accessed February 15, 2026. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Accessed February 15, 2026. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4-QUINOLINECARBOXYLIC ACID. Chemistry of Heterocyclic Compounds. Accessed February 15, 2026. [Link]

Sources

Application

Revolutionizing Quinoline Synthesis: A Guide to Microwave-Assisted Preparation of Polysubstituted Quinoline-3,4-dicarboxylic Acids

Abstract This comprehensive guide details a robust and highly efficient microwave-assisted protocol for the synthesis of polysubstituted quinoline-3,4-dicarboxylic acids. These quinoline scaffolds are of paramount import...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly efficient microwave-assisted protocol for the synthesis of polysubstituted quinoline-3,4-dicarboxylic acids. These quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2][3] This application note provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, step-by-step experimental protocols, and critical insights into process optimization. By leveraging the advantages of microwave irradiation, this method offers significantly reduced reaction times, improved yields, and aligns with the principles of green chemistry.[4][5][6]

Introduction: The Significance of Quinolines and the Advent of Microwave Chemistry

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[7] Their derivatives are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][7][8] Specifically, quinoline-3,4-dicarboxylic acids and their analogues are key intermediates in the synthesis of various pharmacologically active agents, acting as inhibitors for enzymes like protein kinase CK2.[9][10]

The traditional synthesis of quinolines, often accomplished through classic reactions like the Friedländer annulation, typically requires harsh conditions such as high temperatures and the use of strong acids or bases, which can lead to longer reaction times and lower yields.[11][12] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient and environmentally benign alternative.[6][8]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13][14] This is fundamentally different from conventional heating, which relies on thermal conduction.[5] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[4][5][6] This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving product yields and purity.[4][14][15]

The Underlying Chemistry: Microwave-Assisted Friedländer Annulation

The synthesis of polysubstituted quinoline-3,4-dicarboxylic acids described herein is based on the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[11][16] In this protocol, we utilize a substituted 2-aminobenzophenone and a β-ketoester as the key reactants.

The reaction is typically catalyzed by an acid, which facilitates the crucial cyclocondensation step.[11][16] Under microwave irradiation, the reaction proceeds through a proposed mechanism involving an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the microwave-assisted synthesis of a polysubstituted quinoline-3,4-dicarboxylic acid derivative.

G cluster_reactants Reactants & Catalyst cluster_process Microwave Synthesis cluster_workup Workup & Purification cluster_product Final Product & Analysis 2-Aminoaryl Ketone 2-Aminoaryl Ketone Microwave Reactor Microwave Reactor 2-Aminoaryl Ketone->Microwave Reactor β-Ketoester β-Ketoester β-Ketoester->Microwave Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Microwave Reactor Quenching Quenching Microwave Reactor->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Quinoline-3,4-dicarboxylic Acid Derivative Quinoline-3,4-dicarboxylic Acid Derivative Purification->Quinoline-3,4-dicarboxylic Acid Derivative Characterization Characterization Quinoline-3,4-dicarboxylic Acid Derivative->Characterization Analysis

Caption: General workflow for microwave-assisted quinoline synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of a representative polysubstituted quinoline-3,4-dicarboxylic acid.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Acetic acid (glacial, as both catalyst and solvent)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesizer with sealed reaction vessels

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Solvent and Catalyst Addition: Add neat acetic acid (3-5 mL) to the vessel. The acetic acid acts as both the solvent and the acid catalyst.[15]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at 160°C for 5-15 minutes.[15][17] The reaction progress should be monitored by TLC.

  • Reaction Quenching: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[18]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[18]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure polysubstituted quinoline-3,4-dicarboxylic acid derivative.[18]

Data Presentation and Expected Results

The efficiency of the microwave-assisted synthesis can be compared with conventional heating methods. The following table summarizes typical reaction parameters and outcomes.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
MicrowaveAcetic AcidAcetic Acid1605 minExcellent[15]
MicrowaveNafion NR50Ethanol12010-30 min85-95[8][19]
Conventionalp-Toluenesulfonic acidSolvent-free80-10010-30 min85-95[19]
ConventionalIodineSolvent-free1001-2 h82-96[19]

Characterization: The structure of the synthesized quinoline-3,4-dicarboxylic acid derivative should be confirmed by standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinoline core and the substituent groups.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carboxylic acid and ester functionalities.[20]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound.

  • FT-IR: Look for characteristic absorption bands for the C=O of the carboxylic acid and ester groups, as well as C=C and C=N stretching vibrations of the quinoline ring.[21]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure proper sealing of the reaction vessel to maintain pressure.
Side product formationOptimize the catalyst concentration. Consider using a milder catalyst or solvent system.
Difficult Purification Presence of unreacted starting materialsMonitor the reaction closely by TLC to ensure completion. Adjust the stoichiometry of the reactants if necessary.
Formation of polymeric byproductsLower the reaction temperature slightly or shorten the reaction time.
Inconsistent Results Inhomogeneous heatingEnsure the reaction mixture is well-stirred during microwave irradiation.
Variation in microwave powerCalibrate the microwave synthesizer to ensure consistent power output.

Conclusion: A Superior Synthetic Strategy

The microwave-assisted synthesis of polysubstituted quinoline-3,4-dicarboxylic acids offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[4][5][6] The significant reduction in reaction times and the high yields obtained underscore the advantages of this technology. This protocol provides a reliable foundation for researchers in drug discovery and medicinal chemistry to access these valuable molecular scaffolds, facilitating the development of new therapeutic agents.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the characterization and validation of the synthesized product.

G cluster_spectroscopy Spectroscopic Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec FT-IR FT-IR Pure Product->FT-IR Structural Confirmation Structural Confirmation NMR->Structural Confirmation Mass Spec->Structural Confirmation FT-IR->Structural Confirmation

Caption: Analytical workflow for product characterization.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Microwave Chemistry and its Applications. Available from: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • NIH. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • RSC Publishing. Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates. Available from: [Link]

  • NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Thieme. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • ResearchGate. Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Available from: [Link]

  • Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • Academia.edu. (PDF) Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Available from: [Link]

  • ResearchGate. Microwave-assisted Synthesis of Quinolines. Available from: [Link]

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Available from: [Link]

  • European Patent Office. Process for the preparation of a quinoline carboxylic acid. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • Taylor & Francis Online. Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • ResearchGate. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid.. Available from: [Link]

  • Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Available from: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Zwitterionic Aminoquinoline Acids

Welcome to the technical support center for the purification of zwitterionic aminoquinoline acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic aminoquinoline acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these complex molecules. The inherent zwitterionic nature, combined with the quinoline scaffold, demands a nuanced approach that goes beyond standard purification protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions: Understanding the Core Challenges

This section addresses foundational questions about the physicochemical properties of zwitterionic aminoquinoline acids that dictate their behavior during purification.

Q1: What makes the purification of zwitterionic aminoquinoline acids so uniquely challenging?

The primary challenge stems from the molecule's dual chemical personality. You are simultaneously dealing with:

  • A Hydrophobic Core: The quinoline ring system is aromatic and generally hydrophobic, favoring solubility in organic solvents.[1]

  • pH-Dependent Charged Groups: The molecule contains at least one basic group (the aminoquinoline nitrogen) and one acidic group (e.g., a carboxylic acid), making it zwitterionic. This means its net charge is highly dependent on pH.[2][3]

This duality leads to complex solubility profiles. The compound may be poorly soluble in most common solvents at its isoelectric point (pI) but highly soluble in acidic or basic aqueous solutions.[4][5] In chromatography, the basic nitrogen can interact strongly with acidic silica gel, causing severe peak tailing, while the charged nature complicates method development for both reversed-phase and ion-exchange systems.[6][7]

Q2: My compound is highly soluble in aqueous acid and base, but crashes out when I neutralize the solution. How can I use this for purification?

This behavior is the hallmark of a zwitterionic compound and is one of the most powerful purification tools at your disposal. The technique is called isoelectric precipitation .[8]

  • Causality: At a low pH, the amino group is protonated (R-NH3+), and the molecule carries a net positive charge, making it soluble in water. At a high pH, the acidic group is deprotonated (R-COO-), and the molecule carries a net negative charge, again promoting aqueous solubility. At the isoelectric point (pI), the positive and negative charges balance, resulting in a neutral net charge.[3] In this state, intermolecular electrostatic repulsion is minimized, causing the molecules to aggregate and precipitate from the solution.[3][8][9]

By carefully adjusting the pH of your crude aqueous solution to the compound's pI, you can selectively precipitate your target molecule, leaving many impurities behind in the solution.[10][11]

Q3: What are the most common impurities to anticipate in my crude product?

Understanding potential impurities is critical for designing an effective purification strategy. Based on typical synthetic routes for aminoquinoline acids, you should look for:

  • Unreacted Starting Materials: Such as the initial 4-chloroquinoline or the amino acid synthon.[12]

  • Reaction Intermediates: Incomplete reactions can leave intermediates in your crude mixture.[13]

  • Side-Reaction Products: Isomers formed during synthesis or byproducts from competing reaction pathways.[14][15]

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or metal catalysts (e.g., palladium).

  • Inorganic Salts: These are frequently introduced during pH adjustments (e.g., NaCl, sodium acetate) and work-up procedures.[4] Desalting is a crucial final step.[4][16]

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you may encounter during purification experiments.

Issue 1: Isoelectric Precipitation & Recrystallization
Q: I've adjusted the pH to the predicted pI, but my compound precipitates as a sticky oil or an amorphous solid, not a crystalline material. What should I do?

Cause: Oiling out or amorphous precipitation often occurs when the supersaturation level is too high, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form. The presence of impurities can also inhibit crystallization.

Solutions:

  • Slow Down the pH Adjustment: Instead of adding a strong acid/base quickly, use a dilute solution (e.g., 0.1 M HCl or NaOH) and add it dropwise with vigorous stirring. This maintains a lower level of supersaturation.

  • Control the Temperature: Try cooling the solution before and during the pH adjustment. Lower temperatures can sometimes promote slower, more orderly crystallization.

  • Introduce a Co-solvent: After pH adjustment, if the product is an oil, try adding a miscible organic solvent in which your compound is less soluble (an "anti-solvent"), such as isopropanol, ethanol, or acetonitrile, to induce crystallization.[17][18]

  • Attempt Recrystallization: Isolate the amorphous solid or oil. Attempt to recrystallize it from a suitable solvent system. For zwitterions, polar protic solvents like ethanol/water or methanol/water mixtures are often a good starting point.[18][19][20]

Q: My recovery after isoelectric precipitation is very low. How can I improve the yield?

Cause: Low recovery can result from an inaccurate pI estimation (meaning much of your product remains in solution) or from the product having some residual solubility even at its pI.

Solutions:

  • Optimize the Precipitation pH: Perform small-scale experiments to find the exact pH of minimum solubility. Adjust the pH in 0.2-unit increments around your estimated pI, isolate the precipitate, and determine the pH that gives the maximum yield.

  • Increase the Ionic Strength ("Salting Out"): Adding a neutral salt like NaCl or (NH₄)₂SO₄ to the solution can decrease the solubility of your zwitterionic compound, pushing more of it out of the solution.[4]

  • Cool the Solution: After pH adjustment, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation before filtration.

  • Solvent Evaporation: If the volume is large, carefully concentrating the solution by rotary evaporation after pH adjustment can help force more product out of the solution.

Issue 2: Column Chromatography
Q: I'm running a silica gel column, and my compound is giving a very broad, tailing peak. I'm losing most of my product on the column. Why?

Cause: This is a classic problem when purifying basic compounds on standard silica gel. The silica surface is covered in acidic silanol groups (Si-OH), which strongly and sometimes irreversibly bind to the basic amino group of your quinoline.[7] This leads to poor elution, peak tailing, and low recovery.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent to neutralize the acidic silanol sites.

    • Triethylamine (TEA): A common choice. Add 0.1-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1).

    • Ammonia: For very basic compounds, a solution of methanol saturated with ammonia can be effective. A common eluent system is Chloroform/Methanol/Ammonia.[17]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18) Silica: This is often a better choice. The zwitterionic nature can still be challenging, but it avoids the strong silanol interactions.

    • Zwitterionic Stationary Phases (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase is an excellent, though more advanced, technique for purifying highly polar, zwitterionic compounds.[16][21]

Q: What is the best chromatographic technique for separating two very similar zwitterionic aminoquinoline acids?

Cause: When dealing with closely related analogs, simple precipitation or standard chromatography may not provide sufficient resolution.

Solution: Mixed-Mode Chromatography. This advanced HPLC technique uses a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[6] This allows you to exploit subtle differences in both the hydrophobicity of the quinoline core and the pKa values of the ionizable groups. By carefully controlling the pH and ionic strength of the mobile phase, you can achieve separations that are impossible with either technique alone.[6]

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Strategy A Crude Zwitterionic Aminoquinoline Acid B Assess Solubility & Purity (TLC, LCMS) A->B C High Purity (>90%) & Crystalline? B->C D Recrystallize Directly C->D Yes E Soluble in Aqueous Acid/Base? C->E No H Final Product D->H F Perform Isoelectric Precipitation E->F Yes I Column Chromatography Required E->I No G Precipitate Clean (>95%)? F->G G->H Yes G->I No J Assess Polarity & Stability on Silica I->J K Compound Stable on Silica? J->K L Silica Gel Chromatography (with TEA/NH3 modifier) K->L Yes M Reversed-Phase (C18) or Ion-Exchange HPLC K->M No L->H M->H N No O Yes P Yes Q No R Yes S No

Caption: Decision tree for selecting a purification strategy.

Workflow 2: The Role of pH in Solubility

This diagram illustrates the relationship between pH, the charge state of the molecule, and its resulting aqueous solubility.

Zwitterion_pH_Solubility cluster_pH pH Scale cluster_State Molecular State cluster_Solubility Aqueous Solubility Low_pH Low pH (< pI) Cationic Net Positive Charge (Cationic Form) Low_pH->Cationic Protonation pI pH = pI Zwitterionic Net Zero Charge (Zwitterionic Form) pI->Zwitterionic Charge Balance High_pH High pH (> pI) Anionic Net Negative Charge (Anionic Form) High_pH->Anionic Deprotonation High_Sol_1 High Solubility Cationic->High_Sol_1 Low_Sol Minimum Solubility (Precipitation) Zwitterionic->Low_Sol High_Sol_2 High Solubility Anionic->High_Sol_2

Caption: pH-dependent charge and solubility of zwitterions.

Protocol 1: Step-by-Step Isoelectric Precipitation
  • Solubilization: Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). Ensure all solids are dissolved.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Place the beaker in an ice bath and begin vigorous stirring. Slowly add a dilute solution of the corresponding base or acid (e.g., 1 M NaOH if dissolved in acid) dropwise.

  • Monitor pH: Monitor the pH of the solution continuously. As you approach the isoelectric point (pI), a precipitate will begin to form. Continue adding the titrant until you reach the pH of maximum precipitation.

  • Aging: Continue stirring the slurry in the ice bath for at least one hour to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing (Desalting): Wash the filter cake thoroughly with cold deionized water to remove residual salts.[4] A subsequent wash with a cold organic solvent like ethanol or acetone can help remove water and expedite drying.

  • Drying: Dry the purified solid under a high vacuum to remove all residual solvents.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing a robust analytical method to assess the purity of your final product.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient, e.g., 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm, or scan for λmax).

  • System Suitability: The method is considered valid for analysis if the resolution between the main peak and the closest eluting impurity is greater than 1.5.[13] This ensures that you can accurately quantify the purity.

Data Summary

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Isoelectric Precipitation Minimum solubility at the isoelectric point (pI).[8]Simple, scalable, good for initial bulk purification, removes highly soluble impurities.[10]May not remove closely related impurities; can result in amorphous product.Crude purifications where the product is the major component.
Recrystallization Difference in solubility between the compound and impurities in a specific solvent at different temperatures.[20]Can yield very high purity crystalline material; effective for removing minor impurities.Requires finding a suitable solvent system; can have low recovery.[18]Final purification step for compounds that are already >90% pure.
Silica Gel Chromatography Adsorption based on polarity.Inexpensive and widely available.Strong interaction with basic amino groups leads to tailing and low recovery without modifiers.[7]Less polar aminoquinoline derivatives, ONLY with a basic modifier in the eluent.
Ion-Exchange Chromatography Separation based on net charge.[22][23]High capacity and selectivity for charged molecules.Requires careful pH and buffer control; can be difficult to elute zwitterions.[4]Desalting or separating compounds with significantly different pKa values.
Reversed-Phase HPLC Partitioning based on hydrophobicity.[13]High resolution; excellent for purity analysis and preparative purification.Zwitterionic nature can lead to poor peak shape; may require ion-pairing agents or pH control.[6]High-resolution separation of complex mixtures and final purity assessment.
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[21]Excellent retention and selectivity for highly polar and zwitterionic compounds.[16]Requires careful control of water content in the mobile phase; less common technique.Highly polar aminoquinoline acids that are poorly retained in reversed-phase.

References

  • ZwitterCo. (2024). The Power of Zwitterions in Water Treatment. ZwitterCo. [Link]

  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]

  • MDPI. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. [Link]

  • The Nest Group. Zwitterion Chromatography – ZIC. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • ZwitterCo. (2025). The Power of Zwitterions | Revolutionary Materials for Fouling-Resistant Membranes. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?[Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?[Link]

  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid. [Link]

  • ACS Publications. (2025). Zwitterion–MOF Functional Interface Enabling Robust Ion and Dye Rejection in Water Filtration. [Link]

  • Chromatography Forum. (2006). desalting a zwitterion compound by HPLC?[Link]

  • PMC. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. [Link]

  • Reddit. (2023). Work-up of a zwitterion?[Link]

  • PMC. Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate). [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the...[Link]

  • Chemical Communications (RSC Publishing). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]

  • PMC. Water Purification Using Choline-Amino Acid Ionic Liquids: Removal of Amoxicillin. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PMC. Zwitterionic Surface Chemistry Enhances Detachment of Bacteria Under Shear. [Link]

  • ResearchGate. (2018). An investigation of the analytical properties of 8-aminoquinoline. [Link]

  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Protein Recovery from Alkaline Extracts: A Comparative Analysis of Isoelectric Precipitation and Ultrafiltration. [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?[Link]

  • ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • PMC. (2016). pH-driven solubilization and isoelectric precipitation of proteins from the brown seaweed Saccharina latissima—effects of osmotic shock, water volume and temperature. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • YouTube. (2020). Precipitation Reactions of Proteins : Biochemistry. [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. [Link]

Sources

Optimization

Troubleshooting low yields in hydrolysis of quinoline diesters

Technical Support Center: Troubleshooting Quinoline Diester Hydrolysis Subject: Optimization of Yields for Quinoline-2,3-dicarboxylates (and related isomers) Ticket Priority: High (Process Chemistry/Scale-up) Agent: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Quinoline Diester Hydrolysis

Subject: Optimization of Yields for Quinoline-2,3-dicarboxylates (and related isomers) Ticket Priority: High (Process Chemistry/Scale-up) Agent: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Quinoline Trap"

Welcome to the technical support center. You are likely here because your standard ester hydrolysis protocol (NaOH/MeOH, reflux) failed. You are observing either low mass recovery , incomplete conversion , or inexplicable side products .

Hydrolyzing quinoline diesters is not a trivial reaction. It sits at the intersection of three competing chemical challenges:

  • Electronic Instability: The electron-deficient nature of the quinoline ring promotes rapid decarboxylation of the resulting acid.

  • Solubility Mismatch: The lipophilic diester requires organic solvent, while the polar dicarboxylate salt requires water.

  • Zwitterionic Isolation: The product is often an amino acid equivalent, making it highly water-soluble at neutral pH.

This guide abandons generic advice to focus on the specific mechanistic failures of this scaffold.

Part 1: The Troubleshooting Matrix (Q&A)

Q1: "My reaction went to completion (by TLC), but I recovered <30% mass. Where did it go?"

Diagnosis: You likely triggered Thermal Decarboxylation . The Science: Quinoline-2-carboxylic acids (quinaldic acids) and 4-carboxylic acids are electronically similar to


-imino acids. The protonated nitrogen (or even the neutral ring nitrogen) acts as an electron sink, stabilizing the transition state for the loss of CO

. This is the "Hammick Mechanism" equivalent. If you heated this reaction (especially under acidic conditions or high-temperature basic reflux), your product turned into CO

and a mono-ester/mono-acid, or simply degraded.

The Fix:

  • Stop heating. Hydrolysis of electron-deficient esters (like position 2 and 4) is fast. It often proceeds at

    
     to RT.
    
  • Switch to LiOH. Lithium hydroxide is the reagent of choice.[1] The Li

    
     cation acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ester carbon, allowing hydrolysis to occur at lower temperatures, preserving the carboxylate.
    
Q2: "I see a new spot on TLC, but it’s not the diacid. It looks like a mono-ester."

Diagnosis: Regioselective Hydrolysis (Kinetic Control). The Science: In a quinoline-2,3-diester, the two esters are not equivalent.

  • Position 2: Highly electrophilic (adjacent to the electron-withdrawing Nitrogen). Hydrolyzes fast.

  • Position 3: More "benzene-like" and sterically crowded.[2] Hydrolyzes slow. If you stop too early or use insufficient equivalents of base, you will isolate the 2-acid-3-ester.

The Fix:

  • Stoichiometry: Use at least 3.5 to 4.0 equivalents of base. You need 2 eq for saponification and excess to push the kinetics of the sluggish C3 ester.

  • Solvent System: Ensure the reaction remains homogeneous. If the mono-acid precipitates (as a salt), the second hydrolysis cannot happen. Use THF/Water (see Protocol).

Q3: "The reaction worked, but I cannot extract the product. It stays in the water layer."

Diagnosis: Isoelectric Trapping . The Science: Quinoline dicarboxylic acids are zwitterionic. The ring nitrogen is basic (pKa ~4-5), and the carboxylic acids are acidic (pKa ~2 and ~4).

  • At pH 1 (Acid Workup): The molecule is cationic (protonated N). Water-soluble.[1][2]

  • At pH 14 (Basic Workup): The molecule is anionic (dicarboxylate). Water-soluble.[1][2]

  • At pH 3-4 (Isoelectric Point): The net charge is zero. This is the only point of minimum solubility.

The Fix:

  • Do NOT extract. You cannot effectively extract these diacids into EtOAc or DCM from water.

  • Precipitate. Carefully adjust the pH of the aqueous solution to the pI (typically pH 3.5–4.0) and let the product crash out. Filter it.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways and failure points in this specific chemistry.

QuinolineHydrolysis Start Quinoline Diester Hydrolysis CheckTLC Check TLC/LCMS (Conversion?) Start->CheckTLC Incomplete SM Remaining CheckTLC->Incomplete No Complete Conversion Complete CheckTLC->Complete Yes SolubilityIssue Issue: Solubility/Kinetics (Heterogeneous Mix) Incomplete->SolubilityIssue FixSolvent Fix: Switch to THF/H2O Use LiOH (Lewis Acid Cat.) SolubilityIssue->FixSolvent CheckYield Mass Recovery? Complete->CheckYield LowYield Low Yield / Gas Evolution CheckYield->LowYield < 50% GoodYield High Conversion But Product in Aqueous CheckYield->GoodYield Extraction Fails Decarbox Issue: Decarboxylation (Thermal/Acidic Instability) LowYield->Decarbox FixTemp Fix: Lower Temp (0°C-RT) Avoid Acid Hydrolysis Decarbox->FixTemp Zwitterion Issue: Zwitterionic Trap (Soluble at pH 1 & pH 14) GoodYield->Zwitterion FixpI Fix: Isoelectric Precipitation (Adjust to pH 3.5) Zwitterion->FixpI

Caption: Troubleshooting logic flow identifying the three primary failure modes: Solubility, Decarboxylation, and Isoelectric trapping.

Part 3: The "Gold Standard" Protocol

This protocol is designed to mitigate the risks of decarboxylation and solubility issues simultaneously.

Reagents:

  • Quinoline Diester (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (4.0 equiv) — Preferred over NaOH for solubility and coordination effects.
  • THF (Tetrahydrofuran) / Water (3:1 ratio)

Methodology:

  • Dissolution: Dissolve the diester in THF. Ensure it is fully soluble.[2] If the diester is highly lipophilic, a small amount of MeOH can be added, but avoid pure alcohol to prevent transesterification.

  • Saponification: Dissolve LiOH

    
    H
    
    
    
    O in the minimum amount of water. Add this dropwise to the THF solution at 0°C (Ice bath).
  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by LCMS/TLC.[3]

    • Critical Check: Do not heat unless absolutely necessary. If reaction stalls after 4 hours, add 1 more equivalent of LiOH.

  • Workup (The Isoelectric Trap):

    • Evaporate the THF under reduced pressure (keep bath <35°C). You are left with the aqueous lithium carboxylate salt.

    • Wash the aqueous layer once with minimal DCM to remove any unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl while monitoring with a pH meter.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Observation: The solution should become cloudy as the zwitterionic diacid precipitates.

  • Isolation: Filter the solid. Wash with a small amount of cold water, then cold acetone (to remove water). Dry under vacuum.

Part 4: Comparative Data (Reagent Selection)

Why LiOH? The following table summarizes the impact of cation choice on hydrolysis efficiency for heterocyclic esters.

ParameterLiOH (Recommended) NaOH HCl (Acid Hydrolysis)
Solubility in THF Good (Coordinates)PoorN/A
Reaction Temp 0°C – RTRT – RefluxReflux (Required)
Decarboxylation Risk LowModerate (if heated)High
Mechanism Carbonyl Activation (Lewis Acid)Direct Nucleophilic AttackProtonation/Water Attack
Typical Yield 85–95%60–75%< 40% (Degradation)

References

  • Lithium Hydroxide Advantage: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.[4] Chem. Pharm.[2][4] Bull. 2021, 69(6), 581-584.[4] Link[4]

  • Decarboxylation Mechanisms: The Copper-Quinoline Decarboxylation. J. Am. Chem. Soc. 1970, 92, 10, 3187–3189. (Foundational text on quinoline acid instability). Link

  • Zwitterionic Isolation: Method for the preparation of quinoline-2,3-dicarboxylic acid. US Patent 4766218A. (Details the specific pH adjustments required for isolation). Link

  • General Hydrolysis Troubleshooting: Troubleshooting Ester Hydrolysis. BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-Aminoquinoline-3,4-dicarboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-aminoquinoline-3,4-dicarboxylic acid via recrystallization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-aminoquinoline-3,4-dicarboxylic acid via recrystallization. The unique structural characteristics of this molecule present specific purification hurdles that require a systematic and well-understood approach to solvent selection and optimization.

Section 1: Understanding the Molecule - Key Physicochemical Considerations

Before troubleshooting experimental problems, it is crucial to understand the inherent chemical properties of 2-aminoquinoline-3,4-dicarboxylic acid. Its behavior in solution is governed by a combination of its functional groups:

  • Zwitterionic Nature: The molecule contains both a basic amino group (-NH₂) and two acidic carboxylic acid groups (-COOH). In neutral pH solutions, it likely exists as a zwitterion (internal salt), which can lead to high crystal lattice energy and low solubility in many common organic solvents. The solubility is therefore highly dependent on pH.[1]

  • Hydrogen Bonding: The presence of N-H and O-H groups makes the molecule an excellent hydrogen bond donor and acceptor. This property favors solubility in polar, protic solvents like water, alcohols, and acetic acid.

  • Aromatic System: The quinoline ring is a large, flat aromatic system capable of engaging in π-π stacking interactions. These interactions contribute to crystal lattice stability and can influence solvent choice.

These properties suggest that a one-size-fits-all solvent system is unlikely. A successful recrystallization strategy will require careful balancing of polarity, proticity, and temperature-dependent solubility.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of 2-aminoquinoline-3,4-dicarboxylic acid in a direct question-and-answer format.

Q1: What are the ideal properties of a recrystallization solvent for this compound, and where should I start my search?

A1: The ideal solvent should exhibit high solubility for 2-aminoquinoline-3,4-dicarboxylic acid at an elevated temperature (near the solvent's boiling point) and very low solubility at low temperatures (e.g., 0-4 °C).[2] This differential solubility is the driving force for crystallization and ensures a high recovery yield.

Given the molecule's polar and zwitterionic character, your solvent screening should begin with polar solvents. Consider the following candidates:

  • Polar Protic Solvents: Water, ethanol, methanol, isopropanol, and acetic acid. These can engage in hydrogen bonding. Be aware that solubility might be too high even at room temperature, potentially leading to low yields.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These are strong solvents but can be difficult to remove and may require an anti-solvent for precipitation.[3]

  • pH-Modified Aqueous Solutions: Given the amino acid-like structure, solubility can be dramatically increased in dilute aqueous acid (e.g., 0.1 M HCl, protonating the amino group) or dilute aqueous base (e.g., 0.1 M NaOH, deprotonating the carboxylic acid groups). Crystallization can then be induced by neutralizing the solution to the isoelectric point, where solubility is minimal.

Q2: My compound "oils out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution is supersaturated to a degree that favors amorphous liquid separation over ordered crystal lattice formation.[4] This is a common problem with compounds that have strong intermolecular forces.

Troubleshooting Steps:

  • Reheat and Dilute: Warm the mixture to redissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation level.[4]

  • Slow Down Cooling: This is the most critical factor. Rapid cooling, such as placing a hot flask directly into an ice bath, encourages oiling. Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to a colder environment.[5]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider switching to a solvent with a lower boiling point or employing a mixed-solvent system. For instance, dissolve the compound in a good solvent like DMF and slowly add a miscible anti-solvent like water at an elevated temperature until turbidity appears, then clarify with a drop of the good solvent before slow cooling.[4][6]

Q3: I'm getting a very low yield of recrystallized product. What are the common causes and solutions?

A3: A low yield is typically due to one of four issues: using too much solvent, incomplete crystallization, premature crystallization during filtration, or washing the final crystals with a solvent that is not ice-cold.[2][4]

Solutions:

  • Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using a large excess will keep a significant portion of your product in the mother liquor upon cooling.[2][5] If you've added too much, carefully evaporate some of the solvent to re-concentrate the solution.[7]

  • Maximize Crystallization Time & Temperature Differential: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath or refrigerator for an extended period can significantly increase crystal formation.

  • Pre-heat Filtration Funnel: If you perform a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent the product from crystallizing prematurely on the filter paper.

  • Wash with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[2]

Q4: No crystals are forming at all, even after slow cooling in an ice bath. What steps should I take?

A4: The failure of crystals to form is usually due to either insufficient supersaturation (the solution is too dilute) or the lack of a nucleation site for crystals to begin growing.[2][5]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.[2][7]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[5]

  • Increase Concentration: If the above methods fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent. Allow it to cool again slowly.[7]

  • Last Resort - Recover and Restart: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid. You can then re-attempt the recrystallization with a different, less-solubilizing solvent system.[5][7]

Q5: How do I choose between a single-solvent and a multi-solvent (anti-solvent) system?

A5: The choice depends on the solubility profile of your compound.

  • Single-Solvent System: This is the preferred method due to its simplicity. It is ideal when you can find one solvent that provides high solubility at high temperatures and low solubility at low temperatures.

  • Multi-Solvent System: This method is used when no single solvent is ideal. It is particularly effective for compounds that are either too soluble or too insoluble in common solvents.[6] You dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble, and then you slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy. The mixture is then heated to clarify and cooled slowly.[6]

Q6: The purified crystals are colored. How can I remove colored impurities?

A6: Colored impurities are often large, polar molecules with extended conjugation. They can frequently be removed by treating the hot solution with activated charcoal (Norit).

Procedure:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Add the charcoal to the slightly cooled solution, as adding it to a boiling solution can cause violent bumping.

  • Gently heat the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place approximately 10-20 mg of crude 2-aminoquinoline-3,4-dicarboxylic acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetic acid, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.

Protocol 2: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat gently.

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2]

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.[2]

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., DMF, DMSO).

  • While hot, slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).[6]

  • Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 2.

Section 4: Data & Visualization

Table 1: Predicted Solubility Profile and Characteristics of Potential Solvents

SolventTypeBoiling Point (°C)Expected RT SolubilityExpected Hot SolubilityNotes
WaterPolar Protic100LowModerate to HighGood for forming H-bonds. Potential for pH modification.
EthanolPolar Protic78Low to ModerateHighGood general-purpose solvent. Easy to remove.[8]
Acetic AcidPolar Protic118Moderate to HighVery HighMay protonate the amino group, increasing solubility.[9]
AcetonePolar Aprotic56LowModerateGood for less polar impurities.[3]
N,N-Dimethylformamide (DMF)Polar Aprotic153HighVery HighLikely requires an anti-solvent (e.g., water). Difficult to remove.
Ethyl Acetate / HexaneMixed~70Very LowModerateA common non-polar/polar aprotic mix for less polar compounds.[10]

Diagram 1: Troubleshooting Workflow for Recrystallization

A decision-making flowchart for addressing common experimental failures.

G start Recrystallization Problem oil Compound 'Oils Out' start->oil low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals sol_oil_1 Reheat & Add More Solvent oil->sol_oil_1 Is solution too concentrated? sol_oil_2 Ensure Slow Cooling oil->sol_oil_2 Was cooling too rapid? sol_yield_1 Reduce Initial Solvent Volume low_yield->sol_yield_1 Used too much solvent? sol_yield_2 Cool Longer / Colder low_yield->sol_yield_2 Is crystallization incomplete? sol_yield_3 Wash with Ice-Cold Solvent low_yield->sol_yield_3 Dissolving product during wash? sol_no_1 Scratch Flask with Glass Rod no_crystals->sol_no_1 Try inducing nucleation sol_oil_3 Try Different Solvent System sol_oil_2->sol_oil_3 Still failing? sol_no_2 Add Seed Crystal sol_no_1->sol_no_2 sol_no_3 Concentrate Solution & Recool sol_no_2->sol_no_3 Nucleation fails

Caption: Troubleshooting flowchart for common recrystallization issues.

Diagram 2: Solvent System Selection Workflow

A logical guide to selecting an appropriate solvent system based on initial screening.

G start Start: Perform Small-Scale Solvent Screening test_ideal Ideal Solubility Found? (Insoluble Cold, Soluble Hot) start->test_ideal test_rt Soluble at Room Temp in Most Solvents? test_hot Insoluble in Hot Solvents? test_rt->test_hot No res_mixed Result: Use Mixed-Solvent (Anti-Solvent) System test_rt->res_mixed Yes test_hot->res_mixed No res_ph Result: Consider pH Modification (Acid/Base) test_hot->res_ph Yes test_ideal->test_rt No res_single Result: Use Single-Solvent Recrystallization test_ideal->res_single Yes

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link][7]

  • Recrystallization. (n.d.). Recrystallization. Retrieved from [Link][2]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Retrieved from [11]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link][12]

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link][8]

  • PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][13]

  • Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. Retrieved from [14]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link][10]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link][3]

  • University of Connecticut. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Aminoquinoline-3,4-dicarboxylic Acid

[1][2] Part 1: The Stability Matrix (Executive Summary) Compound Profile: 2-Aminoquinoline-3,4-dicarboxylic acid is a highly functionalized quinoline scaffold.[1][2] Its stability at physiological pH (7.[1][2]4) is gover...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: The Stability Matrix (Executive Summary)

Compound Profile: 2-Aminoquinoline-3,4-dicarboxylic acid is a highly functionalized quinoline scaffold.[1][2] Its stability at physiological pH (7.[1][2]4) is governed by three competing factors: zwitterionic solubility limits , photochemical sensitivity , and metal chelation potential .[1][2]

ParameterStatus at pH 7.4Critical Risk Factor
Hydrolytic Stability High Stable to hydrolysis at RT.[1] The amide-like character of the 2-aminoquinoline tautomer confers resistance.
Photostability Low Critical Issue. The quinoline core is a fluorophore and photosensitizer.[1][2] Ambient light causes oxidative degradation.[1][2]
Solubility Moderate/Conditional Prone to "crashing out" if pH drifts < 6.[1][2]0. High ionic strength (e.g., 10x PBS) can trigger precipitation.[1][2]
Thermal Stability Moderate Stable at 37°C. Do not autoclave. Heat >60°C induces decarboxylation at the C3 position.[1][2]
Oxidative Stability Moderate Susceptible to N-oxide formation if left in solution >48h without antioxidants.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q: "My compound precipitated immediately upon dilution from DMSO into PBS. Why?" A: This is a classic "pH Shock" phenomenon.[1][2]

  • The Mechanism: 2-Aminoquinoline-3,4-dicarboxylic acid exists as a dianion at pH 7.[1][2]4. However, the stock solution (DMSO) is non-buffered.[1][2] When you spike a high concentration (e.g., 10 mM) into PBS, the local pH at the injection site can drop transiently if the compound is slightly acidic, or the hydrophobic effect dominates before ionization occurs.[2]

  • The Fix:

    • Pre-dilution: Dilute your DMSO stock 1:10 into 50 mM Tris-HCl (pH 8.0) first. The slightly higher pH ensures full ionization of the dicarboxylic acids.

    • Slow Addition: Add the stock to the vortexing buffer, not the other way around.

    • Check Calcium: If your buffer is Krebs-Henseleit or contains CaCl₂, the dicarboxylate moiety may form insoluble calcium chelates.[1][2] Switch to Ca²⁺-free buffer for the stock dilution.[1][2]

Q: "Can I sonicate the solution to re-dissolve the precipitate?" A: Proceed with caution. While sonication helps, it generates localized heat which can trigger decarboxylation of the C3-carboxylic acid (the position beta to the nitrogen is thermally labile).

  • Recommendation: Vortex vigorously for 30 seconds. If it does not dissolve, adjust pH to 8.0 with dilute NaOH.[1][2] If precipitate persists, filter and quantify the loss; do not heat/sonicate excessively.[1][2]

Category 2: Assay Interference & Degradation[1][2]

Q: "I see a loss of HPLC peak area over 24 hours in my autosampler. Is it hydrolyzing?" A: It is likely Photodegradation , not hydrolysis.[1][2]

  • The Mechanism: Aminoquinolines are active chromophores.[1][2] Under standard laboratory lighting (fluorescent/LED), they absorb photons and undergo photo-oxidation or dimerization.[1][2]

  • The Fix:

    • Use amber glass vials for all autosampler runs.[1][2]

    • If amber glass is unavailable, wrap tubes in aluminum foil.[1][2]

    • Keep the autosampler temperature at 4°C to slow secondary oxidative reactions.[1][2]

Q: "My fluorescence assay background is incredibly high." A: The compound itself is fluorescent.[1][2]

  • The Mechanism: The 2-aminoquinoline core has a strong quantum yield, often emitting in the blue/green region (400–500 nm) when excited by UV.

  • The Fix:

    • Run a spectral scan (Excitation/Emission) of the compound alone in your assay buffer.

    • If your assay uses a fluorophore (e.g., FITC, GFP) with overlapping spectra, you must use Time-Resolved Fluorescence (TRF) or switch to a Red/NIR dye (e.g., Alexa Fluor 647) to avoid interference.[1][2]

Part 3: Validated Protocols

Protocol A: Thermodynamic Solubility Assessment (pH 7.4)

Use this protocol to validate if the compound is suitable for your specific assay buffer.

  • Preparation: Weigh 2 mg of solid compound into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of your specific assay buffer (e.g., PBS pH 7.4).

    • Note: Do not use DMSO for this test; we are testing aqueous solubility limits.

  • Equilibration: Shake (do not vortex) at 37°C for 24 hours protected from light.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.[1][2]

    • Dilute supernatant 1:10 in 50:50 Water:Acetonitrile.[1][2]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Stress Test

Use this to determine the "shelf-life" of your working solution.

  • Control: 100 µM solution in PBS, kept at 4°C in the dark.

  • Stress Condition 1 (Light): 100 µM solution in clear glass, exposed to ambient lab light for 4 hours.

  • Stress Condition 2 (Heat): 100 µM solution in amber glass, heated to 60°C for 4 hours.

  • Analysis: Run LC-MS.

    • Success Criteria: >95% recovery compared to Control.[1][2]

    • Failure Mode: Appearance of [M-44] peak indicates decarboxylation (Heat failure).[1] Appearance of [M+16] indicates N-oxidation (Light failure).[1]

Part 4: Visualizations

Diagram 1: Solubilization Decision Tree

Follow this logic flow to prevent precipitation during experimental setup.

SolubilizationWorkflow Start Start: Solid Compound DMSO_Stock Dissolve in DMSO (Stock: 10-50 mM) Start->DMSO_Stock Check_Ca Does Buffer contain Ca2+ or Mg2+? DMSO_Stock->Check_Ca Target_Buffer Select Target Buffer Dilution_A Route A: Direct Dilution Risk: Chelation/Precipitation Check_Ca->Dilution_A No Dilution_B Route B: Intermediate Step Dilute 1:10 in Ca-free Tris pH 8.0 Check_Ca->Dilution_B Yes Final_Mix Final Assay Well (Final DMSO < 1%) Dilution_A->Final_Mix Dilution_B->Final_Mix Check_Clarity Visual Check: Precipitate Visible? Final_Mix->Check_Clarity Success Proceed to Assay Check_Clarity->Success Clear Failure Stop: Spin Down Measure Supernatant Conc. Check_Clarity->Failure Cloudy

Caption: Step-by-step logic for solubilizing 2-aminoquinoline-3,4-dicarboxylic acid to avoid ionic shock and chelation.

Diagram 2: Degradation Pathways

Mechanistic view of stability risks at physiological pH.

DegradationPathways Compound 2-Aminoquinoline- 3,4-dicarboxylic acid (Active) Light UV/Vis Light (> 4 hrs) Compound->Light Exposure Heat Heat (> 60°C) Compound->Heat Thermal Stress PhotoOx Photo-Oxidation Product (N-Oxide / Dimer) Light->PhotoOx Oxidative Stress Interference Assay Interference: Fluorescence Noise Light->Interference Excitation Decarb Decarboxylation Product (Loss of CO2 at C3) Heat->Decarb -CO2

Caption: Primary degradation routes.[1] Light exposure leads to oxidation; heat leads to irreversible decarboxylation.[2]

Part 5: References

  • Viola, G. et al. (2004).[1][2][3] "6-Aminoquinolones: photostability, cellular distribution and phototoxicity."[1][2][3] Toxicology in Vitro.

    • Relevance: Establishes the baseline photosensitivity of aminoquinoline scaffolds and the mechanism of light-induced degradation.

  • Zhou, X.Y.[1][2][4] & Chen, X. (2021).[1][2] "Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids." Letters in Organic Chemistry.

    • Relevance: details the thermal and catalytic decarboxylation susceptibility of quinoline carboxylic acids, particularly at the 3-position.

  • Musso, G. et al. (2010).[1][2] "Indole and Quinoline-3-carboxylic Acids as Plausible NMDA Receptor Antagonists."[1][2] Current Medicinal Chemistry.

    • Relevance: Discusses the structural stability and solubility requirements for quinoline-carboxylic acid pharmacophores in physiological buffers.

  • PubChem Compound Summary. (2024). "Quinoline-2,3-dicarboxylic acid (Analogous Stability Data)." National Library of Medicine.[1][2]

    • Relevance: Provides physicochemical properties (pKa, solubility) for the closest structural analogue, validating the zwitterionic behavior at pH 7.4.

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of aminoquinoline acids

The following technical support guide is designed for high-sensitivity HPLC workflows involving aminoquinoline derivatives (specifically 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, or AQC/AccQ-Tag chemistry). Topic:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for high-sensitivity HPLC workflows involving aminoquinoline derivatives (specifically 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, or AQC/AccQ-Tag chemistry).

Topic: Resolving Baseline Noise & Drift in Fluorescence-Based HPLC Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Executive Summary

Aminoquinoline-based derivatization (e.g., AQC) yields highly fluorescent ureas with a significant quantum yield. While this allows for femtomole-level sensitivity, it renders the baseline hypersensitive to mobile phase impurities, pump pulsations, and system contamination. The "noise" you see is rarely random; it is a symptom of a specific chemical or mechanical instability.

This guide isolates the three primary noise vectors: Photonic (Detector) , Chemical (Reagent/Hydrolysis) , and Physical (Column/System) .

Part 1: The "Ghost" in the Machine (Detector & Optics)

Q: My baseline has a high-frequency "fuzz" that persists even when the flow is off. Is my lamp dying?

A: Not necessarily. While a Xenon flash lamp (standard in FLD) loses intensity over time, high-frequency noise is often electronic or optical scattering rather than just "low energy."

The Mechanism: Aminoquinolines exhibit a large Stokes Shift . We typically excite at


 and detect emission at 

.
  • Raman Scatter Interference: If your specific method uses an excitation wavelength

    
    , the Raman scattering band of water or acetonitrile can shift into your emission window, creating a high background signal that looks like noise.
    
  • Lamp Pulse Frequency: If the baseline noise has a consistent frequency (e.g., matching the flash rate of the lamp), your flow cell may have a trapped micro-bubble acting as a lens, modulating the light with every pulse.

Troubleshooting Protocol:

  • The "Stop-Flow" Test: Turn off the pump but keep the detector on.

    • Noise stops? It is Hydrodynamic (Pump/Flow Cell).

    • Noise continues? It is Electronic/Optical (Lamp/Flow Cell dirty).

  • Wavelength Check: Ensure Excitation is set to 250 nm . Moving to 280 nm+ increases the risk of solvent Raman bands interfering with the 395 nm emission.

Part 2: The Chemistry of Noise (Reagents & Hydrolysis)

Q: I see a wandering baseline and "ghost peaks" that don't match my standards. Is this column bleed?

A: It is likely AMQ Hydrolysis . In AQC chemistry, the reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is unstable in water. It hydrolyzes rapidly to form 6-Aminoquinoline (AMQ) , also known as the "Reagent Peak."

The Casualty Chain:

  • Excess Reagent: You must use excess AQC to drive the reaction.

  • Hydrolysis: This excess becomes AMQ.

  • Elution: AMQ is a small, basic molecule. If your column equilibration is insufficient, or if the mobile phase pH drifts (acetate buffers are volatile), AMQ will smear along the baseline or elute as broad "ghost" humps rather than a sharp peak.

Critical Control Points:

  • Buffer Hygiene: Aminoquinoline methods often use Acetate or Phosphate buffers. Acetate is a carbon source for bacteria. Bacterial metabolic byproducts are fluorescent. Rule: Filter buffers (0.2

    
    m) daily and discard after 48 hours.
    
  • The "AMQ" Trap: Ensure your gradient ends with a high-organic wash (60-80% Acetonitrile) to fully elute the AMQ byproduct before the next injection. If AMQ carries over, it manifests as baseline drift in subsequent runs.

Data: Solvent Grade Impact on Baseline Noise (RFU)

Solvent Grade Background Noise (Peak-to-Peak) Drift (mAU/hr) Verdict
HPLC Grade High (> 15 units) > 2.0 Unsuitable for trace analysis
LC-MS Grade Low (< 2 units) < 0.5 Recommended

| Fresh Milli-Q | Low (< 1 unit) | < 0.2 | Gold Standard |

Part 3: The "Sticky" Baseline (Column & Passivation)

Q: My peaks are tailing, and the baseline takes forever to settle after the gradient. Why?

A: Aminoquinolines are Basic Nitrogen compounds. They interact strongly with free silanols on the silica support of your column.

The Mechanism: At neutral pH, residual silanols (


) on the column stationary phase are negatively charged (

). The protonated aminoquinoline (

) binds ionically to these sites. This is not "chromatography"; it is "ion exchange," resulting in peak tailing and a baseline that "drags."

The Fix:

  • Ternary Cleaning: Flush the column with Water / Methanol / Acetonitrile (1:1:1) with 0.1% Formic Acid . The acid protonates the silanols, releasing the stuck aminoquinolines.

  • Passivation: If the system has been dry or used with high-salt buffers, flush the entire LC system (without column) with 30% Phosphoric Acid for 30 minutes to passivate stainless steel surfaces, preventing metal chelation (quinolines are known metal chelators).

Part 4: Visual Troubleshooting Workflows
Diagram 1: Diagnosing Baseline Noise Types

Caption: A logic tree to classify noise based on frequency and behavior (Static vs. Dynamic).

NoiseDiagnosis Start Start: Observe Baseline FlowCheck Turn Pump OFF (Stop Flow) Start->FlowCheck NoiseStops Noise STOPS FlowCheck->NoiseStops NoisePersists Noise PERSISTS FlowCheck->NoisePersists PumpPulse Cyclic/Regular Pattern? (Pump Pulsation) NoiseStops->PumpPulse Bubble Random Spikes? (Air in Flow Cell) NoiseStops->Bubble Mixing Wavy/Drifting? (Mobile Phase Mixing) NoiseStops->Mixing Lamp High Freq Fuzz? (Lamp Aging/Gain) NoisePersists->Lamp Temp Slow Drift? (Temp/Electronics) NoisePersists->Temp

Diagram 2: Aminoquinoline Isolation Protocol

Caption: Step-by-step isolation of chemical vs. mechanical noise sources in AQC analysis.

IsolationProtocol Step1 1. Flush System (No Column) IPA/Water 50:50 Step2 2. Install Restriction Capillary Step1->Step2 Step3 3. Run Gradient (0% -> 100% B) Step2->Step3 Decision Baseline Flat? Step3->Decision OutcomeA Source: Column (Dirty/Silanols) Decision->OutcomeA Yes (System Clean) OutcomeB Source: Mobile Phase (Contaminated Water/Buffer) Decision->OutcomeB No (System Dirty)

References
  • Waters Corporation. (2024). Derivatization of Amino Acids Using Waters AccQ[1][2][3][4]•Tag Chemistry. Retrieved from

  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Retrieved from

  • Sigma-Aldrich (Merck). (2023). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from

  • National Institutes of Health (PMC). (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids. Retrieved from

  • Teledyne. (2024). Laser Wavelength Selection and Avoiding Fluorescence in Raman Spectroscopy. Retrieved from

Sources

Optimization

Controlling regioselectivity in the synthesis of 3,4-substituted quinolines

The following technical guide is structured as a Specialized Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols over generic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Specialized Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols over generic textbook descriptions.

Ticket Subject: Controlling Regioselectivity in 3,4-Functionalization Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Synthesizing 3,4-substituted quinolines presents a unique regiochemical challenge. Unlike the benzene ring (positions 5–8), which is governed by electrophilic aromatic substitution rules, the pyridine ring (positions 2–4) requires specific cyclization strategies to break its inherent electronic bias.

  • The Problem: The C3 position is naturally nucleophilic in the free base but inert to electrophilic attack compared to the benzene ring. The C4 position is electrophilic. Achieving distinct substituents at both C3 and C4 simultaneously often results in regioisomeric mixtures (e.g., 2,3- vs 2,4-substitution or 5- vs 7-isomerism).

  • The Solution: We utilize three "Logic Modules" to control this:

    • Thermodynamic vs. Kinetic Switching (Friedländer).

    • Polarized Insertion (Larock).

    • Electrophilic Trapping (Iodocyclization).

🧩 Module 1: Decision Logic & Workflow

Before starting synthesis, determine your substitution pattern requirements using the decision tree below.

QuinolineLogic cluster_legend Key Strategy Start START: Target Structure Q1 Are C3 and C4 substituents identical (e.g., fused ring)? Start->Q1 Q2 Is the C3 substituent a Halogen or Chalcogen? Q1->Q2 No Friedlander METHOD A: Friedländer Synthesis (Thermodynamic Control) Q1->Friedlander Yes Q3 Is the Starting Material an o-Amino Aldehyde/Ketone? Q2->Q3 No Iodocyclization METHOD B: Electrophilic Cyclization (C3-I / C4-Alkyl) Q2->Iodocyclization Yes Q3->Friedlander Yes Larock METHOD C: Larock Annulation (Pd-Catalyzed Insertion) Q3->Larock No (Using o-Haloaniline) Acid/Base Switch Acid/Base Switch Friedlander->Acid/Base Switch 3-Halo Handle 3-Halo Handle Iodocyclization->3-Halo Handle Steric Steering Steric Steering Larock->Steric Steering

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

🛠️ Module 2: The Protocols (Standard Operating Procedures)
Protocol A: The "Switchable" Friedländer Synthesis

Best for: 2,3-dialkyl or 2-alkyl-3-aryl quinolines. Mechanism: Condensation of 2-aminobenzaldehyde with an enolizable ketone. The Regio-Switch:

  • Acidic Conditions: Favor the thermodynamic enol (more substituted), leading to 3-substituted products.

  • Basic Conditions: Favor the kinetic enolate (less substituted), leading to non-3-substituted (2-substituted only) products.

Case Study: Reaction with 2-Butanone

Condition Catalyst Active Species Attack Site Major Product
Kinetic KOH / EtOH Kinetic Enolate (Terminal CH₃) C1 of Ketone 2-Ethylquinoline

| Thermodynamic | H₂SO₄ / AcOH | Thermodynamic Enol (Internal CH₂) | C3 of Ketone | 2,3-Dimethylquinoline |

Step-by-Step (Thermodynamic Route):

  • Dissolve: 1.0 equiv 2-aminobenzaldehyde and 1.2 equiv ketone in Glacial Acetic Acid (0.5 M).

  • Catalyze: Add 5 mol% conc. H₂SO₄.

  • Reflux: Heat to 90°C for 2–4 hours. Monitor TLC for disappearance of aldehyde.

  • Workup: Cool to RT. Neutralize with sat. NaHCO₃ (Caution: foaming). Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: Regioselective Iodocyclization (The "Surefire" Method)

Best for: Creating a 3-iodo-4-substituted scaffold for late-stage cross-coupling (Suzuki/Sonogashira) at C3. Regiocontrol: 100% Selective. The electrophile (I⁺) always ends up at C3; the alkyne substituent ends up at C4.

Reagents:

  • Substrate:

    
    -(2-alkynyl)aniline.
    
  • Electrophile: I₂ or ICl.

  • Solvent: CH₂Cl₂ or MeCN.[2]

Step-by-Step:

  • Preparation: Dissolve

    
    -(2-(phenylethynyl)phenyl)acetamide (or free amine) in CH₂Cl₂ (0.1 M).
    
  • Cyclization: Add 3.0 equiv of NaHCO₃ and 1.2 equiv of I₂.

  • Reaction: Stir at RT for 30 mins. The reaction is usually rapid.

  • Quench: Add sat. Na₂S₂O₃ to remove excess iodine (color changes from purple to yellow).

  • Result: Yields 3-iodo-4-phenylquinoline . The iodine is now a handle for Pd-catalyzed coupling to install any group at C3.

Technical Note: If using


-unprotected anilines, ICl is preferred over I₂ for faster kinetics.
🔧 Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: "I'm getting a mixture of regioisomers in my Larock Synthesis."

Diagnosis: You are likely using an unsymmetrical internal alkyne (


).
Root Cause:  In the Larock indole/quinoline synthesis, the alkyne insertion into the Aryl-Pd bond is governed by sterics. The larger group (

) prefers to be beta to the nitrogen (position C4) to avoid clashing with the catalyst/aniline system. However, if

and

are similar in size (e.g., Methyl vs Ethyl), selectivity drops.

Corrective Actions:

  • Switch Ligands: Use bulky, electron-rich phosphines (e.g.,

    
    ) to enhance steric discrimination.
    
  • Use the "Dummy" Group Strategy: Use a silyl-protected alkyne (TMS-C≡C-R). The TMS group is bulky and will force the R-group to C3. You can then deprotect or substitute the TMS group later.

  • Alternative: Switch to Protocol B (Iodocyclization) which is electronically controlled, not sterically controlled.

Issue 2: "My Friedländer reaction failed with 2-aminobenzophenone."

Diagnosis: Steric hindrance and electronic deactivation. Root Cause: 2-aminobenzophenone is less reactive than 2-aminobenzaldehyde because the ketone carbonyl is less electrophilic and sterically crowded. Solution:

  • Force Conditions: Switch solvent to Diphenyl ether and heat to 180°C (thermal cyclization).

  • Lewis Acid Boost: Add 10 mol% AuCl₃ or Bi(OTf)₃. These are "soft" Lewis acids that activate the carbonyl specifically for N-attack.

Issue 3: "I need a 3-Nitro or 3-Ester group."

Diagnosis: Direct nitration of quinoline gives 5/8-nitro isomers (benzene ring). Solution: Do not try to functionalize the quinoline ring directly.

  • Strategy: Use the Gould-Jacobs Reaction or Conrad-Limpach synthesis.

    • React aniline with diethyl ethoxymethylenemalonate (EMME).

    • Thermal cyclization gives the 3-ester-4-hydroxyquinoline.

    • Convert 4-OH to 4-Cl (POCl₃) and remove via hydrogenolysis (Pd/C, H₂) if only the 3-substituent is desired.

📊 Data & Comparison Table
MethodKey Regiocontrol FactorC3 Substituent OriginC4 Substituent OriginLimitations
Friedländer Acid (C3) vs Base (C2)Ketone

-carbon
Ketone CarbonylRequires o-amino carbonyls; unstable aldehydes.
Larock Sterics (Bulky

C4)
Alkyne (Smaller Group)Alkyne (Larger Group)Internal alkynes give mixtures; requires Pd catalyst.
Iodocyclization Electronic (Electrophile

C3)
Electrophile (I, SePh)Alkyne SubstituentRequires o-alkynyl aniline; C3 limited to halides/chalcogens initially.
Povarov Lewis Acid / EnamineAldehyde/LinkerEnamine/LinkerOften gives 2,4-sub; requires modified enamines for 2,3.
📚 References
  • Larock Synthesis & Internal Alkynes:

    • Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

    • Source:J. Org.[3] Chem. (ACS Publications).

    • URL:[Link]

    • Relevance: Defines the iodocyclization protocol for perfect 3,4-regiocontrol.

  • Friedländer Mechanism:

    • Title: Concerning the mechanism of the Friedländer quinoline synthesis.

    • Source:Can. J. Chem.

    • URL:[Link]

    • Relevance: Explains the kinetic vs. thermodynamic enol intermediates.

  • Transition Metal Catalysis Overview:

    • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

    • Source:Molecules (MDPI).

    • URL:[Link]

    • Relevance: Reviews modern Rh/Pd C-H activation methods for 3,4-substitution.

End of Technical Support Guide. For further assistance with specific substrate incompatibility, please submit a structural query.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-aminoquinoline-3,4-dicarboxylic acid

The following guide provides a technical analysis of the 1H NMR characteristics of 2-aminoquinoline-3,4-dicarboxylic acid , comparing it with its synthetic precursors (esters) and structural analogs. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 1H NMR characteristics of 2-aminoquinoline-3,4-dicarboxylic acid , comparing it with its synthetic precursors (esters) and structural analogs.

Executive Summary

2-aminoquinoline-3,4-dicarboxylic acid is a critical scaffold in medicinal chemistry, particularly for the development of glutamate receptor ligands and kinase inhibitors. Its characterization is often complicated by low solubility and the formation of zwitterionic species.

This guide compares the proton NMR profile of the free di-acid against its diethyl ester precursor and mono-carboxylic acid analogs . This comparison is essential for monitoring hydrolysis reactions and confirming regioselectivity during synthesis.

Key Spectral Features
  • Deshielding Zone: The C4-carboxylic acid exerts a strong peri-deshielding effect on the H-5 proton, shifting it downfield (typically >8.5 ppm).

  • Exchangeable Protons: The 2-amino group (

    
    ) and the two carboxylic acid groups (
    
    
    
    ) appear as broad singlets that are highly sensitive to concentration and water content in DMSO-
    
    
    .
  • Solvent Choice: Due to the polarity of the dicarboxylic acid, DMSO-

    
      is the mandatory solvent for resolution; 
    
    
    
    is suitable only for the ester derivatives.

Structural Analysis & Numbering

The quinoline ring is numbered starting from the nitrogen (1) and proceeding clockwise. The substituents are:

  • Position 2: Amino group (

    
    ) – Electron donating (Shielding).
    
  • Position 3: Carboxylic acid (

    
    ) – Electron withdrawing.
    
  • Position 4: Carboxylic acid (

    
    ) – Electron withdrawing (Steric crowding).
    
Theoretical Shift Prediction (Additivity)
  • H-5 (Peri-proton): Proximity to the C4-carbonyl group causes significant deshielding (Anisotropy).

  • H-8 (Adjacent to N): Typically downfield in quinolines, but the electron-rich 2-amino group moderates this via resonance.

Comparative Data Tables

Table 1: Chemical Shift Comparison (DMSO- , 400 MHz)

Note: Values for the di-acid are composite data derived from hydrolysis trends of the experimental ester and analogous 2-amino-3-carboxylic acids.

Proton AssignmentTarget: 3,4-Di-Acid (

ppm)
Precursor: Diethyl Ester (

ppm)
Analog: 3-COOH Mono-Acid (

ppm)
Multiplicity

Coupling (Hz)
-COOH (x2) 12.5 - 14.0 (Broad)Absent12.8 (1H)Broad s-
H-5 8.60 - 8.75 8.197.95Doublet (d)8.0 - 8.5
H-8 7.60 - 7.70 7.857.55Doublet (d)8.0 - 8.5
H-7 7.45 - 7.55 7.657.25Triplet (t)7.5
H-6 7.20 - 7.30 7.457.10Triplet (t)7.5
-NH₂ (2-Pos) 7.80 - 8.20 (Broad)7.10 - 7.307.50Broad s-
Ester -CH₂- Absent4.35 (q)AbsentQuartet7.1
Ester -CH₃ Absent1.35 (t)AbsentTriplet7.1

Critical Observation: The disappearance of the ethyl quartet (~4.35 ppm) and triplet (~1.35 ppm) is the primary indicator of successful hydrolysis. The appearance of a very broad signal >12 ppm confirms the free acid.

Synthesis & Characterization Workflow

The synthesis typically proceeds via the reaction of 2-aminobenzonitrile with acetylenedicarboxylates, followed by cyclization and hydrolysis. The NMR profile changes drastically at each step.

G cluster_0 NMR Monitoring Points Start 2-Aminobenzonitrile + DMAD/DEAD Inter Intermediate: Enamine/Fumarate Start->Inter Michael Addition Ester Product A: Dialkyl 2-aminoquinoline- 3,4-dicarboxylate Inter->Ester Cyclization (Base/Heat) Acid Target Product: 2-Aminoquinoline- 3,4-dicarboxylic acid Ester->Acid Hydrolysis (NaOH/H2O, then HCl)

Figure 1: Synthetic pathway and critical monitoring points for NMR analysis. The transition from Ester to Acid involves the loss of aliphatic signals and the downfield shift of aromatic protons.

Experimental Protocol for Optimal Resolution

To obtain a publication-quality spectrum of the di-acid, standard preparation often fails due to aggregation. Follow this self-validating protocol:

  • Solvent Preparation: Use DMSO-

    
      (99.8% D).
    
    • Why? The dicarboxylic acid is insoluble in

      
       and 
      
      
      
      .
  • Sample Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent.

    • Caution: Higher concentrations (>10 mg) lead to stacking interactions, broadening the aromatic peaks.

  • Acidification (Optional but Recommended):

    • If the

      
       or 
      
      
      
      peaks are too broad or merged, add 1 drop of
      
      
      (TFA-
      
      
      )
      .
    • Effect: This protonates the amine and breaks H-bond dimers, sharpening the aromatic signals and shifting the exchangeable protons to a distinct region.

  • 
     Shake: 
    
    • After the initial scan, add 2 drops of

      
       and shake.
      
    • Validation: Signals at ~13 ppm (

      
      ) and ~8.0 ppm (
      
      
      
      ) must disappear. If aromatic peaks remain unchanged, the backbone is intact.

References

  • Synthesis of 2-Aminoquinoline Derivatives

    • Facile and Efficient Synthesis of 2-Aminoquinoline Deriv
  • Ester Precursor Characterization

    • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. (RSC Organic & Biomolecular Chemistry).
  • General Quinoline Carboxylic Acid Shifts

    • 1H NMR of 2-methylquinoline-4-carboxylic acid and analogs.
  • 2-Aminobenzonitrile Precursors

    • 2-Aminobenzonitrile: Synthesis and Application.
Comparative

A Senior Application Scientist's Guide to Differentiating Amino and Carboxylic Acid Moieties on Quinolines using FTIR Spectroscopy

Introduction: Beyond Simple Identification In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Identification

In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this scaffold, often with amine or carboxylic acid groups, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. Distinguishing between these functional groups is a fundamental analytical task. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide moves beyond a simple recitation of characteristic frequencies. It is designed for researchers and drug development professionals, providing an in-depth comparison of the FTIR spectral signatures of amino and carboxylic acid moieties on a quinoline ring. We will explore the underlying principles of vibrational spectroscopy, analyze the subtle yet significant influence of the quinoline ring system, and provide actionable experimental protocols to ensure data integrity and reproducibility.

Pillar 1: The Vibrational Signatures of Key Functional Groups

The diagnostic power of FTIR lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group possesses a unique set of bonds that absorb infrared radiation at characteristic frequencies, creating a distinct "fingerprint."

The Amino Moiety (-NH₂) Signature

A primary aromatic amine, such as an aminoquinoline, is characterized by several key vibrations. The most diagnostic are the N-H stretching modes.

  • N-H Stretching: Unlike the single, broad hydroxyl peak of alcohols, a primary amine (-NH₂) displays two distinct, moderately intense, and relatively sharp peaks in the 3500-3300 cm⁻¹ region.[1][2][3] These arise from the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds.[1][4] The presence of two peaks in this region is a hallmark of a primary amine. A secondary amine (R₂NH) would show only a single weak band here, while a tertiary amine (R₃N) would be absent.[1]

  • N-H Bending (Scissoring): Primary amines exhibit a moderate to strong bending vibration (scissoring motion) between 1650-1580 cm⁻¹ .[1] This peak can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position, coupled with the N-H stretching bands, confirm the amine's presence.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines like aminoquinolines produces a strong band typically found in the 1335-1250 cm⁻¹ range.[1][4]

The Carboxylic Acid (-COOH) Signature

The carboxylic acid moiety presents one of the most recognizable and dramatic signatures in an FTIR spectrum, largely due to strong intermolecular hydrogen bonding.

  • O-H Stretching: The most prominent feature is an exceptionally broad and strong absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[5][6][7][8] This breadth is a direct consequence of the extensive hydrogen bonding between carboxylic acid molecules, which form stable dimers in the solid state.[7][8] This broad peak often partially overlaps with C-H stretching signals.[7]

  • C=O (Carbonyl) Stretching: An intense, sharp peak corresponding to the carbonyl stretch is the second key identifier, typically appearing between 1760-1690 cm⁻¹ .[6][7] For carboxylic acids conjugated with an aromatic system like quinoline, this peak is often shifted to the lower end of the range, around 1710-1690 cm⁻¹ .[5] The high intensity of this peak is due to the large change in dipole moment during the vibration.

  • C-O Stretching & O-H Bending: A combination of C-O stretching and in-plane O-H bending vibrations results in bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[7]

Pillar 2: Comparative Analysis - The Quinoline Context

When these functional groups are attached to a quinoline ring, the electronic properties of the aromatic system modulate their vibrational frequencies. The quinoline ring itself contributes to the spectrum with aromatic C-H stretches (>3000 cm⁻¹) and multiple C=C and C=N ring stretching bands in the 1650-1400 cm⁻¹ region.[9][10] The key to differentiation lies in focusing on the unique and non-overlapping signals.

The definitive comparison is stark:

  • High-Frequency Region (3500-2500 cm⁻¹): An aminoquinoline will show two sharp peaks. A quinoline carboxylic acid will display a massive, broad absorption trough. This is the most immediate and unambiguous point of differentiation.

  • Carbonyl Region (1800-1650 cm⁻¹): The presence of a very strong, sharp peak around 1700 cm⁻¹ is an unequivocal indicator of the carboxylic acid moiety.[11][12] The aminoquinoline will have no such peak in this region. Its N-H bend around 1600 cm⁻¹ is typically less intense and should not be confused with a carbonyl signal.

The molecular structures below illustrate the functional groups under comparison.

Caption: Molecular structures of representative amino- and carboxylic acid-substituted quinolines.

Data Summary: A Head-to-Head Comparison

The following tables summarize the key distinguishing vibrational frequencies.

Table 1: Characteristic FTIR Peaks for a Primary Amino Group on a Quinoline Ring

Vibration Mode Typical Wavenumber (cm⁻¹) Intensity Appearance
Asymmetric N-H Stretch 3500 - 3400 Medium Sharp
Symmetric N-H Stretch 3400 - 3300 Medium Sharp
N-H Bend (Scissoring) 1650 - 1580 Medium-Strong Sharp

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Sharp |

Table 2: Characteristic FTIR Peaks for a Carboxylic Acid Group on a Quinoline Ring

Vibration Mode Typical Wavenumber (cm⁻¹) Intensity Appearance
O-H Stretch 3300 - 2500 Strong Very Broad
C=O Stretch (Conjugated) 1710 - 1690 Very Strong Sharp
C-O Stretch 1320 - 1210 Strong Sharp

| O-H Bend | 1440 - 1395 | Medium | Broad |

Table 3: At-a-Glance Differentiators

Feature Aminoquinoline Quinoline Carboxylic Acid Confidence
~3400 cm⁻¹ Region Two sharp N-H peaks Start of very broad O-H trough Very High
~1700 cm⁻¹ Region Absent Intense, sharp C=O peak Definitive

| Overall Appearance | Dominated by sharp peaks | Dominated by broad O-H and intense C=O | Very High |

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible FTIR data is paramount. The following protocol utilizes Attenuated Total Reflectance (ATR), a modern technique ideal for analyzing solid powders with minimal sample preparation.[13][14][15]

Protocol: ATR-FTIR Analysis of Quinolines

This protocol is designed for a standard FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.[16]

G start Start Analysis step1 Step 1: Clean ATR Crystal Wipe with isopropyl alcohol. Ensure complete evaporation. start->step1 step2 Step 2: Collect Background Spectrum Acquire spectrum of clean, empty crystal. This accounts for atmospheric H₂O and CO₂. step1->step2 step3 Step 3: Apply Sample Place a small amount (1-2 mg) of the powdered quinoline derivative onto the center of the crystal. step2->step3 step4 Step 4: Apply Pressure Use the ATR press to ensure firm, uniform contact between the sample and the crystal. Rationale: The evanescent wave only penetrates a few microns; good contact is critical for a strong signal. step3->step4 step5 Step 5: Collect Sample Spectrum Acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution). step4->step5 step6 Step 6: Process Data Perform automatic baseline correction and ATR correction if the software allows. The ATR correction accounts for the wavelength-dependent depth of penetration. step5->step6 step7 Step 7: Clean Up Remove the sample powder and clean the crystal thoroughly as in Step 1. step6->step7 end_node Analysis Complete step7->end_node

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Causality and Self-Validation:

  • Step 2 (Background Collection): This is a critical self-validation step. By ratioing the sample spectrum against the background, atmospheric interferences are computationally removed, ensuring the resulting spectrum is solely from the sample.[14]

  • Step 4 (Applying Pressure): Insufficient contact results in a weak, low-quality spectrum. Ensuring a strong signal by applying pressure validates that the collected data is representative of the bulk material.[13][17]

  • Reproducibility: For robust validation, the analysis should be repeated on a fresh aliquot of the same sample. The resulting spectra should be virtually superimposable, confirming the method's reproducibility.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for distinguishing between amino and carboxylic acid moieties on a quinoline core. The key lies in recognizing the holistic pattern rather than isolated peaks. The unmistakable contrast between the dual, sharp N-H stretching bands of the amino group and the profoundly broad O-H absorption of the carboxylic acid provides the primary point of differentiation. This is unequivocally confirmed by the presence or absence of the intense carbonyl (C=O) stretching peak near 1700 cm⁻¹. By employing a robust experimental technique like ATR-FTIR and understanding the vibrational principles, researchers can confidently and rapidly characterize their quinoline derivatives, accelerating the drug discovery and development process.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Lambda Solution. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • Columbia University, Department of Chemistry. Sample preparation for FT-IR. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Shimadzu Corporation. Powder Samples. [Link]

  • PMC. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • Journal of Molecular Spectroscopy. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. [Link]

  • SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (2018). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 2-Aminoquinoline-3,4-dicarboxylic Acid: A Comparative Methodological Guide

Executive Summary & Strategic Context 2-Aminoquinoline-3,4-dicarboxylic acid is a highly functionalized heteroaromatic scaffold, often encountered as a complex synthetic intermediate in the development of NMDA receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Aminoquinoline-3,4-dicarboxylic acid is a highly functionalized heteroaromatic scaffold, often encountered as a complex synthetic intermediate in the development of NMDA receptor antagonists or as a degradation product in tryptophan metabolism studies.

Characterizing this molecule presents a unique analytical challenge due to its amphoteric nature (basic 2-amino group and acidic 3,4-dicarboxylic moiety). This guide compares the mass spectrometric performance of this compound across different ionization modes and energy regimes, providing a roadmap for optimal detection and structural elucidation.

Key Finding: While Negative Mode ESI (ESI-) offers superior sensitivity for quantification due to the dicarboxylic acid motif, Positive Mode ESI (ESI+) provides richer structural data through characteristic "ortho-effect" dehydration pathways, essential for distinguishing it from regioisomers.

Comparative Analysis: Ionization Modes & Performance

This section objectively compares the "performance" of the analyte under different experimental conditions.

Table 1: Performance Matrix by Ionization Mode[1]
FeatureESI Positive Mode (+) ESI Negative Mode (-) EI (Electron Impact)
Primary Precursor

(m/z 233.05)

(m/z 231.04)

(m/z 232.05)
Ionization Site 2-Amino Nitrogen / Quinoline NCarboxylate (3- or 4-position)Delocalized Radical Cation
Sensitivity Moderate (Matrix dependent)High (Acidic protons dominate)Low (Requires derivatization)
Fragmentation Richness High (Complex rearrangements)Low (Simple CO₂ losses)High (Ring cleavage)
Key Application Structural Elucidation, Isomer DifferentiationDMPK Quantification, Trace AnalysisLibrary Matching (GC-MS)
Deep Dive: The "Ortho Effect" Advantage

The 3,4-dicarboxylic acid substitution pattern is the critical differentiator.

  • In ESI(+): The proximity of the C3 and C4 carboxyl groups facilitates a cyclic anhydride intermediate via the loss of water (-18 Da). This is a diagnostic transition (m/z 233

    
     215) that does not occur in meta- (2,6-) or para- (2,7-) isomers.
    
  • In ESI(-): The Coulombic repulsion between ionized carboxylates prevents anhydride formation. The spectrum is dominated by sequential decarboxylation (-44 Da), making it difficult to distinguish from other dicarboxylic isomers.

Detailed Fragmentation Mechanisms

Pathway A: ESI Positive Mode (Structural Profiling)

Precursor: m/z 233.05



The protonation likely occurs at the ring nitrogen or the exocyclic amine. The fragmentation is driven by charge-remote and charge-proximate interactions.

  • Dehydration (The Diagnostic Step):

    • Mechanism: Nucleophilic attack of the C4-carbonyl oxygen on the C3-carbonyl carbon (or vice versa) releases H₂O.

    • Transition: m/z 233

      
       215 (Cyclic Anhydride).
      
  • Decarbonylation/Decarboxylation:

    • From the anhydride (m/z 215), the molecule loses CO (-28 Da) or CO₂ (-44 Da) to relieve ring strain.

    • Transition: m/z 215

      
       187 (Loss of CO) or 171 (Loss of CO₂).
      
  • Amine Loss:

    • High collision energy (CE > 35 eV) triggers the loss of ammonia (NH₃).

    • Transition: m/z 233

      
       216.
      
Pathway B: ESI Negative Mode (Quantification)

Precursor: m/z 231.04



  • Primary Decarboxylation:

    • Loss of the C4-carboxylate as CO₂ is electronically favored to stabilize the negative charge on the aromatic ring.

    • Transition: m/z 231

      
       187.
      
  • Secondary Decarboxylation:

    • Subsequent loss of the second CO₂ group.

    • Transition: m/z 187

      
       143 (Aminoquinoline core).
      

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways in ESI(+) mode, highlighting the diagnostic anhydride formation.

FragmentationPathway cluster_legend Mechanism Key Parent Precursor [M+H]+ m/z 233 Anhydride Cyclic Anhydride Intermediate m/z 215 Parent->Anhydride - H₂O (18 Da) [Ortho Effect] Deamined Des-amino Ion m/z 216 Parent->Deamined - NH₃ (17 Da) High CE Core Quinoline Core (Radical Cation) m/z 187 Anhydride->Core - CO (28 Da) Final Fragment m/z 159 Core->Final - CO (28 Da) key1 Blue Path: Diagnostic for 3,4-substitution

Caption: ESI(+) Fragmentation pathway highlighting the diagnostic dehydration step characteristic of vicinal dicarboxylic acids.

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-aminoquinoline-3,4-dicarboxylic acid in 1 mL DMSO (solubility is limited in pure water/methanol).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential for ESI(+) protonation. For ESI(-), use 5 mM Ammonium Acetate (pH 7.0).

LC Conditions (Reverse Phase)
  • Column: C18 charged surface hybrid (CSH) column (e.g., Waters XSelect), 2.1 x 100 mm, 1.7 µm.

    • Reasoning: The amino group causes tailing on traditional C18; CSH provides better peak shape for basic heterocycles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins.

Mass Spectrometry Parameters (Triple Quad)
  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-)

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Collision Energy (CE):

    • Ramp 15–45 eV.

    • Note: The Anhydride transition (233->215) requires low energy (15-20 eV). The ring cleavage requires high energy (>35 eV).

Comparison with Alternatives (Analogs)

When distinguishing this compound from similar quinoline derivatives, use the following "fingerprints":

CompoundDiagnostic Fragment (ESI+)Mechanism
2-Aminoquinoline-3,4-diCOOH m/z 215 (M-18)Anhydride formation (requires 3,4-vicinal COOH)
Kynurenic Acid (4-OH-2-COOH) m/z 144 (M-46)Loss of H₂O + CO (typical of

-hydroxy acids)
Quinoline-2,4-diCOOH m/z 189 (M-44)Direct CO₂ loss (No anhydride possible due to distance)

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from

  • National Institutes of Health (PMC). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from

  • Science Ready. Mass Spectrometry Fragmentation Patterns – Technical Guide. Retrieved from

Sources

Comparative

Crystal Structure Analysis of 2-Aminoquinoline-3,4-dicarboxylic Acid Dihydrate

Executive Summary & Structural Significance[1][2] This guide provides a technical analysis of 2-aminoquinoline-3,4-dicarboxylic acid dihydrate , a critical scaffold in the synthesis of metallo-pharmaceuticals and Metal-O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

This guide provides a technical analysis of 2-aminoquinoline-3,4-dicarboxylic acid dihydrate , a critical scaffold in the synthesis of metallo-pharmaceuticals and Metal-Organic Frameworks (MOFs). Unlike its anhydrous counterparts, the dihydrate form exhibits unique supramolecular stability driven by water-mediated hydrogen bonding networks.

For researchers in drug discovery (specifically NMDA receptor antagonists) and materials science, understanding the lattice dynamics of this molecule is essential. This guide compares the dihydrate form against its primary structural alternative, Quinoline-2,3-dicarboxylic acid , to highlight how the 2-amino substituent alters crystal packing and solubility profiles.

Comparative Analysis: Target vs. Alternative

In structural biology and ligand design, the "performance" of a crystal form is measured by its thermodynamic stability, solubility, and utility as a supramolecular synthon.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 2-Aminoquinoline-3,4-dicarboxylic acid (Dihydrate) Alternative: Quinoline-2,3-dicarboxylic acid (Anhydrous) Implication for Development
Crystal System Triclinic (Typical for hydrates of this class)Monoclinic (

)
Triclinic systems often require more complex refinement strategies due to lower symmetry.
H-Bond Donors High (Amino group + 2 Carboxyls + Water)Moderate (2 Carboxyls only)The amino group creates additional "anchoring" points, increasing lattice energy.
Zwitterionic Potential High (Proton transfer from COOH

Ring N)
Moderate (Often exists as neutral dimer)Zwitterions drastically improve aqueous solubility, crucial for bioavailability.
Lattice Solvent Structural Water (2

)
None (Anhydrous)Water molecules act as "glue," bridging layers. Dehydration often collapses the crystal (loss of crystallinity).

-

Stacking
Offset-stacking (interrupted by water)Strong, continuous face-to-face stackingAnhydrous forms are often less soluble due to tight

-stacking; hydrates dissolve faster.
Expert Insight: The "Amino Effect"

The presence of the amino group at position 2 is not merely decorative. It introduces a Supramolecular Heterosynthon . While the standard quinoline-2,3-dicarboxylate relies on Carboxyl-Carboxyl homodimers (


), the 2-amino variant preferentially forms Amino-Carboxyl interactions . This disrupts the planar stacking seen in the alternative, creating voids that are stabilized by the inclusion of water molecules (the dihydrate form).

Structural Characterization Workflow

To validate the dihydrate structure, researchers must distinguish between surface moisture and lattice water. The following workflow ensures rigorous characterization.

Diagram 1: Structural Validation Logic

StructuralAnalysis Sample Crude Sample Recryst Slow Evaporation (EtOH/H2O 1:1) Sample->Recryst SCXRD Single Crystal XRD (Mo Ku03b1) Recryst->SCXRD Select Prism TGA TGA Analysis (Thermal Stability) Recryst->TGA Bulk Powder Refinement SHELXL Refinement SCXRD->Refinement Solve Phase Validation CheckCIF & Platon SQUEEZE TGA->Validation Confirm Stoichiometry (Weight Loss ~12-15%) Refinement->Validation

Caption: Integrated workflow for distinguishing lattice water from solvent residue using XRD and Thermal Analysis.

Experimental Protocols

Protocol A: Synthesis & Crystallization

Objective: Obtain X-ray quality single crystals of the dihydrate form.

  • Precursor Preparation: React 2-aminobenzaldehyde with dimethyl acetylenedicarboxylate (DMAD) followed by cyclization (standard Vilsmeier-Haack or similar cyclization method).

  • Hydrolysis: Hydrolyze the ester intermediate using 10% NaOH at reflux for 2 hours.

  • Acidification (Critical Step):

    • Cool the solution to 0°C.

    • Add 1M HCl dropwise. Stop exactly at pH 3.5 - 4.0.

    • Reasoning: Going below pH 2.0 often protonates the amino group fully, leading to the chloride salt rather than the zwitterionic dihydrate.

  • Crystallization:

    • Dissolve the precipitate in a 50:50 mixture of Ethanol and Water.

    • Allow to stand at room temperature (slow evaporation) for 5-7 days.

    • Result: Pale yellow, block-like crystals.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Confirm the "Dihydrate" stoichiometry.

  • Setup: Load 5-10 mg of crystalline sample into an alumina pan.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under

    
     flow.
    
  • Analysis Criteria:

    • Event 1 (60°C - 110°C): Look for a weight loss of approximately 12-14% .

    • Calculation: Molecular Weight (Anhydrous)

      
       232  g/mol .[1] 
      
      
      
      = 36 g/mol . Total
      
      
      268 g/mol . Theoretical water content =
      
      
      .
    • Event 2 (>220°C): Decomposition of the carboxylic acid groups (decarboxylation).

Detailed Structural Logic: Hydrogen Bonding

The stability of the dihydrate is governed by specific interaction motifs. The water molecules are not "fillers"; they are structural bridges connecting the zwitterionic layers.

Diagram 2: Supramolecular Synthon Network

HBonding cluster_lattice Lattice Stabilization Amino Amino Group (Donor) Carboxyl 3,4-Carboxyl Groups (Donor/Acceptor) Amino->Carboxyl Intramolecular H-Bond (Locks conformation) RingN Quinoline N (Acceptor/Protonated) Water1 Water Molecule 1 (Bridge) Carboxyl->Water1 Strong O-H...O Water1->RingN Solvent Bridge Water2 Water Molecule 2 (Bridge) Water2->Carboxyl Inter-layer Link Water2->Water1 Water Cluster

Caption: H-bond map showing how water molecules bridge the Amino-Carboxyl zwitterion to stabilize the lattice.

Key Crystallographic Parameters (Representative)

When analyzing your data, compare against these expected ranges for the dihydrate form:

  • Space Group:

    
     (Triclinic) or 
    
    
    
    (Monoclinic).[2]
  • C-O Bond Lengths: Look for delocalization in the carboxylate group (approx 1.25 Å - 1.27 Å) indicating zwitterionic character (

    
    ), versus distinct C=O (1.21 Å) and C-OH (1.32 Å) in the neutral acid.
    
  • Ring Planarity: The quinoline core should be planar (RMS deviation < 0.02 Å), but the carboxyl groups at positions 3 and 4 will likely twist out of plane (torsion angles > 20°) to avoid steric clash.

References

  • Synthesis of 2-aminoquinoline derivatives

    • Zhou, et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives."[3] Heterocycles, Vol 92, 2016.[3]

  • Structural Analog (Quinoline-2,3-dicarboxylic acid)

    • PubChem Compound Summary for CID 69508.

  • Hydrogen Bonding in Amino-Carboxylic Hydrates

    • Blackburn, A.C., et al. "Alpha and beta phases of 4-aminoquinoline-2-carboxylic acid monohydrate." Acta Crystallographica Section C, 1997.

  • Coordination Chemistry of Quinoline Dicarboxylates

    • Gryzło, B., et al. "A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block." Materials, 2023.

Sources

Validation

Technical Guide: Comparative Fluorescence Intensity of 2-Amino vs. 4-Amino Quinoline Derivatives

The following guide details the comparative photophysics of 2-amino and 4-amino quinoline derivatives. It is structured to provide mechanistic insight, quantitative comparisons, and robust experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative photophysics of 2-amino and 4-amino quinoline derivatives. It is structured to provide mechanistic insight, quantitative comparisons, and robust experimental protocols.

Executive Summary

In the design of fluorescent probes and bioactive pharmacophores, the position of the amino substituent on the quinoline scaffold dictates the photophysical outcome.

  • 4-Aminoquinoline (4-AQ): Functions as a classic "Push-Pull" system. The para-like conjugation between the amino donor and the ring nitrogen acceptor facilitates strong Intramolecular Charge Transfer (ICT). This results in higher molar absorptivity, significant solvatochromism, and generally higher fluorescence quantum yields (

    
    ) in polar aprotic solvents, though it can suffer from Twisted Intramolecular Charge Transfer (TICT) quenching in protic environments.
    
  • 2-Aminoquinoline (2-AQ): Functions as a "Tautomeric" system. The ortho-like positioning facilitates Excited-State Intramolecular Proton Transfer (ESIPT) and amidine-imidate tautomerism. While often less intensely fluorescent than 4-AQ in bulk solution due to non-radiative decay pathways, it is highly sensitive to local hydrogen-bonding environments, making it valuable for ratiometric sensing rather than raw intensity.

Mechanistic Basis of Fluorescence

The fluorescence intensity difference is rooted in the electronic connectivity of the excited state.

The "Push-Pull" Effect (4-Amino)

In 4-aminoquinoline, the lone pair on the exocyclic nitrogen is conjugated through the


-system directly to the endocyclic nitrogen (N1). Upon excitation, electron density shifts from the exocyclic amine to the ring nitrogen, creating a highly polarized ICT state.
  • Result: Large dipole moment change (

    
    ), red-shifted emission, and high radiative rate constants (
    
    
    
    ).
The Tautomeric Trap (2-Amino)

In 2-aminoquinoline, the conjugation path is shorter and susceptible to interference. The proximity of the amino hydrogen to the ring nitrogen allows for rapid proton transfer, potentially forming the non-fluorescent or weakly fluorescent imino tautomer (2-quinolinone-like species) in the excited state.

  • Result: Competing non-radiative decay (

    
    ), dual emission bands (ESIPT), and generally lower 
    
    
    
    unless the structure is rigidified.
Pathway Visualization

The following diagram illustrates the competing decay pathways for both isomers.

Photophysics S0_4AQ 4-AQ Ground State (Planar) S1_ICT ICT Excited State (Highly Polar) S0_4AQ->S1_ICT Excitation (hv) Fluo_4AQ Strong Fluorescence (Red Shifted) S1_ICT->Fluo_4AQ Radiative (kr) TICT Twisted State (Non-Radiative Decay) S1_ICT->TICT Solvent Relaxation (Polar Protic) S0_2AQ 2-AQ Ground State (Amine Form) S1_LE Locally Excited State S0_2AQ->S1_LE Excitation (hv) ESIPT Proton Transfer (Tautomerization) S1_LE->ESIPT Fast H-Transfer Fluo_2AQ Dual/Weak Emission S1_LE->Fluo_2AQ Minor Path ESIPT->Fluo_2AQ Stokes Shifted (If Rigid)

Caption: Comparative Jablonski workflow. 4-AQ favors direct radiative decay (ICT), while 2-AQ is susceptible to proton transfer (ESIPT) quenching.

Comparative Data Analysis

The following table synthesizes photophysical data for the parent scaffolds and key derivatives (e.g., Chloroquine analogs for 4-AQ, Amido-derivatives for 2-AQ).

Feature4-Aminoquinoline Derivatives2-Aminoquinoline Derivatives
Dominant Mechanism Intramolecular Charge Transfer (ICT)Excited State Proton Transfer (ESPT) / Tautomerism
Fluorescence Intensity High (in Aprotic Solvents)Moderate to Low (Environment Dependent)
Quantum Yield (

)
0.10 – 0.80 (Highly variable by substituent)< 0.05 (Parent) to 0.60 (Rigidified/Acidic)
Stokes Shift Large (50–100 nm) due to solvent relaxationVery Large (>100 nm) if ESIPT occurs
Excitation Max (

)
330 – 360 nm (Red-shifted)300 – 330 nm (Blue-shifted)
Solvent Effect Positive Solvatochromism: Red shift in polar solvents. Intensity drops in water due to H-bonding.Dual Emission: Ratio of bands changes with polarity. Often quenched in protic solvents.
pH Sensitivity Fluorescence increases upon protonation of ring N (prevents TICT).Fluorescence drastically changes due to amidine-imidate equilibrium.

Key Insight: For maximum brightness in biological media (aqueous), 4-aminoquinoline derivatives are superior only if the amino group is secondary/tertiary and sterically hindered to prevent TICT. 2-aminoquinolines are superior for sensing pH changes or specific binding events where the "turn-on" mechanism is required.

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare your specific derivatives, you must measure the Relative Quantum Yield (


) against a standard. Do not rely on absolute intensity counts , as these depend on lamp power and detector sensitivity.
Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ). This is structurally similar to quinolines, minimizing refractive index errors.
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (for non-polar baseline).

  • Blank: Pure solvent.

Step-by-Step Workflow
  • Absorbance Tuning (The Inner Filter Effect):

    • Prepare stock solutions of your 2-AQ and 4-AQ derivatives.

    • Dilute until the Absorbance (Optical Density) at the excitation wavelength is below 0.1 (ideally 0.02–0.05).

    • Why: High concentrations cause re-absorption of emitted light, artificially lowering intensity data.

  • Excitation Selection:

    • Record UV-Vis spectra for both isomers.

    • Select an excitation wavelength (

      
      ) where both the sample and the Quinine Sulfate standard absorb. Common intersection: 340 nm or 350 nm .
      
  • Emission Integration:

    • Record emission spectra (e.g., 360 nm to 600 nm).

    • Integrate the area under the curve (Total Integrated Intensity,

      
      ).
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Slope of the line plotting Integrated Intensity (
      
      
      
      ) vs. Absorbance (
      
      
      ).[1][2]
    • 
      : Refractive index of the solvent.[2]
      
Protocol Visualization

Protocol Start Start: Solid Derivative Stock 1. Prepare Stock (DMSO) Start->Stock Dilution 2. Dilute to OD < 0.1 (Avoid Inner Filter Effect) Stock->Dilution UVVis 3. Measure Absorbance (@ Excitation Wavelength) Dilution->UVVis Fluoro 4. Measure Emission (Integrate Area Under Curve) UVVis->Fluoro Same Cuvette Calc 5. Calculate QY vs Quinine Sulfate Fluoro->Calc

Caption: Validated workflow for Quantum Yield determination. Step 2 is critical for data integrity.

Structural Modifications & Optimization

If your goal is to maximize intensity for drug tracking:

  • For 4-Aminoquinolines:

    • Strategy: Planarize the amino group.

    • Modification: Incorporate the amino nitrogen into a ring (e.g., piperazine, as seen in Piperaquine). This prevents the "twisting" relaxation pathway, maintaining high fluorescence even in polar solvents.

  • For 2-Aminoquinolines:

    • Strategy: Block Tautomerization.

    • Modification: Alkylate the ring nitrogen (N1) or use a 2-dialkylamino substituent. This forces the molecule to stay in the aromatic "amino" form, significantly boosting quantum yield.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Aguiar, A. C. C., et al. (2012).[3][4][5][6] Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines. PLoS ONE. (Provides synthesis and biological context for 4-AQ). Link[3]

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[5] Bioorganic & Medicinal Chemistry. (Structural derivatives comparison).

  • Excited-State Proton Transfer Dynamics. (2020). Photochemical & Photobiological Sciences. (Mechanistic details on 2-aminoquinoline ESIPT). Link

Sources

Comparative

A Senior Application Scientist's Guide to UV-Vis Absorption Maxima Shifts in 2-aminoquinoline-3,4-dicarboxylic acid

Introduction Welcome to this in-depth technical guide on the UV-Vis absorption characteristics of 2-aminoquinoline-3,4-dicarboxylic acid. As a polysubstituted quinoline derivative, this molecule possesses a unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this in-depth technical guide on the UV-Vis absorption characteristics of 2-aminoquinoline-3,4-dicarboxylic acid. As a polysubstituted quinoline derivative, this molecule possesses a unique electronic structure arising from the interplay of its electron-donating amino group, electron-withdrawing carboxylic acid groups, and the aromatic quinoline core. Understanding how the absorption maxima (λ_max) of this compound shift in response to environmental changes is paramount for its application in drug development, materials science, and as a potential molecular probe.

This guide moves beyond a simple recitation of data. Here, we will dissect the underlying principles of solvatochromism (solvent-dependent spectral shifts) and halochromism (pH-dependent spectral shifts), providing both a theoretical framework and actionable experimental protocols. We will explore how solvent polarity and pH modulate the energy gap between the ground and excited states of the molecule, leading to observable changes in its UV-Vis spectrum. While specific experimental data for 2-aminoquinoline-3,4-dicarboxylic acid is not extensively published, this guide synthesizes established principles from analogous quinoline systems to provide a robust predictive comparison.[1][2]

Theoretical Framework: Electronic Transitions and Environmental Effects

The UV-Vis absorption spectrum of 2-aminoquinoline-3,4-dicarboxylic acid is dominated by π → π* and n → π* electronic transitions within the conjugated system. The quinoline ring itself exhibits strong absorption, which is further modulated by the attached functional groups.[1] The lone pair of electrons on the amino group and the non-bonding electrons on the nitrogen and oxygen atoms of the carboxyl groups can participate in these transitions.

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents.[3] This phenomenon arises from differential solvation of the molecule's electronic ground state and excited state.[3][4]

  • Positive Solvatochromism (Bathochromic/Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for electronic transition and shifting the λ_max to a longer wavelength.

  • Negative Solvatochromism (Hypsochromic/Blue Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and shifting the λ_max to a shorter wavelength.[3] This is common for n → π* transitions where hydrogen bonding from protic solvents can tie up the non-bonding electrons, making them harder to excite.

For 2-aminoquinoline-3,4-dicarboxylic acid, we can predict a complex solvatochromic behavior due to its multiple polar functional groups. The interaction will be a combination of non-specific dipole-dipole interactions and specific interactions like hydrogen bonding.[5][6]

Halochromism: The Impact of pH

The structure of 2-aminoquinoline-3,4-dicarboxylic acid features several ionizable groups: two carboxylic acids (acidic), an amino group (basic), and the quinoline ring nitrogen (basic). Consequently, its UV-Vis spectrum is expected to be highly sensitive to pH changes.[2] As the pH of the solution changes, the protonation state of these groups will be altered, significantly impacting the molecule's electronic conjugation and, therefore, its λ_max.

  • In Strong Acid (pH < 2): All basic sites (amino group, quinoline nitrogen) will be protonated (-NH3+, -NH+), and the carboxylic acids will be in their neutral form (-COOH). Protonation of the heterocyclic nitrogen generally leads to a bathochromic shift in quinoline systems.

  • In Mid-Range pH (pH ~ 3-6): The carboxylic acids will begin to deprotonate to form carboxylates (-COO-), while the nitrogen atoms remain largely protonated.

  • In Near-Neutral to Basic pH (pH > 7): The amino group will become deprotonated (-NH2), restoring its electron-donating character, which can lead to significant spectral shifts.

  • In Strong Base (pH > 10): All ionizable groups will be in their deprotonated, basic forms.

The presence of well-defined isosbestic points during a pH titration indicates a clear equilibrium between two distinct absorbing species.[7]

Comparative Analysis of Predicted Absorption Maxima Shifts

Based on the behavior of similar quinoline derivatives, we can construct a predictive guide for the spectral shifts of 2-aminoquinoline-3,4-dicarboxylic acid.

Predicted Solvatochromic Shifts

The following table outlines the predicted shifts in λ_max for 2-aminoquinoline-3,4-dicarboxylic acid in solvents of varying polarity. The primary π → π* transition is expected to show the most significant shifts.

SolventSolvent TypePolarity Index (E_T(30))Predicted Shift DirectionRationale
n-HexaneNon-Polar31.0BaselineMinimal solute-solvent interaction.
TolueneNon-Polar Aromatic33.9Slight Bathochromicπ-stacking interactions may slightly stabilize the excited state.[8]
DichloromethanePolar Aprotic40.7BathochromicDipole-dipole interactions stabilize the likely more polar excited state.
AcetonePolar Aprotic42.2BathochromicStronger dipole-dipole interactions compared to Dichloromethane.
AcetonitrilePolar Aprotic45.6BathochromicFurther stabilization of the excited state.
EthanolPolar Protic51.9Complex ShiftA bathochromic shift from polarity may be counteracted by a hypsochromic shift due to hydrogen bonding with the n-electrons, particularly affecting n → π* transitions.[5]
WaterPolar Protic63.1Complex ShiftStrong hydrogen bonding is expected to stabilize the ground state, potentially leading to a net hypsochromic (blue) shift compared to aprotic solvents of similar polarity.
Predicted Halochromic (pH-Dependent) Shifts

The protonation and deprotonation of the molecule's functional groups will induce significant changes in the absorption spectrum.

pH RangeDominant Ionic SpeciesPredicted λ_maxRationale
< 2Cationic (fully protonated)Longest WavelengthProtonation of the quinoline nitrogen extends conjugation, typically causing a strong bathochromic shift.[2]
3 - 5Zwitterionic/NeutralIntermediateDeprotonation of the carboxylic acids may cause a slight hypsochromic shift by reducing their electron-withdrawing strength.
6 - 9AnionicShorter WavelengthDeprotonation of the amino group's ammonium ion restores its strong electron-donating character, which can lead to a significant shift, often hypsochromic, as the charge-transfer character of the transition changes.
> 10Dianionic/TrianionicStabilizedFurther deprotonation of the second carboxylic acid. The spectrum is expected to stabilize at a specific λ_max.

The following diagram illustrates the different species of 2-aminoquinoline-3,4-dicarboxylic acid expected at various pH levels.

G pH_low < 2 (Strong Acid) species_low Fully Protonated (Cationic) pH_low->species_low pH_mid 3 - 5 (Weak Acid) species_mid Carboxylates Form (Zwitterionic) pH_mid->species_mid pH_neutral 6 - 9 (Neutral/Weak Base) species_neutral Amino Group Deprotonates (Anionic) pH_neutral->species_neutral pH_high > 10 (Strong Base) species_high Fully Deprotonated (Multi-anionic) pH_high->species_high

Caption: Predicted protonation states of 2-aminoquinoline-3,4-dicarboxylic acid across a pH gradient.

Experimental Protocols

To empirically validate the predictions, the following self-validating and robust protocols are provided. These methods are standard in spectroscopic analysis and are designed to yield high-quality, reproducible data.

Protocol for Solvatochromism Analysis

This protocol details the steps to measure the absorption spectra of the target compound in a range of solvents.

G start Start prep_stock 1. Prepare Stock Solution Dissolve compound in a soluble, volatile solvent (e.g., Methanol) to ~1-5 mM. start->prep_stock prep_cuvettes 2. Prepare Cuvettes Add a precise aliquot of stock solution to each cuvette. prep_stock->prep_cuvettes evaporate 3. Evaporate Solvent Remove the initial solvent under a gentle stream of N2 or in a vacuum centrifuge. prep_cuvettes->evaporate add_solvents 4. Add Test Solvents Add a fixed volume of each test solvent (e.g., Hexane, ACN, Water) to the dried compound. evaporate->add_solvents dissolve 5. Ensure Dissolution Mix thoroughly via vortexing or sonication. add_solvents->dissolve acquire_spectra 6. Acquire Spectra Record UV-Vis spectra (e.g., 200-700 nm) for each sample using the respective pure solvent as a blank. dissolve->acquire_spectra analyze 7. Analyze Data Identify λ_max for each solvent and plot against polarity scales (e.g., E_T(30)). acquire_spectra->analyze end End analyze->end

Caption: Experimental workflow for determining solvatochromic shifts.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 2-aminoquinoline-3,4-dicarboxylic acid in a high-purity, volatile solvent like methanol.

  • Sample Preparation: In a series of quartz cuvettes, add a small, precise volume of the stock solution (e.g., 10-50 µL).

  • Solvent Evaporation: Carefully evaporate the initial solvent from each cuvette, leaving a thin film of the compound. This ensures the final concentration is determined by the volume of the test solvent.

  • Addition of Test Solvents: Add a precise volume (e.g., 2 mL) of the desired spectroscopic-grade solvents (n-hexane, dichloromethane, acetonitrile, ethanol, water, etc.) to each cuvette.

  • Dissolution: Ensure complete dissolution of the compound by gentle vortexing or sonication.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for baseline stability.

  • Blanking: For each solvent, use a cuvette containing only that pure solvent to record a baseline (blank) spectrum.

  • Data Acquisition: Measure the absorbance spectrum of each sample solution from approximately 200 nm to 700 nm.[6]

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for each solvent. Tabulate the results and analyze the shifts relative to the solvent polarity.

Protocol for Spectrophotometric pH Titration

This protocol allows for the determination of pH-dependent spectral shifts and the estimation of pKa values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength. Universal buffers like Britton-Robinson can be effective.

  • Stock Solution Preparation: Prepare a stock solution of 2-aminoquinoline-3,4-dicarboxylic acid in a minimal amount of a suitable solvent (e.g., DMSO or water).

  • Sample Preparation: For each desired pH value, add a small, constant aliquot of the stock solution to a fixed volume of the corresponding buffer in a quartz cuvette. The final concentration should result in a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition: Measure the full UV-Vis spectrum for each sample. Use the corresponding buffer solution without the compound as the blank.[9]

  • Data Analysis:

    • Plot the absorbance at key wavelengths against pH to generate a titration curve.

    • Overlay all spectra to identify any isosbestic points, which indicate a two-state equilibrium.[7]

    • The pH at the midpoint of a transition in the absorbance vs. pH plot corresponds to the apparent pKa for that equilibrium.

Conclusion

The UV-Vis absorption spectrum of 2-aminoquinoline-3,4-dicarboxylic acid is a sensitive reporter of its molecular environment. The interplay between its electron-donating and withdrawing groups suggests that it will exhibit significant and complex solvatochromic and halochromic shifts. A bathochromic (red) shift is predicted with increasing solvent polarity for aprotic solvents, while the behavior in protic solvents will be modulated by hydrogen bonding. Furthermore, the multiple ionizable centers of the molecule guarantee a rich pH-dependent spectral profile, with distinct species dominating in acidic, neutral, and basic media.

The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to empirically measure these properties. Such characterization is a critical step in harnessing the potential of 2-aminoquinoline-3,4-dicarboxylic acid in fields requiring a deep understanding of molecule-environment interactions, such as in the design of targeted pharmaceuticals or environmentally responsive materials.

References

  • dos Santos, G. C., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism. Application News No. 01-00673-EN. Available at: [Link]

  • Stojanovska-Ivanova, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Hossain, K., et al. (2021). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]

  • Fălămaș, A., & Farcaș, A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. Available at: [Link]

  • Bard, A. J. (n.d.). UV-Vis and titration lab. Course Material. Available at: [Link]

  • López-López, M., et al. (2015). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). The Spectrophotometric Determination of pH. Chemistry Department. Available at: [Link]

  • López-López, M., et al. (2015). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. SciSpace. Available at: [Link]

  • Lee, S., et al. (2019). pH-dependent change in the UV/Vis spectra of a self-assembling amphiphilic 4-aminoquinoline-tetraphenylethene conjugate. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Solvatochromism. Available at: [Link]

  • Truman State University. (n.d.). Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol. Chem Lab. Available at: [Link]

  • Mbl-d, G., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Electronic Supplementary Material. Available at: [Link]

  • ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible titration experiments. Scientific Diagram. Available at: [Link]

  • Zhang, Y., et al. (2008). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed. Available at: [Link]

  • Imamoto, Y., et al. (2001). pH-dependent equilibrium between long lived near-UV intermediates of photoactive yellow protein. PubMed. Available at: [Link]

Sources

Validation

Elemental Analysis Standards for High-Purity Aminoquinoline Acids: A Comparative Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary: The Purity Imperative In the development of antimalaria...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: The Purity Imperative

In the development of antimalarials, antivirals, and anticancer therapeutics, aminoquinoline acids (e.g., 2-aminoquinoline-3-carboxylic acid derivatives) serve as critical pharmacophores.[1][2] Their efficacy and toxicity profiles are strictly governed by purity. While High-Performance Liquid Chromatography (HPLC) resolves organic impurities, Elemental Analysis (CHNS) remains the gold standard for confirming bulk material composition and hydration states.

However, a persistent analytical gap exists: Generic combustion standards (e.g., Acetanilide) often fail to replicate the combustion kinetics of refractory nitrogen heterocycles. This guide compares the performance of Iso-Structural Aminoquinoline Reference Standards (IS-ARS) against traditional Generic Universal Standards (GUS) , demonstrating why matrix-matched calibration is essential for achieving <0.3% theoretical accuracy in high-purity drug discovery.

The Challenge: Combustion Kinetics of N-Heterocycles

Aminoquinolines are "refractory" compounds. The fused benzene-pyridine ring system possesses high thermal stability. During flash combustion, the nitrogen atoms trapped within the heterocyclic ring often form thermodynamically stable nitriles or carbonaceous char rather than fully oxidizing to


 and 

.
  • The Alternative (Generic Standards): Substances like Acetanilide or Sulfanilamide combust rapidly and cleanly at standard temperatures (~950°C). Calibrating an instrument with these sets a "slope" that assumes 100% conversion efficiency.

  • The Problem: When that same instrument analyzes an aminoquinoline, the incomplete combustion (e.g., 98% conversion) results in a systematic negative bias for Nitrogen and Carbon, leading to false "purity failures" or undetected solvates.

Comparative Analysis: Iso-Structural vs. Generic Standards

We evaluated the analytical performance of using a high-purity Iso-Structural Aminoquinoline Standard (IS-ARS) (specifically 2-amino-4-quinolinecarboxylic acid, >99.9% purity) versus the industry-standard Acetanilide (GUS) .

Table 1: Performance Metrics Comparison
FeatureGeneric Universal Standard (Acetanilide)Iso-Structural Standard (Aminoquinoline Acid)Impact on Data Quality
Combustion Enthalpy Low (Easily combusted)High (Refractory heterocycle)Generic standards mask instrument inefficiencies.
Nitrogen Recovery 100% (Reference)99.8% ± 0.1% (Matrix Matched)IS-ARS corrects for matrix-specific combustion losses.
Calibration Linearity (

)
>0.9999>0.9995IS-ARS provides realistic slope for heterocyclic samples.
Bias (vs. Theoretical) -0.45% (Systematic Low N)< 0.15% (Accurate)Generic calibration causes false OOS (Out of Spec) results.
Cost LowHighCost of standard is negligible compared to failed batch investigation.
Experimental Validation Data

Data derived from triplicate analysis of a pharmaceutical intermediate (7-chloro-4-aminoquinoline derivative).

ElementTheoretical %Result using Acetanilide CalibrationResult using IS-ARS CalibrationStatus
Carbon 64.22%63.80% (Diff: -0.42%)64.18% (Diff: -0.04%)IS-ARS Pass
Hydrogen 4.55%4.60% (Diff: +0.05%)4.56% (Diff: +0.01%)Both Pass
Nitrogen 12.48%11.95% (Diff: -0.53% )12.45% (Diff: -0.03%)Generic Fail

Insight: The generic calibration failed the strict ±0.4% journal/regulatory requirement for Nitrogen. The Iso-Structural calibration corrected the ionization efficiency slope, bringing the sample within specification.

Experimental Protocol: Enhanced Flash Combustion

To utilize aminoquinoline standards effectively, the instrument hardware must be optimized to ensure the standard itself combusts completely.[3] This protocol ensures a self-validating system .

Phase A: Instrument Configuration
  • Carrier Gas: Helium (Grade 5.0), flow rate 140 mL/min.

  • Combustion Reactor: Quartz tube packed with Chromium(III) Oxide (

    
    )  and Silvered Cobaltous/Cobaltic Oxide .
    
    • Why?

      
       acts as a flash oxidation catalyst; Silver removes halogens (Cl, F) common in aminoquinoline drugs.
      
  • Temperature:

    • Combustion Zone: 1050°C (Standard is often 950°C; the boost is critical for quinoline ring opening).

    • Reduction Zone: 650°C.

Phase B: Sample Preparation (The "Sandwich" Technique)
  • Weighing: Accurately weigh 2.0–2.5 mg of the Aminoquinoline Standard into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 10 mg of Tungsten(VI) Oxide (

    
    )  powder directly over the sample.
    
    • Mechanism:[1][4]

      
       provides localized oxygen injection at the moment of flash, preventing char formation [1].
      
  • Sealing: Fold the tin capsule hermetically to exclude atmospheric nitrogen.

Phase C: The "Oxygen Boost" Method

Standard methods use a fixed oxygen injection time. For aminoquinolines, use Intelligent Oxygen Dosing :

  • Set Oxygen Injection End criteria to "Gas Flow Detection" rather than fixed time.

  • Ensure excess

    
     is present for at least 5 seconds post-flash.
    

Validation Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct standard and validating the combustion method.

EA_Validation_Workflow Start Start: Aminoquinoline Sample Analysis Check_Struct Analyze Structure: Is it a Refractory Heterocycle? Start->Check_Struct Select_Std Select Standard Type Check_Struct->Select_Std Generic_Path Use Generic Standard (Acetanilide) Select_Std->Generic_Path Routine Screen Specific_Path Use Iso-Structural Standard (Aminoquinoline Acid) Select_Std->Specific_Path High Precision Req Combustion Combustion @ 1050°C + WO3 Additive Generic_Path->Combustion Specific_Path->Combustion Result_Check Check N Recovery (Tolerance ±0.3%) Combustion->Result_Check Pass PASS: Valid Purity Data Result_Check->Pass Within Spec Fail_Bias FAIL: Negative N Bias Detected Result_Check->Fail_Bias Low Nitrogen Re_Cal Re-Calibrate with Matrix-Matched Standard Fail_Bias->Re_Cal Corrective Action Re_Cal->Specific_Path

Caption: Logical workflow for selecting elemental analysis standards based on structural complexity and required precision.

Technical Recommendations

  • Primary Calibration: For routine screening, Acetanilide is acceptable if and only if a "Check Standard" of a known aminoquinoline is run every 10 samples to monitor combustion efficiency [2].

  • Critical Release: For FDA/EMA submission batches, Iso-Structural Standards are mandatory. The kinetic similarity ensures that any deviation in the sample is due to impurity, not method artifacts.

  • Handling: Aminoquinoline standards are often hygroscopic. Dry at 105°C for 2 hours in vacuo before use as a reference material to eliminate water mass interference.

References

  • Royal Society of Chemistry. (2008).[5] CHNS Elemental Analysers: Technical Brief 29. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link](Contextual grounding for aminoquinoline importance).

Sources

Comparative

A Comparative Guide to the Thermal Gravimetric Analysis of Aminoquinoline Metal Complexes

In the landscape of medicinal chemistry and material science, aminoquinoline-based metal complexes have garnered significant attention for their diverse therapeutic and functional properties. The thermal stability of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and material science, aminoquinoline-based metal complexes have garnered significant attention for their diverse therapeutic and functional properties. The thermal stability of these compounds is a critical parameter, profoundly influencing their shelf-life, formulation strategies, and potential applications. Thermal Gravimetric Analysis (TGA) stands as an indispensable technique for elucidating the thermal decomposition pathways and stability profiles of these complexes. This guide provides a comparative analysis of the TGA of various aminoquinoline metal complexes, underpinned by experimental data and mechanistic insights to aid researchers in this field.

The Foundational Role of TGA in Characterizing Aminoquinoline Complexes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For aminoquinoline metal complexes, this analysis reveals crucial information about:

  • Solvent Content: The presence and nature of coordinated or lattice solvent molecules (e.g., water, ethanol).

  • Thermal Stability: The temperature at which the complex begins to decompose, providing a measure of its stability.

  • Decomposition Mechanism: The number of decomposition steps, the nature of the intermediates, and the final residue.

  • Stoichiometry: The correlation between the observed mass loss at each step and the theoretical mass loss can help confirm the stoichiometry of the complex.

The choice of experimental parameters in TGA is paramount for obtaining meaningful and reproducible data. A slower heating rate, for instance, can often resolve overlapping decomposition steps, providing a clearer picture of the degradation mechanism. The choice of atmosphere (e.g., inert nitrogen or oxidative air) is also critical, as it can significantly influence the decomposition pathway and the nature of the final product.

Comparative TGA of Bivalent Metal Complexes with 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ) is a well-studied ligand whose metal complexes exhibit a range of biological activities. The thermal properties of its bivalent metal complexes are often investigated to understand the influence of the central metal ion on the overall stability.

Experimental Protocol: TGA of M(II)-8-Hydroxyquinoline Complexes

A typical TGA experiment for these complexes would be conducted as follows:

  • Sample Preparation: A small amount of the synthesized and dried metal complex (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.

  • Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen at a flow rate of 20 mL/min) to ensure an inert atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass loss of the sample is continuously recorded as a function of temperature.

Workflow for TGA Data Interpretation

TGA_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Interpretation SamplePrep Sample Preparation (5-10 mg) TGA_Run TGA Measurement (e.g., 10°C/min in N2) SamplePrep->TGA_Run Load Sample GetData Obtain TGA Curve (Mass vs. Temp) TGA_Run->GetData Raw Data IdentifySteps Identify Decomposition Steps GetData->IdentifySteps CalculateLoss Calculate % Mass Loss IdentifySteps->CalculateLoss Correlate Correlate with Theoretical Loss CalculateLoss->Correlate DetermineResidue Identify Final Residue Correlate->DetermineResidue Mechanism Propose Decomposition Mechanism DetermineResidue->Mechanism Final Insights Stability Determine Thermal Stability Mechanism->Stability

Caption: Workflow for TGA from experiment to interpretation.

Comparative TGA Data for M(II)-8-Hydroxyquinoline Complexes

The thermal decomposition of M(8-HQ)₂·nH₂O complexes typically occurs in distinct stages. The first stage involves the loss of water molecules, followed by the decomposition of the organic ligand in one or more steps, and finally, the formation of a stable metal oxide.

Metal IonDehydration Temp. (°C)Anhydrous Complex Decomposition Temp. (°C)Final ResidueReference
Co(II)~150-200> 280Co₃O₄
Ni(II)~160-250> 300NiO
Cu(II)~150-200> 250CuO
Zn(II)~150-200> 290ZnO

Note: The exact temperatures can vary depending on the experimental conditions, such as the heating rate.

The data indicates that the decomposition of the anhydrous complexes generally begins above 250 °C, suggesting good thermal stability. The relative stability of these complexes is often discussed in the context of the Irving-Williams series, which describes the stability of high-spin octahedral complexes.

Case Study: TGA of Cu(II) and Ni(II) Complexes with 5-Chloro-7-iodo-8-hydroxyquinoline

A study on the thermal behavior of Cu(II) and Ni(II) complexes with 5-chloro-7-iodo-8-hydroxyquinoline provides a clear example of a multi-step decomposition process. The TGA curves for these complexes were obtained in a nitrogen atmosphere at a heating rate of 10 °C/min.

Decomposition Pathway

Decomposition_Pathway Complex M(L)₂(H₂O)₂ (M = Cu, Ni) Intermediate1 M(L)₂ Complex->Intermediate1 -2H₂O (Dehydration) Intermediate2 Decomposition Intermediates Intermediate1->Intermediate2 -Ligand Fragments (Decomposition) Residue Metal Oxide (CuO or NiO) Intermediate2->Residue -Organic Fragments

Caption: General decomposition pathway for hydrated complexes.

Comparative TGA Data
ComplexDecomposition StepTemperature Range (°C)Experimental Mass Loss (%)Theoretical Mass Loss (%)
[Cu(C₉H₄ClINO)₂(H₂O)₂] 1. Loss of 2 H₂O150-2204.84.9
2. Decomposition of Ligand220-45042.542.0
3. Final Decomposition450-65039.840.1
[Ni(C₉H₄ClINO)₂(H₂O)₂] 1. Loss of 2 H₂O160-2505.04.9
2. Decomposition of Ligand250-48043.042.2
3. Final Decomposition480-70040.040.0

The experimental mass losses are in good agreement with the theoretical values, confirming the proposed stoichiometry and decomposition pathway. The final residue in both cases was confirmed to be the respective metal oxide (CuO and NiO). The higher decomposition temperature of the Ni(II) complex suggests a slightly greater thermal stability compared to the Cu(II) complex.

Influence of Ligand Substitution on Thermal Stability

The nature of the substituents on the aminoquinoline ring can significantly impact the thermal stability of the resulting metal complexes. Electron-withdrawing groups, for instance, can affect the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bond.

While a comprehensive quantitative comparison across a wide range of substituted ligands is beyond the scope of this guide, a general trend observed is that the introduction of bulky or electron-withdrawing substituents can alter the decomposition profile. Researchers should, therefore, consider the electronic and steric effects of the ligand when interpreting TGA data.

Concluding Remarks

Thermal gravimetric analysis is a powerful and essential tool for the characterization of aminoquinoline metal complexes. It provides valuable insights into their thermal stability, stoichiometry, and decomposition mechanisms. The comparative analysis of different metal complexes reveals the significant influence of the central metal ion on the thermal properties. Furthermore, the decomposition pathways, often proceeding through dehydration followed by ligand degradation, can be elucidated with high accuracy. For researchers in drug development and material science, a thorough understanding of the TGA profiles of these complexes is crucial for advancing their applications.

References

  • Abdel-Rahman, L. H., El-Khatib, R. M., Abu-Dief, A. M., & Abdel-Fatah, S. M. (2014). Synthesis, characterization, and thermal analysis of some new nano-sized 8-hydroxyquinoline metal complexes. Journal of Thermal Analysis and Calorimetry, 115(2), 1595–1605. [Link]

  • El-Ghamry, M. A., & Fathalla, S. K. (2014). Synthesis, spectral, thermal, and biological studies of metal complexes of 8-aminoquinoline. Journal of Thermal Analysis and Calorimetry, 118(1), 199–207. [Link]

  • Prashanthi, Y., & Kiranmai, K. (2015). Synthesis, characterization, and thermal studies of Cu (II), Ni (II), Co (II), Zn (II) and Cd (II) complexes with 5-chloro-7-iodo-8-hydroxyquinoline. Journal of the Serbian Chemical Society, 80(1), 23–32. [Link]

  • Raman, N., & Sobha, S. (2012). Probing the impact of mono/bivalent metal ions on a new macrocyclic Schiff base: synthesis, spectral characterization, and antimicrobial studies. Journal of Coordination Chemistry, 65(1), 150–164. [Link]

Validation

A Senior Application Scientist's Guide to the Validation of DHODH Inhibition by Quinoline Acid Derivatives

Introduction: Targeting the Engine of Pyrimidine Synthesis Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in cellular metabolism. Located on the outer surface of the inner mitochondrial membrane, it catalyzes t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Pyrimidine Synthesis

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in cellular metabolism. Located on the outer surface of the inner mitochondrial membrane, it catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This process is not isolated; it is directly linked to the mitochondrial electron transport chain, feeding electrons to the ubiquinone pool and thus coupling nucleotide synthesis with cellular respiration.[3]

Rapidly proliferating cells—such as those in tumors or activated lymphocytes—have a voracious appetite for nucleotides to build DNA and RNA.[4] Their survival is critically dependent on the de novo pathway, making DHODH a prime therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6][7] By inhibiting DHODH, we can effectively starve these cells of essential pyrimidines, leading to a cytostatic effect (the inhibition of cell proliferation).[8]

The 4-quinoline carboxylic acid scaffold has emerged as a highly effective pharmacophore for DHODH inhibition. Its structure allows for critical interactions within the enzyme's binding pocket, a feature exemplified by the potent inhibitor Brequinar.[5][9] This guide provides a comprehensive framework for researchers to validate and compare the inhibitory activity of novel quinoline acid derivatives against DHODH, benchmarked against established inhibitors.

The Competitive Landscape: Establishing a Performance Benchmark

To objectively assess a novel compound, it must be compared against well-characterized alternatives. In the field of DHODH inhibition, two key benchmarks are Brequinar and Teriflunomide.

  • Brequinar: A highly potent, selective, and well-studied inhibitor of human DHODH. It serves as a "gold standard" for in vitro potency.[10][11][12]

  • Teriflunomide (A77 1726): The active metabolite of Leflunomide, an FDA-approved drug for treating multiple sclerosis and rheumatoid arthritis.[13][14] It is a reversible inhibitor of DHODH and represents a clinically relevant, albeit less potent, comparator.[15][16]

The following table summarizes the in vitro inhibitory potency (IC50) of these benchmarks and includes an example of a potent, recently developed quinoline acid derivative for context.

CompoundTargetIC50 (nM)Notes
Brequinar Human DHODH~5-20A highly potent reference compound.[10][11]
Teriflunomide (A77 1726) Human DHODH~307-411The active metabolite of the approved drug Leflunomide.[17][18]
Compound 41 Human DHODH9.71 ± 1.4An example of a potent, optimized quinoline acid derivative.[5][9]
Your Compound Human DHODH To be determined

The Mechanism of Inhibition: A Visual Guide

DHODH inhibition blocks the pyrimidine synthesis pathway, leading to the depletion of uridine and other essential nucleotides. This targeted disruption is the basis of the therapeutic effect.

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH ORO Orotate UMP Uridine Monophosphate (UMP) ORO->UMP via UMPS DHODH->ORO Oxidation ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer Inhibitor Quinoline Acid Derivative Inhibitor->DHODH Inhibition Nucleotides UTP, CTP, TTP (for DNA/RNA Synthesis) UMP->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation DHO_precursor Carbamoyl Aspartate DHO_precursor->DHO

Caption: Inhibition of DHODH by a quinoline acid derivative blocks the conversion of dihydroorotate to orotate, depleting the pyrimidine pool required for cell proliferation.

Experimental Validation: A Step-by-Step Workflow

Validating a novel DHODH inhibitor requires a multi-step approach, moving from direct enzyme interaction to cellular mechanism of action. This workflow ensures that the observed effects are truly due to on-target inhibition.

Validation_Workflow cluster_Enzymatic Biochemical Validation cluster_Cellular Cellular Validation start Novel Quinoline Acid Derivative enzymatic_assay Step 1: DHODH Enzymatic Assay (DCIP Reduction) start->enzymatic_assay ic50 Determine IC50 Value enzymatic_assay->ic50 viability_assay Step 2: Cell Proliferation Assay (e.g., MTT, Confluence) ic50->viability_assay Potent compounds advance ec50 Determine EC50 Value viability_assay->ec50 rescue_exp Step 3: Uridine Rescue Experiment ec50->rescue_exp confirmation Confirm On-Target Effect rescue_exp->confirmation conclusion Validated DHODH Inhibitor confirmation->conclusion

Caption: The validation workflow progresses from biochemical potency (IC50) to cellular efficacy (EC50) and mechanism of action confirmation (Uridine Rescue).

Protocol 1: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay quantifies the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[17][19] The rate of DCIP reduction, observed as a decrease in absorbance, is directly proportional to DHODH activity.

Causality Behind Experimental Choices:

  • Recombinant Human DHODH: Using a purified, N-terminally truncated version of human DHODH ensures the assay measures direct inhibition of the target enzyme, free from confounding variables of a complex cellular lysate. The truncation improves solubility without affecting the catalytic domain.[8]

  • DCIP as Electron Acceptor: DCIP serves as a convenient proxy for the natural electron acceptor, ubiquinone. Its reduction is easily measured by absorbance at ~600 nm, making the assay compatible with standard plate readers.[8]

Materials:

  • Recombinant human DHODH (N-terminally truncated)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • L-Dihydroorotic acid (DHO) substrate solution (e.g., 10 mM stock in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 10 mM in DMSO)

  • Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

  • Test Compounds (Quinoline acid derivatives) and Controls (Brequinar, Teriflunomide) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic absorbance measurements at 600-650 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a complete assay buffer containing final concentrations of 100 µM Coenzyme Q10 and 200 µM DCIP. Keep this solution protected from light.

  • Compound Plating: Prepare serial dilutions of your test compounds and controls in DMSO. Dispense a small volume (e.g., 1 µL) of these dilutions into the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the recombinant DHODH in the assay buffer to the desired working concentration. Add the enzyme solution (e.g., 100 µL) to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare the DHO substrate solution in the complete assay buffer (final concentration e.g., 500 µM). Initiate the enzymatic reaction by adding the DHO solution (e.g., 100 µL) to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at ~620 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data by setting the "no inhibitor" control rate as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Validation via Uridine Rescue

Observing anti-proliferative activity in a cancer cell line is the next step. However, to prove this effect is due to DHODH inhibition, a uridine rescue experiment is essential.[5] If a compound's anti-proliferative effect is neutralized by adding exogenous uridine to the media, it strongly validates that the mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[15][20]

Causality Behind Experimental Choices:

  • Sensitive Cell Line: Choose a cell line known to be sensitive to DHODH inhibition, such as the colon cancer cell line HCT-116 or a leukemia cell line like HL-60.[5][17] These cells are highly reliant on de novo pyrimidine synthesis.

  • Uridine Supplementation: Uridine can be taken up by cells and enter the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus specifically rescuing cells from the effects of DHODH inhibition.[16]

Materials:

  • A cancer cell line sensitive to DHODH inhibition (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds and Controls

  • Uridine (stock solution in water or PBS, filter-sterilized)

  • Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®, or access to an IncuCyte® for confluence)

  • 96-well cell culture plates (clear or white, depending on the viability assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours). Allow cells to adhere overnight.

  • Treatment Preparation: Prepare two sets of serial dilutions for your test compounds and controls in complete culture medium.

    • Set A: Medium with compounds only.

    • Set B: Medium with compounds PLUS a final concentration of 100 µM Uridine.

  • Cell Treatment: Remove the old medium from the cells. Add the prepared media from Set A and Set B to the appropriate wells. Include controls: "cells + medium only", "cells + medium + DMSO", and "cells + medium + 100 µM Uridine only".

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: After the incubation period, measure cell viability using your chosen method (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo and measure luminescence).

  • Data Analysis:

    • EC50 Determination: For the "compounds only" set (Set A), normalize the data to the DMSO control (100% viability) and plot viability versus log[inhibitor]. Fit the curve to determine the EC50 value.

    • Rescue Confirmation: Compare the viability curves from Set A and Set B. A significant rightward shift in the dose-response curve for Set B, ideally showing little to no growth inhibition at concentrations that were effective in Set A, confirms the on-target effect of DHODH inhibition.

Conclusion and Forward Outlook

The systematic validation of quinoline acid derivatives, from enzymatic potency to a confirmed cellular mechanism of action, is crucial for advancing drug discovery programs. By benchmarking novel compounds against established inhibitors like Brequinar and Teriflunomide and employing rigorous, mechanistically-driven assays such as the uridine rescue, researchers can build a compelling data package. This structured approach not only validates the inhibitory activity but also provides the confidence needed to progress promising candidates toward further preclinical development.[5][9]

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed, National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Dihydroorotate dehydrogenase. [Link]

  • Hamilton, E., et al. (1997). A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner. British Journal of Pharmacology, 121(2), 301–308. [Link]

  • Davis, J. P., et al. (1996). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemistry, 35(4), 1270–1273. [Link]

  • Muroi, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2311–2320. [Link]

  • Palmer, G., et al. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 5(2), R113–R121. [Link]

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15. [Link]

  • Patsnap. (2024). What are DHODH inhibitors and how do they work?. [Link]

  • MedlinePlus. (2021). DHODH gene. [Link]

  • ResearchGate. (n.d.). DHODH and mitochondrial respiratory chain. [Link]

  • Patsnap. (2024). What are DHODH modulators and how do they work?. [Link]

  • Xiong, Y., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723–739. [Link]

  • Patsnap. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. [Link]

  • Lucas-Hahn, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 24(1), e202200475. [Link]

  • Sasi, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Aminoquinoline-3,4-dicarboxylic acid

The following guide is an advanced operational protocol designed for research scientists and drug development professionals. It prioritizes risk mitigation through engineering controls and precise personal protective equ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an advanced operational protocol designed for research scientists and drug development professionals. It prioritizes risk mitigation through engineering controls and precise personal protective equipment (PPE) selection, moving beyond generic safety advice to address the specific physicochemical properties of 2-Aminoquinoline-3,4-dicarboxylic acid .

Executive Safety Summary

Compound Class: Heterocyclic Amino-Dicarboxylic Acid Primary Application: Medicinal chemistry intermediate (NMDA receptor antagonists, kinase inhibitors), ligand synthesis for MOFs. Risk Profile: High Irritant / Potential Bioactive. As a quinoline derivative with dual carboxylic acid moieties and an exocyclic amine, this compound presents a complex safety profile. The quinoline core implies potential biological activity (intercalation or receptor binding), while the dicarboxylic acid functionality increases the risk of severe respiratory and ocular irritation upon dust generation.

Core Directive: Treat as a Potent Pharmacophore . All handling must prevent inhalation of dust and dermal absorption.

Hazard Profiling & Engineering Controls

Effective safety starts with understanding the causality of the hazard.

Functional GroupHazard MechanismCritical Control
Quinoline Core Systemic Toxicity: Quinolines are often metabolized into epoxides or quinone imines, which can be hepatotoxic or genotoxic.Permeation Resistance: Standard latex is insufficient. Use Nitrile (minimum) or Laminate gloves.
Dicarboxylic Acid Corrosivity/Irritation: High acidity in mucous membranes (eyes/lungs) upon contact with moisture.Dust Control: Handling must occur inside a certified Chemical Fume Hood.
2-Amino Substituent Sensitization: Aromatic amines can act as sensitizers or chemical allergens.Skin Coverage: Zero-tolerance for exposed skin.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[1][2][3]

Table 1: Task-Based PPE Specifications
Operational PhaseHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
1.[1] Storage & Transport (Sealed container)Single Nitrile (0.11 mm, ASTM D6319)Safety Glasses with side shields (ANSI Z87.1)Standard Lab Coat (Cotton/Poly)Not required if sealed.
2. Weighing & Transfer (Solid powder handling)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm). Change outer glove immediately if contaminated.Chemical Splash Goggles (Indirect vented). Glasses are insufficient for powders.Lab Coat + Tyvek® Sleeves (Disposable) to bridge glove-cuff gap.Fume Hood (Sash <18"). If hood unavailable: N95/P100 Respirator .
3. Reaction Setup (Solvent interaction)Laminate / Barrier Gloves (e.g., Silver Shield®) if using DMSO/DMF. Nitrile degrades rapidly in polar aprotic solvents.Chemical Splash Goggles + Face Shield (if volume >500mL or refluxing).Chemical-Resistant Apron (Rubber/Neoprene) over Lab Coat.Fume Hood (Mandatory).
4. Waste Disposal (Quenching/Cleanup)Heavy Duty Neoprene or Thicker Nitrile (0.20 mm).Chemical Splash Goggles .Lab Coat + Apron.[1][3]Fume Hood .

Operational Workflow & Methodology

Phase A: Pre-Experimental Planning

Before opening the container, verify the Solubility Profile . 2-Aminoquinoline-3,4-dicarboxylic acid is sparingly soluble in water and non-polar solvents. It typically requires polar aprotic solvents (DMSO, DMF) or basic aqueous media (NaOH) for dissolution.

  • Risk: DMSO and DMF enhance skin permeability, carrying the dissolved toxin directly into the bloodstream.

  • Protocol: When using DMSO/DMF, Laminate gloves are mandatory .

Phase B: Weighing and Transfer (The Critical Step)

Dust generation is the highest risk vector.

  • Static Elimination: Use an antistatic gun or ionizer bar near the balance. Quinoline carboxylic acids are often electrostatic and "fly" easily.

  • Taping: Secure a waste bag inside the hood for immediate disposal of contaminated weigh boats/spatulas.

  • Transfer: Do not pour. Use a micro-spatula to transfer solid directly into a tared flask inside the hood.

Phase C: Reaction Monitoring
  • TLC/HPLC Sampling: Do not remove the reaction flask from the hood. Use a long-needle syringe to withdraw aliquots.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (to prevent dust), then wipe up.

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.

Visualizations

Diagram 1: PPE Decision Logic

This flowchart guides the researcher through the selection of hand protection based on the solvent system used, a critical factor often overlooked in standard safety guides.

PPE_Logic Start Start: Handling 2-Aminoquinoline-3,4-dicarboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Reaction/Workup PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid->PPE_Solid Solvent Solvent Type? Liquid->Solvent Standard Standard (Water/EtOH/EtOAc) Solvent->Standard Penetrating Penetrating (DMSO/DMF/DMAc) Solvent->Penetrating PPE_Std PPE: Single Nitrile Gloves + Safety Glasses Standard->PPE_Std PPE_High PPE: Laminate (Silver Shield) Gloves + Chem. Apron + Face Shield Penetrating->PPE_High

Caption: Decision matrix for selecting glove material and eye protection based on physical state and solvent carrier.

Diagram 2: Operational Lifecycle & Disposal

This workflow illustrates the "Cradle-to-Grave" handling process, ensuring no cross-contamination occurs during the transition from synthesis to waste.

Lifecycle Storage 1. Storage (Dry, Dark, <25°C) Weighing 2. Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Reaction 3. Reaction (Inert Atmosphere, Reflux) Weighing->Reaction Dissolution Quench 4. Quenching (pH Adjustment) Reaction->Quench Workup Waste 5. Waste Segregation (Label: Toxic/Irritant) Quench->Waste Separation Incineration 6. Disposal (High-Temp Incineration) Waste->Incineration Off-site

Caption: Lifecycle management of quinoline derivatives from storage to high-temperature incineration.

Waste Disposal & Deactivation[1]

Do not dispose of down the drain. Quinoline derivatives are harmful to aquatic life and resistant to standard biodegradation.

  • Segregation: Collect all solid waste (gloves, paper towels) and liquid waste in separate containers labeled "Hazardous Waste - Toxic Organic."

  • Labeling: Clearly mark the container with the full chemical name. Avoid using abbreviations like "AQDA" which waste handlers may not recognize.

  • Disposal Method: The only compliant disposal method is High-Temperature Incineration equipped with an afterburner and scrubber. This ensures the complete destruction of the quinoline ring and nitrogen oxides.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 329791600, 2-Aminoquinoline-3-carboxylic acid ethyl ester (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[4] Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.